molecular formula C6N6O6 B3051571 Benzotrifuroxan CAS No. 3470-17-5

Benzotrifuroxan

Cat. No.: B3051571
CAS No.: 3470-17-5
M. Wt: 252.1 g/mol
InChI Key: ROSQKRBIBODSRH-UHFFFAOYSA-N
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Description

Benzotrifuroxan is a useful research compound. Its molecular formula is C6N6O6 and its molecular weight is 252.1 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

3470-17-5

Molecular Formula

C6N6O6

Molecular Weight

252.1 g/mol

IUPAC Name

3,8,13-trioxido-4,9,14-trioxa-5,10,15-triaza-3,8,13-triazoniatetracyclo[10.3.0.02,6.07,11]pentadeca-1(15),2,5,7,10,12-hexaene

InChI

InChI=1S/C6N6O6/c13-10-4-1(7-16-10)5-3(8-17-11(5)14)6-2(4)9-18-12(6)15

InChI Key

ROSQKRBIBODSRH-UHFFFAOYSA-N

SMILES

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-]

Canonical SMILES

C12=NO[N+](=C1C3=NO[N+](=C3C4=NO[N+](=C24)[O-])[O-])[O-]

Other CAS No.

3470-17-5

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the History and Discovery of Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the history, synthesis, properties, and characterization of Benzotrifuroxan (BTF), a high-energy heterocyclic organic compound. The information is curated for researchers and professionals in chemistry and materials science.

Introduction and Historical Context

This compound, also known as BTF, is a powerful, hydrogen-free explosive first synthesized in 1924 by O. Turek.[1] Initially, its structure was proposed to be hexanitrosobenzene. However, subsequent structural elucidation confirmed its polycyclic nature as this compound. Its high density and detonation performance, comparable to other well-known high explosives, have made it a subject of significant interest in the field of energetic materials.[2]

Physicochemical and Explosive Properties

This compound is a crystalline solid with notable explosive properties. A summary of its key quantitative data is presented in the table below.

PropertyValue
Molecular Formula C₆N₆O₆
Molar Mass 252.10 g/mol
Appearance Yellowish crystalline solid
Melting Point 195 °C
Crystal System Orthorhombic
Space Group Pna2₁
Unit Cell Parameters a = 6.935 Å, b = 19.557 Å, c = 6.518 Å
Density 1.894 g/cm³
Heat of Explosion 5903 kJ/kg
Detonation Velocity 8.61 km/s
Enthalpy of Formation +606 kJ/mol

Note: Data is compiled from multiple sources and may vary slightly depending on the experimental conditions.

Synthesis of this compound

The most common and established synthetic route to this compound involves a three-step process starting from 1,3,5-trichlorobenzene (B151690). The overall synthesis pathway is illustrated in the diagram below.

Synthesis_Pathway cluster_0 Step 1: Nitration cluster_1 Step 2: Azidation cluster_2 Step 3: Thermal Decomposition 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene 1,3,5-Trichloro-2,4,6-trinitrobenzene 1,3,5-Trichloro-2,4,6-trinitrobenzene 1,3,5-Trichlorobenzene->1,3,5-Trichloro-2,4,6-trinitrobenzene HNO₃, H₂SO₄ TCTNB 1,3,5-Trichloro-2,4,6-trinitrobenzene TATNB 1,3,5-Triazido-2,4,6-trinitrobenzene (B1197213) TCTNB->TATNB NaN₃ TATNB_dec 1,3,5-Triazido-2,4,6-trinitrobenzene BTF This compound TATNB_dec->BTF Heat (Δ)

Synthesis Pathway of this compound.
Experimental Protocols

The nitration of 1,3,5-trichlorobenzene is carried out using a mixture of concentrated nitric acid and sulfuric acid.[3]

  • Reaction Conditions: An excess of 90-95% nitric acid and 25-30% oleum (B3057394) are used at a reaction temperature of 150°C with vigorous stirring for approximately 2.5 hours.[3]

  • Work-up: The reaction mixture is carefully quenched with water, leading to the precipitation of the crude product.

  • Purification: The crude TCTNB can be purified by recrystallization.

  • Yield: This process can achieve a yield of up to 91% with a purity of around 89%.[3]

The purified TCTNB is then converted to 1,3,5-triazido-2,4,6-trinitrobenzene through a nucleophilic substitution reaction with sodium azide (B81097).[1]

  • Reaction Conditions: The reaction is typically carried out in a suitable solvent with an excess of sodium azide to ensure complete substitution of the chlorine atoms.

  • Safety Precaution: Azide compounds are potentially explosive and should be handled with extreme care.

The final step is the thermal decomposition of TATNB, which yields this compound.[1]

  • Reaction Conditions: The decomposition of TATNB to BTF proceeds quantitatively when heated at 100°C for 14 hours.[1] In a solution of m-xylene, the decomposition follows first-order kinetics with a half-life of 900 seconds at 100°C.[1]

  • Work-up and Purification: The resulting BTF can be purified by recrystallization. A common solvent system for obtaining high-purity crystals suitable for single-crystal X-ray diffraction is a mixture of water and methanol. Recrystallization from benzene (B151609) can lead to the formation of a 1:1 complex.[4] The procedures normally used to prepare BTF can result in low levels of trinitrotriazidobenzene (TNTAB), which can compromise its thermal stability.[2][4] Therefore, thorough purification by recrystallization is crucial for safe handling.[2][4]

The general workflow for the synthesis and purification of this compound is depicted in the following diagram:

Experimental_Workflow cluster_synthesis Synthesis cluster_purification Purification & Analysis Nitration Nitration of 1,3,5-Trichlorobenzene Azidation Azidation of TCTNB Nitration->Azidation Crude TCTNB Decomposition Thermal Decomposition of TATNB Azidation->Decomposition Crude TATNB Recrystallization Recrystallization Decomposition->Recrystallization Crude BTF Characterization Characterization (FT-IR, XRD) Recrystallization->Characterization Product Final Product: This compound Characterization->Product Start Start: 1,3,5-Trichlorobenzene Start->Nitration

Experimental Workflow for this compound Synthesis.

Characterization

The structure and purity of the synthesized this compound are typically confirmed using various analytical techniques.

X-ray Crystallography

Single-crystal X-ray diffraction is a definitive method for confirming the molecular structure of BTF. The compound crystallizes in the orthorhombic system with the space group Pna2₁.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a valuable tool for identifying the functional groups present in the this compound molecule. The characteristic absorption bands in the IR spectrum provide a fingerprint for the compound. Key expected vibrational modes would be associated with the C-N, N-O, and the furoxan ring system.

Safety Considerations

This compound is a high-energy material and is sensitive to impact.[1] Its precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, is also a sensitive explosive. All handling of these materials should be conducted in a specialized laboratory with appropriate safety measures, including personal protective equipment and blast shields. The thermal stability of BTF is compromised by the presence of residual TATNB, making thorough purification essential.[2][4]

This guide provides a foundational understanding of the history, synthesis, and properties of this compound. Researchers are encouraged to consult the primary literature for more detailed experimental procedures and safety protocols before undertaking any laboratory work.

References

Early Synthesis of Benzotrifuroxan: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early synthesis methods for Benzotrifuroxan (BTF), a high-energy organic compound. The document details the foundational synthetic routes, presents quantitative data in a structured format, and includes comprehensive experimental protocols for key reactions. Visual diagrams generated using Graphviz are provided to illustrate the synthetic pathways.

Core Synthesis Pathways

The early synthesis of this compound, first identified as hexanitrosobenzene (B108136) by O. Turek in 1924, primarily follows two distinct routes. These methods, developed in the mid-20th century, laid the groundwork for the production of this high-density explosive.

The first significant pathway, established in 1931, involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB).[1] This precursor is synthesized from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) (TCTNB) through a reaction with sodium azide (B81097) in aqueous ethanol (B145695).[1] The subsequent decomposition of TATNB into this compound is achieved by heating the compound, leading to the evolution of nitrogen gas.[2]

A second key method provides a lower-temperature alternative, avoiding the isolation of the hazardous triazido intermediate. This process involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide in an acetone (B3395972) and water mixture at 0°C, which results in the formation of this compound through spontaneous cyclization.[3]

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the early synthesis methods of this compound.

ParameterMethod 1: Thermal Decomposition of TATNBMethod 2: Low-Temperature Synthesis
Starting Material 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)5,7-dichloro-4,6-dinitrobenzofuroxan
Reagents HeatSodium Azide
Solvent None (neat) or m-xylene (B151644) for kinetic studiesAcetone/Water
Reaction Temperature 131°C (melting point) or 100°C0°C
Reaction Time 14 hours (at 100°C for quantitative conversion)Not specified
Molar Ratio N/A1:2 (dichloro-dinitrobenzofuroxan:sodium azide)
Yield Quantitative (at 100°C)75%

Experimental Protocols

Method 1: Synthesis via Thermal Decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)

Step 1: Preparation of 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)

  • Procedure: A solution of 1,3,5-trichloro-2,4,6-trinitrobenzene in ethanol is treated with an aqueous solution of sodium azide. The mixture is stirred at room temperature. The precipitated product, 1,3,5-triazido-2,4,6-trinitrobenzene, is then filtered, washed with water, and dried.

Step 2: Thermal Decomposition of TATNB to this compound

  • Procedure: The dry 1,3,5-triazido-2,4,6-trinitrobenzene is carefully heated to its melting point of 131°C. Alternatively, for a more controlled reaction, the compound is heated at 100°C for 14 hours, which results in a quantitative conversion to this compound with the evolution of nitrogen gas.[2] The crude product is then purified by recrystallization.

Method 2: Low-Temperature Synthesis from 5,7-dichloro-4,6-dinitrobenzofuroxan
  • Procedure: To a solution of 5,7-dichloro-4,6-dinitrobenzofuroxan in acetone, a solution of sodium azide in water is added dropwise at 0°C. The molar ratio of the dichloro-dinitrobenzofuroxan to sodium azide should be 1:2. The reaction mixture is stirred at this temperature, during which this compound precipitates. The solid product is collected by filtration, washed with cold water, and then with ethanol to afford the purified product with a yield of approximately 75%.[3]

Visualizing the Synthesis Pathways

The following diagrams, created using the DOT language, illustrate the logical flow of the described early synthesis methods for this compound.

G cluster_0 Method 1: Thermal Decomposition of TATNB A 1,3,5-Trichlorobenzene B 1,3,5-Trichloro-2,4,6-trinitrobenzene (TCTNB) A->B Nitration (HNO3, H2SO4) C 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB) B->C Azidation (NaN3, aq. Ethanol) D This compound (BTF) C->D Thermal Decomposition (100-131°C)

Caption: Synthetic route to this compound via thermal decomposition of TATNB.

G cluster_1 Method 2: Low-Temperature Synthesis E 5,7-Dichloro-4,6-dinitrobenzofuroxan F This compound (BTF) E->F Reaction with NaN3 (Acetone/Water, 0°C)

Caption: Low-temperature synthesis of this compound.

References

An In-Depth Technical Guide to the Spectroscopic Properties of Benzotrifuroxan (BTF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), a high-energy, hydrogen-free heterocyclic organic compound, has garnered significant interest within the fields of energetic materials and medicinal chemistry. Its unique molecular structure, composed of a benzene (B151609) ring fused with three furoxan rings, imparts distinct chemical and physical properties. Understanding the spectroscopic signature of BTF is paramount for its identification, characterization, and the elucidation of its behavior in various chemical and biological systems. This technical guide provides a comprehensive overview of the core spectroscopic properties of BTF, including data from Mass Spectrometry, Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. Detailed experimental protocols and visualizations of its decomposition pathways are also presented to aid researchers in their scientific endeavors.

Mass Spectrometry

Mass spectrometry of this compound reveals a characteristic fragmentation pattern dominated by the sequential loss of nitric oxide (NO) moieties from the furoxan rings. This behavior is a key diagnostic feature for the identification of BTF and related furoxan-containing compounds.

Ion m/z (Mass-to-Charge Ratio) Relative Intensity Postulated Structure
[C₆N₆O₆]⁺252MajorMolecular Ion
[C₆N₅O₅]⁺222MajorLoss of one NO group
[C₆N₄O₄]⁺192ModerateLoss of two NO groups
[C₆N₃O₃]⁺162MinorLoss of three NO groups
[C₆]⁺72MinorCarbon cluster fragment

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

A standard protocol for obtaining the mass spectrum of BTF involves the use of a gas chromatograph-mass spectrometer (GC-MS) system with an electron ionization source.

  • Sample Preparation: A dilute solution of BTF is prepared in a volatile organic solvent, such as acetonitrile (B52724) or dichloromethane.

  • Inlet System: The sample is introduced into the GC, where it is vaporized and separated from the solvent.

  • Ionization: The vaporized BTF molecules are bombarded with a high-energy electron beam (typically 70 eV) in the ion source. This results in the formation of the molecular ion ([M]⁺) and subsequent fragmentation.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection: The separated ions are detected, and their relative abundances are plotted against their m/z values to generate the mass spectrum.

Infrared (IR) Spectroscopy

The infrared spectrum of this compound is characterized by strong absorptions corresponding to the stretching and bending vibrations of its unique molecular framework. The absence of C-H and N-H bonds simplifies the spectrum, with the most prominent peaks arising from the C=N, N-O, and C-C bonds within the furoxan and benzene rings.

Wavenumber (cm⁻¹) Vibrational Mode Assignment Intensity
~1657C=N Stretching (Furoxan Ring)Strong
~1550Asymmetric N-O Stretching (N→O)Strong
~1450C=C Stretching (Benzene Ring)Medium
~1350Symmetric N-O Stretching (N-O)Strong
~962Ring Breathing/DeformationMedium

Experimental Protocol: Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of solid BTF is typically obtained using the potassium bromide (KBr) pellet method to minimize interference from solvents.[1]

  • Sample Preparation: A small amount of finely ground BTF (1-2 mg) is intimately mixed with approximately 100-200 mg of dry, spectroscopic grade KBr powder in an agate mortar and pestle.

  • Pellet Formation: The mixture is transferred to a pellet press and subjected to high pressure to form a transparent or translucent pellet.

  • Background Spectrum: A background spectrum of the empty sample compartment is recorded to account for atmospheric CO₂ and water vapor.

  • Sample Spectrum: The KBr pellet containing the sample is placed in the sample holder of the FT-IR spectrometer.

  • Data Acquisition: The infrared spectrum is recorded, typically in the range of 4000-400 cm⁻¹. The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Ultraviolet-Visible (UV-Vis) Spectroscopy

This compound exhibits characteristic absorption bands in the ultraviolet and visible regions of the electromagnetic spectrum. The electronic transitions responsible for these absorptions are sensitive to the solvent environment and can be affected by photochemical reactions, leading to a noticeable discoloration of BTF upon exposure to UV light.[2]

Solvent λmax (nm) Molar Absorptivity (ε) (L mol⁻¹ cm⁻¹) Electronic Transition
Acetonitrile~254, ~365Not Reportedπ → π* and n → π* transitions

Experimental Protocol: UV-Vis Spectroscopy

  • Sample Preparation: A stock solution of BTF of known concentration is prepared in a UV-grade solvent, such as acetonitrile. Serial dilutions are then made to obtain solutions of varying concentrations suitable for spectroscopic analysis.

  • Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.

  • Blank Measurement: A cuvette filled with the pure solvent is placed in the reference beam path to obtain a baseline correction.

  • Sample Measurement: A cuvette containing the BTF solution is placed in the sample beam path.

  • Spectral Acquisition: The absorbance is measured over a specific wavelength range (e.g., 200-800 nm). The wavelength of maximum absorbance (λmax) and the corresponding absorbance value are recorded. The molar absorptivity (ε) can be calculated using the Beer-Lambert law (A = εcl), where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette.

Nuclear Magnetic Resonance (NMR) Spectroscopy

As this compound is a hydrogen-free molecule, ¹H NMR spectroscopy is not applicable for its direct characterization. However, ¹³C NMR spectroscopy provides valuable information about the carbon skeleton of the molecule. Due to the symmetry of the BTF molecule, a single signal is expected in the ¹³C NMR spectrum.

Nucleus Solvent Chemical Shift (δ) (ppm) Assignment
¹³CNot ReportedNot ReportedC1-C6 (equivalent carbons of the benzene ring)

Experimental Protocol: ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sufficient amount of BTF is dissolved in a deuterated solvent (e.g., deuterated chloroform, CDCl₃, or deuterated dimethyl sulfoxide, DMSO-d₆) in an NMR tube.

  • Instrumentation: A high-field NMR spectrometer equipped with a carbon probe is used.

  • Data Acquisition: The ¹³C NMR spectrum is acquired using standard pulse sequences. Proton decoupling is typically employed to simplify the spectrum and enhance the signal-to-noise ratio.

  • Data Processing: The acquired free induction decay (FID) is Fourier transformed to obtain the frequency-domain spectrum. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Decomposition Pathways of this compound

The stability of this compound is a critical aspect of its chemistry. It can undergo decomposition through both thermal and photochemical pathways, leading to the formation of various products.

Thermal Decomposition Pathway

The thermal decomposition of BTF is initiated by the cleavage of the weak N-O bond within one of the furoxan rings, leading to a cascade of reactions that ultimately results in the breakdown of the entire molecule.

ThermalDecomposition BTF This compound (BTF) Intermediate1 Ring-Opened Intermediate BTF->Intermediate1 Heat (Δ) N-O Bond Cleavage Fragments NO, N₂, CO, CO₂ Intermediate1->Fragments Further Decomposition

Thermal Decomposition of BTF
Photochemical Decomposition Pathway

Under UV irradiation, this compound undergoes a photochemical transformation. This process involves the isomerization of the N-oxide and subsequent loss of nitric oxide (NO), leading to the formation of different colored products depending on the wavelength of the incident light.[2]

PhotochemicalDecomposition BTF This compound (BTF) Isomer Isomerized Intermediate BTF->Isomer UV Light (hν) Isomerization Product1 Pink Product Isomer->Product1 365 nm Product2 Brown Product Isomer->Product2 254 nm NO NO Isomer->NO Loss of NO

Photochemical Decomposition of BTF

Conclusion

The spectroscopic properties of this compound provide a fundamental basis for its characterization and the study of its reactivity. The distinct fragmentation pattern in mass spectrometry, characteristic vibrational modes in IR spectroscopy, and its photochemical behavior observed via UV-Vis spectroscopy collectively form a unique spectral fingerprint. While ¹³C NMR offers insight into its carbon framework, further research is needed to fully elucidate its spectral parameters. The provided experimental protocols and decomposition pathway diagrams serve as a valuable resource for researchers working with this energetic and versatile molecule.

References

An In-depth Technical Guide to the Crystal Structure of Benzotrifuroxan (BTF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure analysis of benzotrifuroxan (BTF), a high-energy heterocyclic organic compound. The document details the crystallographic data, experimental protocols for synthesis and analysis, and a visual representation of the experimental workflow.

Introduction to this compound (BTF)

This compound (C₆N₆O₆), also known as hexanitrosobenzene, is a powerful energetic material with a high density and significant explosive properties.[1] Its molecular structure and crystalline arrangement are of considerable interest to researchers in materials science and energetic materials development. Understanding the crystal structure is crucial for elucidating structure-property relationships, which can inform the design of novel materials with tailored performance and safety characteristics. BTF is known to form cocrystals with other compounds, which can modify its sensitivity and energetic performance.[1][2][3]

Crystallographic Data

The crystallographic parameters of this compound have been determined through single-crystal X-ray diffraction analysis. The reported data indicate that BTF can crystallize in the orthorhombic system. It is important to note that different studies may report slight variations in crystallographic data, and cocrystallization can lead to entirely different crystal systems.

Table 1: Summary of Crystallographic Data for this compound (BTF)

ParameterValue (Source 1)[4]Value (Source 2)[3][5]
Molecular Formula C₆N₆O₆C₆N₆O₆
Molecular Weight 252.12 g/mol 252.12 g/mol
Crystal System OrthorhombicOrthorhombic
Space Group P2(1)Pna2₁
a 0.6935(12) nm6.8759(3) Å
b 1.9557(3) nm19.1923(8) Å
c 0.6518(11) nm6.5101(3) Å
α 90°90°
β 90°90°
γ 90°90°
Volume (V) 0.884(3) nm³859.10(7) ų
Molecules per unit cell (Z) 44
Calculated Density (Dc) 1.894 g/cm³1.949 g/cm³
Radiation Not SpecifiedNot Specified
Final R1 0.0313Not Specified
wR2 0.0723Not Specified

Note: A cocrystal of BTF with 2-Nitroaniline (ONA) was found to belong to a monoclinic crystal system with the space group P21/n.[1]

Experimental Protocols

The determination of the crystal structure of BTF involves several key experimental stages: synthesis of the compound, growth of single crystals, and analysis by X-ray diffraction.

3.1. Synthesis of this compound

Several methods for the synthesis of this compound have been reported.

  • Method 1: Thermal Degradation. One established method involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene.[5][6]

  • Method 2: Reaction with Sodium Azide. Another synthetic route involves the reaction of 5,7-dichloro-4,6-dinitronbenzofuroxan with sodium azide.[5]

It is crucial to handle the synthesis with appropriate safety precautions due to the explosive nature of the compounds involved.[7]

3.2. Single Crystal Growth

The growth of high-quality single crystals is a critical step for accurate X-ray diffraction analysis.

  • Solvent Crystallization: Single crystals of BTF can be cultivated from a mixed solvent system. A commonly used method is the slow evaporation of a saturated solution of BTF in a mixture of water and methanol.[4]

  • Cocrystal Growth: For cocrystals, such as with trinitrotoluene (TNT), a saturated solution of BTF is first prepared in a suitable solvent (e.g., isopropanol, ethanol, or methanol) at a slightly elevated temperature (e.g., 30-35 °C).[8] The second component (e.g., TNT) is then added to this solution, and the mixed solution is allowed to slowly evaporate in a constant temperature environment to yield cocrystals.[8]

3.3. X-ray Diffraction Analysis

Single-crystal X-ray diffraction (SC-XRD) is the definitive technique for determining the crystal structure.

  • Crystal Mounting: A suitable single crystal of BTF is carefully selected and mounted on a goniometer head.

  • Data Collection: The mounted crystal is placed in an X-ray diffractometer. Data is collected by rotating the crystal and exposing it to a monochromatic X-ray beam. The diffraction patterns are recorded on a detector.

  • Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The crystal structure is then solved using direct methods or Patterson methods and refined to obtain the final atomic coordinates and anisotropic displacement parameters. Software packages such as SHELX or OLEX2 are commonly used for this purpose.

  • Characterization: In addition to X-ray diffraction, other characterization techniques such as Fourier-transform infrared spectroscopy (FT-IR) and elemental analysis are used to confirm the identity and purity of the synthesized BTF.[4]

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the crystal structure analysis of this compound.

Benzotrifuroxan_Crystal_Structure_Analysis_Workflow cluster_synthesis Synthesis cluster_crystallization Crystallization cluster_analysis Analysis cluster_characterization Characterization & Validation start Starting Materials (e.g., 1,3,5-triazido-2,4,6-trinitrobenzene) synthesis Chemical Synthesis start->synthesis purification Purification of BTF synthesis->purification other_analysis Spectroscopic Analysis (FT-IR, etc.) synthesis->other_analysis Confirm Identity dissolution Dissolution in Solvent (e.g., Methanol/Water) purification->dissolution Proceed to Crystallization evaporation Slow Evaporation dissolution->evaporation crystal_growth Single Crystal Growth evaporation->crystal_growth mounting Crystal Mounting crystal_growth->mounting Select Suitable Crystal xrd Single-Crystal X-ray Diffraction mounting->xrd data_processing Data Processing & Structure Solution xrd->data_processing refinement Structure Refinement data_processing->refinement validation Final Structural Model refinement->validation Validate Structure

Caption: Workflow for this compound Crystal Structure Analysis.

Conclusion

The crystal structure of this compound has been well-characterized, primarily crystallizing in an orthorhombic system. The detailed understanding of its solid-state structure, obtained through the experimental protocols outlined in this guide, is fundamental for the rational design and development of new energetic materials. The ability of BTF to form cocrystals opens avenues for tuning its properties, making it a versatile component in the field of materials science. Further research into different polymorphs and cocrystals of BTF will continue to be a valuable area of investigation.

References

Theoretical Exploration of Benzotrifuroxan's Electronic Frontier: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), a powerful, hydrogen-free energetic material, has garnered significant attention for its unique chemical properties and potential applications. Understanding the intricate details of its electronic structure is paramount for predicting its reactivity, stability, and behavior in various environments. This technical guide provides an in-depth analysis of the theoretical studies conducted on the electronic structure of this compound, offering a valuable resource for researchers in chemistry, materials science, and pharmacology. By delving into the computational methodologies and summarizing key quantitative data, this document aims to facilitate a deeper understanding of this fascinating molecule.

Molecular Geometry and Structure

The geometric arrangement of atoms within a molecule is a fundamental determinant of its electronic properties. Theoretical studies, primarily employing Density Functional Theory (DFT) and ab initio methods, have been instrumental in elucidating the precise molecular structure of this compound.

Computational Methods for Geometry Optimization

A prevalent method for determining the optimized geometry of BTF is the B3LYP functional combined with the 6-31G(d) basis set within the framework of Density Functional Theory.[1] Ab initio Hartree-Fock (HF) methods with the 6-31G* basis set have also been utilized for comparative studies.[1] These computational approaches systematically explore the potential energy surface of the molecule to identify the most stable, lowest-energy conformation.

Bond Lengths and Angles

The following table summarizes the experimental and calculated bond lengths and angles of the this compound crystal at ambient conditions. The calculations were performed using DFT with dispersion correction.

Bond/AngleAtom 1Atom 2Atom 3Experimental ValueCalculated Value
Bond Lengths (Å)
C-CC1C21.4751.478
C-NC1N11.3551.358
N-O (furoxan)N1O11.4311.435
N=O (furoxan)N2O21.2231.225
C=N (furoxan)C1N21.3211.324
Bond Angles (°)
C-C-CC2C1C6120.0120.0
C-C-NC2C1N1129.5129.6
C-N-OC1N1O1106.8106.7
N-O-NN1O1N2110.5110.6
C-N=OC1N2O2131.2131.1

Table 1: Experimental and calculated bond lengths and angles of the BTF crystal.

Electronic Properties

The arrangement of electrons within the molecular orbitals of this compound dictates its chemical reactivity, spectral properties, and intermolecular interactions. Theoretical calculations provide invaluable insights into these electronic characteristics.

Computational Protocols for Electronic Structure Analysis

The electronic properties of BTF are typically investigated using DFT calculations, often with the B3LYP functional and basis sets such as 6-31G(d) or 6-311++G(d,p).[1] These calculations yield crucial parameters, including Mulliken atomic charges and the energies of the frontier molecular orbitals (HOMO and LUMO).

Mulliken Atomic Charges
Frontier Molecular Orbitals (HOMO-LUMO)

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

Specific HOMO and LUMO energy values for this compound from the reviewed literature are not presented in a consolidated table. However, studies on related benzofuroxan (B160326) systems indicate that these values are routinely calculated using DFT methods. For instance, in studies of benzofuroxan derivatives, HOMO and LUMO energies are determined to understand the effects of substituents on the electronic structure.[1]

Visualizing Theoretical Concepts

To aid in the comprehension of the theoretical concepts discussed, the following diagrams have been generated using the Graphviz (DOT language).

MolecularStructure cluster_benzene Benzene Core cluster_furoxan1 Furoxan Ring 1 cluster_furoxan2 Furoxan Ring 2 cluster_furoxan3 Furoxan Ring 3 C1 C1 C2 C2 C1->C2 N1 N1 C1->N1 C3 C3 C2->C3 C4 C4 C3->C4 N3 N3 C3->N3 C5 C5 C4->C5 C6 C6 C5->C6 N5 N5 C5->N5 C6->C1 O1 O1 N1->O1 N2 N2 O1->N2 N2->C2 O2 O2 N3->O2 N4 N4 O2->N4 N4->C4 O3 O3 N5->O3 N6 N6 O3->N6 N6->C6

A simplified 2D representation of the molecular structure of this compound.

ComputationalWorkflow start Define Molecular Structure (this compound) method Select Computational Method (e.g., DFT: B3LYP/6-31G(d)) start->method geom_opt Geometry Optimization method->geom_opt freq_calc Frequency Calculation (Confirm Minimum Energy) geom_opt->freq_calc electronic_prop Calculate Electronic Properties (Mulliken Charges, HOMO/LUMO) freq_calc->electronic_prop analysis Analyze and Interpret Results electronic_prop->analysis end Output Data and Visualizations analysis->end

A typical workflow for the theoretical study of this compound's electronic structure.

MO_Diagram LUMO_plus_1 LUMO+1 LUMO LUMO (Lowest Unoccupied Molecular Orbital) HOMO HOMO (Highest Occupied Molecular Orbital) LUMO->HOMO Energy Gap (ΔE) HOMO_minus_1 HOMO-1 label_energy Energy

A schematic Molecular Orbital (MO) energy level diagram for this compound.

Conclusion

Theoretical studies provide a powerful lens through which to examine the intricate electronic landscape of this compound. The application of computational methods like Density Functional Theory has yielded significant insights into its molecular geometry and has the potential to fully characterize its electronic properties. While a comprehensive, publicly available dataset of all electronic parameters remains a target for future consolidation, the methodologies are well-established. The continued application of these theoretical approaches will undoubtedly play a crucial role in the rational design and development of new materials and pharmaceuticals based on the benzofuroxan scaffold.

References

An In-depth Technical Guide to the Physical and Chemical Properties of Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a heterocyclic, high-energy organic compound with the chemical formula C₆N₆O₆.[1] First synthesized in 1924 by O. Turek, it is a powerful explosive of significant interest due to its high density and performance parameters, which are comparable to those of HMX-based explosives.[1][2][3] This technical guide provides a comprehensive overview of the physical and chemical properties of BTF, including its synthesis, crystal structure, and explosive characteristics, tailored for professionals in research, science, and development.

Physical and Chemical Properties

This compound is a crystalline solid with a high molar mass and density.[1][4] It is a CO-balanced, hydrogen-free explosive, which contributes to its unique isentrope compared to other high explosives.[2][3][5] BTF is known to be a chemically reactive material that readily forms stable complexes and adducts with a variety of electron-donating aromatic and non-aromatic organic compounds.[1][2][6]

The key physical and chemical properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: General and Molecular Properties

PropertyValueReference
Chemical Formula C₆N₆O₆[1][4]
Molar Mass 252.102 g·mol⁻¹[1][4]
Appearance Crystalline solid[1]
Melting Point 195 °C[1]

Table 2: Crystallographic Data

PropertyValueReference
Crystal System Orthorhombic[1][7][8]
Space Group Pna2₁[1][7]
Unit Cell Parameters a = 6.9234 Å, b = 19.5158 Å, c = 6.5180 Å[7]
Molecules per Unit Cell (Z) 4[7][8]
Calculated Density 1.901 g·cm⁻³[7]
Measured Density 1.87 g·cm⁻³[7]

Table 3: Thermochemical and Explosive Properties

PropertyValueReference
Molar Enthalpy of Formation 606 kJ·mol⁻¹[1]
Enthalpy of Combustion -2967 kJ·mol⁻¹[1]
Heat of Explosion 5903 kJ·kg⁻¹[1]
Detonation Velocity 8.61 km·s⁻¹[1][9]
Detonation Pressure 30.5 GPa[9]
Impact Sensitivity (DH₅₀) 94 cm[9]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and verification of scientific findings. The following sections outline the methodologies for the synthesis and characterization of this compound as cited in the literature.

Synthesis of this compound

The primary method for synthesizing this compound involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).[1][9] Another reported synthesis route involves the reaction of 5,7-dichloro-4,6-dinitronbenzofuroxan with sodium azide (B81097).[1][10]

Protocol: Thermal Degradation of 1,3,5-triazido-2,4,6-trinitrobenzene [9]

  • Preparation of Starting Material: 1,3,5-triazido-2,4,6-trinitrobenzene is prepared from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) with sodium azide in aqueous ethanol.

  • Thermal Degradation: The prepared 1,3,5-triazido-2,4,6-trinitrobenzene is heated to its melting point of 131 °C.

  • Product Formation: Upon heating, the starting material undergoes thermal degradation to yield this compound.

  • Purification: The crude product can be purified by recrystallization to remove impurities, such as residual trinitrotriazidobenzene (TNTAB), which can affect its thermal stability.[2][3][5]

Characterization Techniques

The structural and physical properties of this compound are typically characterized using a variety of analytical techniques.

X-ray Single-Crystal Diffraction Analysis [7][8]

  • Crystal Cultivation: Single crystals of BTF can be grown from a mixed solvent of water and methanol.[8]

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-ray diffraction data is collected at a specific temperature (e.g., 21°C) using a specific radiation source (e.g., Mo Kα radiation, λ = 0.70926 Å).[7]

  • Structure Refinement: The crystal structure is solved and refined using full-matrix least-squares computations on all positional and thermal parameters.[7]

Fourier-Transform Infrared (FT-IR) Spectroscopy [8]

  • Sample Preparation: A small amount of the BTF sample is mixed with potassium bromide (KBr) and pressed into a pellet.[6]

  • Data Acquisition: The FT-IR spectrum is recorded using a spectrophotometer over a specific wavenumber range.

Visualizations

The following diagrams illustrate the chemical structure of this compound and a typical synthesis workflow.

Benzotrifuroxan_Structure cluster_molecule This compound (C₆N₆O₆) C1 C C2 C C1->C2 N1 N C1->N1 C3 C C2->C3 N2 N C2->N2 C4 C C3->C4 N3 N C3->N3 C5 C C4->C5 N4 N C4->N4 C6 C C5->C6 N5 N C5->N5 C6->C1 N6 N C6->N6 O1 O N1->O1 N1->N2 O2 O N2->O2 O3 O N3->O3 N3->N4 O4 O N4->O4 O5 O N5->O5 N5->N6 O6 O N6->O6 BTF_Synthesis_Workflow start 1,3,5-trichloro-2,4,6-trinitrobenzene + Sodium Azide step1 Reaction in Aqueous Ethanol start->step1 intermediate 1,3,5-triazido-2,4,6-trinitrobenzene step1->intermediate step2 Thermal Degradation (Heating to 131 °C) intermediate->step2 product Crude this compound step2->product step3 Purification (Recrystallization) product->step3 final_product Pure this compound step3->final_product

References

An In-depth Technical Guide to CAS Number 3470-17-5 (Benzotrifuroxan) and the Therapeutic Potential of the Benzofuroxan Scaffold

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical data for CAS number 3470-17-5, known as Benzotrifuroxan (BTF). While BTF is primarily recognized as a high-energy material with limited direct applications in drug development, this guide also delves into the significant and diverse biological activities of the broader benzofuroxan (B160326) chemical class. This information is intended to be a valuable resource for researchers in medicinal chemistry and drug discovery, highlighting the potential of the benzofuroxan scaffold as a pharmacophore for developing novel therapeutics.

Core Chemical Data of this compound (CAS: 3470-17-5)

This compound is a heterocyclic organic compound primarily of interest in the field of energetic materials.[1] It is a powerful explosive and its properties have been studied extensively for this purpose.

Physical and Chemical Properties

A summary of the key quantitative physical and chemical properties of this compound is presented in Table 1.

PropertyValueReference
Molecular Formula C₆N₆O₆[1]
Molecular Weight 252.10 g/mol [1]
Melting Point 195 °C[1]
Density 1.91 g/cm³[2]
Enthalpy of Formation (solid) +144.9 kcal/mol[2]
Detonation Velocity 8.61 km/s[1][2]
Detonation Pressure 30.5 GPa[2]
Impact Sensitivity (DH₅₀) 94 cm[2]
Safety and Handling

This compound is a high-energy material and should be handled with extreme caution by trained professionals in a controlled environment. It is sensitive to impact and can decompose explosively.[1] It is also reported to be a mild skin and severe eye irritant. When heated to decomposition, it emits acrid smoke and fumes.

Synthesis of this compound

The synthesis of this compound typically involves the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).[1] Another synthetic route involves the reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide (B81097).[1] A general representation of the synthesis from 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) is outlined below.

Synthesis_of_this compound 1,3,5-Trichloro-2,4,6-trinitrobenzene 1,3,5-Trichloro-2,4,6-trinitrobenzene 1,3,5-Triazido-2,4,6-trinitrobenzene 1,3,5-Triazido-2,4,6-trinitrobenzene 1,3,5-Trichloro-2,4,6-trinitrobenzene->1,3,5-Triazido-2,4,6-trinitrobenzene Sodium Azide (NaN₃) in aqueous ethanol This compound (BTF) This compound (BTF) 1,3,5-Triazido-2,4,6-trinitrobenzene->this compound (BTF) Heating to melting point (~131 °C)

A simplified schematic of a synthetic pathway to this compound.

A detailed experimental protocol for a similar synthesis is described in the literature, where 1,3,5-triazido-2,4,6-trinitrobenzene is heated to its melting point of 131 °C to yield this compound.[2] The precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, is prepared from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene with sodium azide in aqueous ethanol.[2]

The Benzofuroxan Scaffold in Drug Development

While this compound itself is not a therapeutic agent, the benzofuroxan chemical structure is a key pharmacophore that has been extensively studied for its diverse biological activities. Benzofuroxan derivatives have shown promise in various therapeutic areas, including oncology, infectious diseases, and cardiovascular medicine.[3][4]

Mechanism of Action: Nitric Oxide Donation

A primary mechanism underlying the biological effects of many benzofuroxan derivatives is their ability to act as nitric oxide (NO) donors.[3][5] NO is a critical signaling molecule involved in numerous physiological processes, including vasodilation, neurotransmission, and the immune response. The furoxan ring system can release NO, particularly in the presence of thiols like cysteine.[6] This NO release can then activate soluble guanylate cyclase (sGC), leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels, which in turn mediates various downstream cellular effects.[3][5]

Benzofuroxan_NO_Donation_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular Benzofuroxan_Derivative Benzofuroxan Derivative NO Nitric Oxide (NO) Benzofuroxan_Derivative->NO Enters cell sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP GTP->sGC Downstream_Effects Downstream Physiological Effects (e.g., Vasodilation, Apoptosis) cGMP->Downstream_Effects Thiols Thiols (e.g., Cysteine) Thiols->NO Facilitates release

Signaling pathway of benzofuroxan derivatives as nitric oxide donors.
Therapeutic Applications and Quantitative Data

Numerous benzofuroxan derivatives have demonstrated significant cytotoxic activity against various cancer cell lines.[7][8][9] The anticancer effects are often attributed to the induction of apoptosis, which can be triggered by the release of NO and the subsequent increase in reactive oxygen species (ROS).[8] Some derivatives have also been shown to inhibit DNA synthesis and cause DNA damage in tumor cells.[8]

Table 2 provides examples of the cytotoxic potential of selected benzofuroxan derivatives against different cancer cell lines.

CompoundCancer Cell LineIC₅₀ (µM)Reference
Compound 4c HuTu 80 (duodenal adenocarcinoma)1.5[7]
MCF-7 (breast adenocarcinoma)2.3[7]
Compound 5d HuTu 80 (duodenal adenocarcinoma)1.8[7]
MCF-7 (breast adenocarcinoma)2.5[7]
Compound 3f M-HeLa (cervical cancer)10.5[9]

In a study on water-soluble benzofuroxan salts, two compounds, 4e and 4g, exhibited antileukemia activity in a P388 murine leukemia tumor model.[10] The in vivo acute toxicity of these compounds was also evaluated, as shown in Table 3.

CompoundLD₅₀ (mg/kg, intraperitoneal injection in mice)Reference
Compound 4e 22.0 ± 1.33[10]
Compound 4g 13.75 ± 1.73[10]

The benzofuroxan scaffold has also been explored for its potential in combating infectious diseases. Derivatives have shown activity against phytopathogenic fungi and antibiotic-resistant bacteria.[8] Furthermore, novel synthetic furoxan and benzofuroxan derivatives have demonstrated significant leishmanicidal activity against Leishmania amazonensis.[11] For instance, several aldehyde intermediates of benzofuroxan derivatives were highly active against the promastigote form of the parasite, with IC₅₀ values ranging from 0.79 to 4.29 µM.[11]

Consistent with their NO-donating capabilities, benzofuroxan derivatives have been investigated as vasodilators.[5] Benzodifuroxan and this compound, in particular, have been shown to be effective NO donors and exhibit potent vasodilating properties.[5] This suggests their potential for the development of treatments for cardiovascular conditions characterized by endothelial dysfunction or reduced NO bioavailability.

Experimental Protocols

Detailed experimental protocols for the synthesis and biological evaluation of benzofuroxan derivatives are often specific to the particular study and compound. However, a general workflow for the synthesis and screening of novel benzofuroxan derivatives for anticancer activity is presented below.

Experimental_Workflow cluster_synthesis Synthesis and Characterization cluster_screening Biological Screening Start Starting Materials (e.g., 4,6-dichloro-5-nitrobenzofuroxan and various amines) Reaction Aromatic Nucleophilic Substitution Reaction Start->Reaction Purification Purification (e.g., Crystallization, Chromatography) Reaction->Purification Characterization Structural Characterization (NMR, Mass Spectrometry, X-ray) Purification->Characterization Cytotoxicity_Assay In vitro Cytotoxicity Screening (e.g., MTT assay on cancer and normal cell lines) Characterization->Cytotoxicity_Assay IC50_Determination Determination of IC₅₀ values Cytotoxicity_Assay->IC50_Determination Mechanism_Study Mechanism of Action Studies (e.g., Apoptosis assays, ROS detection, NO release measurement) IC50_Determination->Mechanism_Study In_Vivo_Study In vivo Efficacy and Toxicity Studies (Animal Models) Mechanism_Study->In_Vivo_Study Lead_Compound Identification of Lead Compound(s) In_Vivo_Study->Lead_Compound

A general experimental workflow for the development of benzofuroxan-based anticancer agents.

Conclusion

References

An In-depth Technical Guide to the Properties of C6N6O6 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core properties, synthesis, and toxicological profiles of isomers with the molecular formula C6N6O6. The information is curated for researchers, scientists, and professionals in drug development, with a focus on presenting quantitative data, detailed experimental methodologies, and visual representations of key processes.

Introduction to C6N6O6 Isomers

The molecular formula C6N6O6 encompasses several isomers, with the most prominent being Hexanitrobenzene (B172732) (HNB), Hexanitrosobenzene, and Benzenetrifuroxan. These compounds are characterized by a benzene (B151609) ring backbone with six nitrogen and six oxygen atoms as substituents. Their highly nitrated or nitrosated nature imparts significant energetic properties, making them a subject of interest primarily in the field of explosives. However, the toxicological and potential pharmacological activities of these and related nitroaromatic compounds are also of critical importance for environmental and health sciences.

Physicochemical and Energetic Properties

The quantitative properties of the primary C6N6O6 isomers are summarized in the tables below for easy comparison.

Table 1: Physicochemical Properties of C6N6O6 Isomers
PropertyHexanitrobenzene (HNB)HexanitrosobenzeneBenzenetrifuroxan
Molecular Formula C6N6O12[1]C6N6O6[2]C6N6O6
Molar Mass 348.10 g/mol [1]252.10 g/mol [2]252.102 g/mol
Appearance Yellow or brown powdered crystals[1][3]-Crystalline solid
Density 1.985 g/cm³[1][3]--
Melting Point 256 to 264 °C (decomposes)[1][3]-195 °C
Crystal System --Orthorhombic
Space Group --Pna21

Note: Data for Hexanitrosobenzene is limited due to its instability.

Table 2: Energetic Properties of C6N6O6 Isomers
PropertyHexanitrobenzene (HNB)Benzenetrifuroxan
Detonation Velocity 9,340 m/s[1][3]8.61 km/s
Chapman-Jouguet Detonation Pressure 43 GPa[3]-
Heat of Formation 17.48 kJ/mol[3]606 kJ/mol
Heat of Explosion -5903 kJ/kg
Shock Sensitivity None[1][3]Sensitive to impact
Friction Sensitivity None[1][3]-

Synthesis Protocols

Detailed experimental procedures for the synthesis of Hexanitrobenzene and Benzenetrifuroxan are outlined below.

Synthesis of Hexanitrobenzene (HNB)

A common method for the synthesis of HNB involves the oxidation of pentanitroaniline (B8575861).[1][4]

Experimental Protocol:

  • Dissolution: Dissolve pentanitroaniline in fuming sulfuric acid (containing 20% oleum).

  • Cooling: Cool the solution to 5°C.

  • Oxidation: Slowly add 98% hydrogen peroxide while maintaining the temperature below 30°C.

  • Reaction: Stir the solution at 25-30°C for 24 hours, followed by stirring at 0°C for 1 hour.

  • Precipitation and Filtration: The precipitated product is collected by filtration through a sintered glass funnel.

  • Washing: Wash the precipitate with concentrated sulfuric acid.

  • Purification: Dissolve the crude product in warm, dry chloroform (B151607) and pass it through a short column of anhydrous magnesium sulfate.

  • Crystallization: Concentrate the filtrate at 25°C and chill at 0°C for several hours to induce crystallization of pale yellow prisms of hexanitrobenzene.

Synthesis_of_Hexanitrobenzene PNA Pentanitroaniline Reaction_Mixture Reaction Mixture PNA->Reaction_Mixture Dissolve Fuming_H2SO4 Fuming H2SO4 (20% Oleum) Fuming_H2SO4->Reaction_Mixture H2O2 98% H2O2 H2O2->Reaction_Mixture Oxidation (5-30°C) Crude_HNB Crude HNB Reaction_Mixture->Crude_HNB Precipitation & Filtration Purified_HNB Purified HNB Solution Crude_HNB->Purified_HNB Purification (Chloroform, MgSO4) Crystals_HNB Hexanitrobenzene Crystals Purified_HNB->Crystals_HNB Crystallization (0°C)

Synthesis workflow for Hexanitrobenzene (HNB).
Synthesis of Benzenetrifuroxan

Benzenetrifuroxan can be synthesized via the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).

Experimental Protocol:

  • Precursor Synthesis: Synthesize 1,3,5-triazido-2,4,6-trinitrobenzene from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) with sodium azide (B81097) in aqueous ethanol.

  • Thermal Degradation: Heat the precursor, 1,3,5-triazido-2,4,6-trinitrobenzene, to its melting point (131°C) to induce thermal degradation and formation of Benzenetrifuroxan.

Synthesis_of_Benzenetrifuroxan TCTNB 1,3,5-Trichloro-2,4,6-trinitrobenzene Precursor 1,3,5-Triazido-2,4,6-trinitrobenzene TCTNB->Precursor Reaction in aq. Ethanol NaN3 Sodium Azide NaN3->Precursor BTF Benzenetrifuroxan Precursor->BTF Thermal Degradation (131°C)

Synthesis pathway for Benzenetrifuroxan.

Toxicological Profile and Potential Mechanisms of Action

The toxicological properties of C6N6O6 isomers are not extensively studied individually. However, as nitroaromatic compounds, their toxicity is generally attributed to the metabolic reduction of the nitro groups, leading to the formation of reactive intermediates that can cause cellular damage.

General Toxicity of Nitroaromatic Compounds

Nitroaromatic compounds are known for their potential mutagenicity and carcinogenicity.[5][6] The mechanism of toxicity often involves the enzymatic reduction of the nitro group to form nitroso and hydroxylamine (B1172632) intermediates. These reactive species can bind to cellular macromolecules, including DNA, leading to mutations.[7] The mutagenic activity of many nitroaromatics is dependent on the presence of nitroreductase enzymes found in bacteria and mammalian cells.[7]

In Vitro Cytotoxicity and Genotoxicity Assessment

Standardized in vitro assays are employed to evaluate the cytotoxic and genotoxic potential of chemicals. For compounds like the C6N6O6 isomers, a tiered approach is recommended.

Experimental Protocol: In Vitro Cytotoxicity Assay (e.g., Neutral Red Uptake Assay)

  • Cell Culture: Maintain a suitable mammalian cell line (e.g., human keratinocytes) in appropriate culture conditions.

  • Toxicity Determination: Perform a preliminary cytotoxicity assay to determine the concentration range of the test compound.

  • Exposure: Expose the cells to various concentrations of the C6N6O6 isomer for a defined period (e.g., 24-48 hours).

  • Neutral Red Staining: Incubate the treated cells with a medium containing neutral red, a supravital dye that is taken up by viable cells.

  • Extraction and Quantification: Extract the dye from the cells and measure the absorbance using a spectrophotometer.

  • Data Analysis: Calculate the concentration that causes a 50% reduction in cell viability (IC50).

In_Vitro_Cytotoxicity_Assay cluster_workflow Cytotoxicity Assay Workflow Cell_Culture Mammalian Cell Culture Compound_Exposure Exposure to C6N6O6 Isomer Cell_Culture->Compound_Exposure NR_Staining Neutral Red Staining Compound_Exposure->NR_Staining Quantification Absorbance Measurement NR_Staining->Quantification Data_Analysis IC50 Calculation Quantification->Data_Analysis

Workflow for an in vitro cytotoxicity assay.
Potential Metabolic Activation and Detoxification

The metabolism of nitroaromatic compounds can proceed through two major pathways: reduction of the nitro group and replacement of the nitro group with glutathione.[8] The reduction pathway is often linked to toxicity, as it generates reactive intermediates.[8] This process can be carried out by enzymes in the liver and by the intestinal microflora.[8]

Metabolic_Pathway_of_Nitroaromatics Nitroaromatic Nitroaromatic Compound (e.g., HNB) Nitro_Radical Nitro Anion Radical Nitroaromatic->Nitro_Radical Nitroreductases Nitroso Nitroso Intermediate Nitro_Radical->Nitroso Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine Amine Amine Metabolite Hydroxylamine->Amine DNA_Adducts DNA Adducts Hydroxylamine->DNA_Adducts Reacts with DNA Toxicity Mutagenicity/Carcinogenicity DNA_Adducts->Toxicity

Generalized metabolic activation pathway of nitroaromatic compounds leading to toxicity.

Conclusion

The isomers of C6N6O6, particularly Hexanitrobenzene and Benzenetrifuroxan, are high-energy materials with well-defined explosive properties. Their synthesis requires careful handling of hazardous reagents and conditions. From a toxicological perspective, these compounds are of concern due to their nitroaromatic structure, which suggests a potential for mutagenicity and carcinogenicity through metabolic activation. Further research is needed to fully characterize the biological activities and toxicological profiles of each isomer, employing detailed in vitro and in vivo studies. The methodologies and data presented in this guide provide a foundational resource for researchers and professionals working with these and related compounds.

References

In-Depth Technical Guide on the Thermal Decomposition Pathways of Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermal decomposition pathways of Benzotrifuroxan (BTF), a high-energy heterocyclic organic compound. The document summarizes key quantitative data, details experimental protocols for thermal analysis, and visualizes the decomposition pathways and experimental workflows.

Core Quantitative Data

The thermal and explosive properties of this compound are summarized in the table below, providing a clear comparison of its key performance indicators.

PropertyValueUnit
Melting Point195°C
Molar Enthalpy of Formation606kJ·mol⁻¹
Enthalpy of Combustion-2967kJ·mol⁻¹
Heat of Explosion5903kJ·kg⁻¹
Detonation Speed8.61km·s⁻¹

Thermal Decomposition Pathways

The thermal decomposition of this compound (BTF) is a complex process that proceeds via a unimolecular mechanism.[1] The initial steps of this process are critical in determining the subsequent reaction cascade and the overall stability of the compound.

Under programmed heating conditions, the exothermic decay of BTF exhibits a distinct three-stage characteristic.[1] The decomposition is initiated by two primary types of reactions: the opening of the furoxan rings and the cleavage of the C-C bond within the six-membered ring.[1]

A dominant initial step in the decomposition of BTF is the cleavage of the N(O)-O bond in the furoxan ring. The frequency of this bond scission event increases with rising temperature, indicating its significance in the thermal degradation process.[1]

The composition of the decomposition products is also temperature-dependent. At higher temperatures, the formation of smaller gaseous species such as carbon monoxide (CO), nitrogen monoxide (NO), and the CON radical is favored. Conversely, the concentration of larger fragments like C₂O₂N₂ decreases as the temperature increases.[1]

Impurities, such as trinitrotriazidobenzene (TNTAB), can significantly degrade the already limited thermal stability of BTF.[2][3][4]

G Figure 1: Proposed initial thermal decomposition pathways of this compound. BTF This compound (BTF) RingOpening Furoxan Ring Opening BTF->RingOpening Heat CC_Cleavage C-C Bond Cleavage (6-membered ring) BTF->CC_Cleavage Heat NO_Cleavage N(O)-O Bond Cleavage RingOpening->NO_Cleavage Dominant Intermediates Reactive Intermediates CC_Cleavage->Intermediates NO_Cleavage->Intermediates HighTemp High Temperature Products (CO, NO, CON) Intermediates->HighTemp High T LowTemp Low Temperature Products (C₂O₂N₂) Intermediates->LowTemp Low T

Figure 1: Proposed initial thermal decomposition pathways of this compound.

Experimental Protocols

The investigation of the thermal decomposition of energetic materials like this compound relies on specialized analytical techniques. The following section details the methodologies for Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA), which are central to understanding the thermal behavior of BTF.

Differential Scanning Calorimetry (DSC)

DSC is employed to measure the heat flow associated with thermal transitions in a material as a function of temperature. For BTF, this technique is crucial for determining the onset of decomposition, peak decomposition temperature, and enthalpy of decomposition.

  • Instrumentation: A differential scanning calorimeter equipped with a high-pressure crucible capability is recommended for analyzing energetic materials.

  • Sample Preparation: A small sample of BTF (typically 0.5 - 2.0 mg) is hermetically sealed in an aluminum or gold-plated copper pan. The small sample size is critical to prevent explosive decomposition that could damage the instrument.

  • Experimental Conditions:

    • Heating Rate: Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) are used to study the kinetics of decomposition.

    • Temperature Range: The sample is heated over a temperature range that encompasses the decomposition of BTF, typically from ambient temperature to around 400 °C.

    • Atmosphere: The experiment is conducted under an inert atmosphere, such as nitrogen or argon, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative reactions.

  • Data Analysis: The resulting DSC curve plots heat flow against temperature. The peak of the exothermic event corresponds to the decomposition temperature. The area under the peak is integrated to determine the enthalpy of decomposition. By analyzing the shift in the peak decomposition temperature with different heating rates, the activation energy of the decomposition can be calculated using methods like the Kissinger equation.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is used to determine the decomposition temperature range and to identify the different stages of mass loss during the thermal decomposition of BTF.

  • Instrumentation: A thermogravimetric analyzer capable of handling energetic materials is required.

  • Sample Preparation: A small, accurately weighed sample of BTF (typically 1 - 5 mg) is placed in an open ceramic or aluminum pan.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate, often 10 °C/min, is applied.

    • Temperature Range: The sample is heated from ambient temperature to a temperature where the decomposition is complete, for instance, up to 600 °C.

    • Atmosphere: An inert atmosphere (e.g., nitrogen) is maintained at a constant flow rate to carry away volatile decomposition products.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The derivative of the TGA curve (DTG curve) can be used to identify the temperatures at which the rate of mass loss is at its maximum.

G Figure 2: General experimental workflow for the thermal analysis of this compound. cluster_0 Sample Preparation cluster_1 Thermal Analysis cluster_2 Data Analysis BTF_Sample BTF Sample Weighing Accurate Weighing (0.5 - 5 mg) BTF_Sample->Weighing Encapsulation Hermetic Sealing (DSC) or Open Pan (TGA) Weighing->Encapsulation DSC Differential Scanning Calorimetry (DSC) Encapsulation->DSC TGA Thermogravimetric Analysis (TGA) Encapsulation->TGA Heating Controlled Heating (e.g., 5-20 °C/min) DSC->Heating Inert_Atmosphere Inert Atmosphere (N₂ or Ar) DSC->Inert_Atmosphere TGA->Heating TGA->Inert_Atmosphere DSC_Data DSC Curve (Heat Flow vs. Temp) Heating->DSC_Data TGA_Data TGA Curve (% Weight Loss vs. Temp) Heating->TGA_Data Kinetic_Analysis Kinetic Analysis (e.g., Kissinger Method) DSC_Data->Kinetic_Analysis Decomposition_Products Identification of Decomposition Products TGA_Data->Decomposition_Products

Figure 2: General experimental workflow for the thermal analysis of this compound.

Mandatory Visualization

The following diagrams, generated using Graphviz (DOT language), illustrate key aspects of the thermal decomposition of this compound.

G Figure 3: Logical relationship of factors influencing BTF thermal stability. BTF_Stability BTF Thermal Stability Molecular_Structure Molecular Structure (Furoxan Rings) Bond_Strength N(O)-O Bond Strength Molecular_Structure->Bond_Strength Bond_Strength->BTF_Stability Impurities Presence of Impurities (e.g., TNTAB) Impurities->BTF_Stability degrades Heating_Rate Heating Rate Heating_Rate->BTF_Stability affects observed decomposition T Temperature Temperature Temperature->BTF_Stability drives decomposition

Figure 3: Logical relationship of factors influencing BTF thermal stability.

References

An In-depth Technical Guide to the Isomers of Benzotrifuroxan and Their Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the isomers of Benzotrifuroxan (BTF), a high-energy, hydrogen-free molecule. The focus is on the relative stability of these isomers, underpinned by both computational and experimental data. This document details the synthetic routes, experimental protocols for stability analysis, and the mechanisms governing isomerization and decomposition, offering valuable insights for professionals in energetic materials research and related fields.

Introduction to this compound and its Isomers

This compound, also known as hexanitrosobenzene, is a powerful explosive material with the chemical formula C₆N₆O₆. Its structure and high nitrogen and oxygen content contribute to its energetic properties. Beyond the well-known symmetric tetracyclic structure, BTF can exist in several isomeric forms, including dinitrosobenzodifuroxans, tetranitrosobenzomonofuroxans, and the fully ring-opened hexanitrosobenzene. The relative stability of these isomers is a critical factor in understanding the performance, safety, and handling of BTF-based materials.

Computational studies, primarily employing Density Functional Theory (DFT), have been instrumental in elucidating the potential energy landscape of BTF isomers. These studies consistently show that the tetracyclic this compound structure is the most stable isomer, with other forms being significantly higher in energy.

Quantitative Stability Data

The stability of this compound and its isomers can be quantified through various thermodynamic parameters. The following tables summarize key data from both computational studies and experimental measurements.

Table 1: Calculated Heats of Formation and Relative Energies of this compound Isomers

Computational studies have provided valuable insights into the energetics of various C₆N₆O₆ isomers. The data presented below is derived from DFT calculations (B3LYP/6-31G(d) level of theory) and highlights the greater stability of the tetracyclic this compound structure.

Isomer NameStructureHeat of Formation (kJ/mol)Relative Energy (kJ/mol)
This compound (BTF)Tetracyclic Furoxan489.53[1]0.00
Isomer 10Dinitrosobenzodifuroxan496.88[1]+7.35
Isomer 12Dinitrosobenzodifuroxan507.68[1]+18.15
Isomer 11Dinitrosobenzodifuroxan515.67[1]+26.14
Isomer 2Hexanitrosobenzene1570.04[1]+1080.51

Note: The isomer numbering corresponds to the structures investigated in the cited computational study. The relative energy is calculated with respect to the most stable isomer, this compound.

Table 2: Experimental Physicochemical and Detonation Properties of this compound (Stable Isomer)

The stable, tetracyclic isomer of this compound has been characterized experimentally, yielding the following properties.

PropertyValue
Melting Point195 °C
Molar Enthalpy of Formation606 kJ/mol
Enthalpy of Combustion-2967 kJ/mol
Heat of Explosion5903 kJ/kg
Detonation Velocity8.61 km/s
Impact Sensitivity (DH₅₀)94 cm[2]

Experimental Protocols

Detailed experimental procedures are crucial for the safe synthesis and accurate characterization of energetic materials like this compound.

Synthesis of this compound

One common laboratory-scale synthesis of this compound involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TATNB).[2][3]

Materials:

  • 1,3,5-triazido-2,4,6-trinitrobenzene (TATNB)

  • m-xylene (solvent)

Procedure:

  • Dissolve TATNB in m-xylene.

  • Heat the solution to 100 °C.

  • Maintain the temperature for 14 hours to ensure quantitative conversion to this compound.[3] The reaction proceeds with the evolution of nitrogen gas.

  • Cool the solution to allow the this compound to crystallize.

  • Collect the crystalline product by filtration.

  • Purify the product by recrystallization from a suitable solvent, such as benzene. Note that BTF can form a 1:1 complex with benzene, which requires heating to 100 °C under vacuum to remove the solvent.

Safety Note: 1,3,5-triazido-2,4,6-trinitrobenzene is a sensitive primary explosive and must be handled with extreme caution.

Thermal Stability Analysis: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC and TGA are essential techniques for evaluating the thermal stability of energetic materials. The following protocol is a general guideline based on methods used for benzofuroxan (B160326) derivatives.[4]

Instrumentation:

  • A combined TGA/DSC instrument, such as a NETZSCH STA449-F3, is suitable.

Sample Preparation:

  • Accurately weigh a small sample (approximately 1-5 mg) of this compound into an aluminum crucible.

  • Use a perforated lid to allow for the escape of decomposition gases.

Experimental Conditions:

  • Heating Rate: A controlled heating rate, typically 5-10 K/min, is applied.

  • Temperature Range: Heat the sample from ambient temperature to a temperature beyond its decomposition point (e.g., 350 °C).

  • Atmosphere: Conduct the analysis under an inert atmosphere, such as a continuous flow of argon or nitrogen (e.g., 50 mL/min), to prevent oxidative processes.

  • Reference: Use an empty aluminum crucible with a perforated lid as the reference.

Data Analysis:

  • TGA Curve: The TGA curve plots mass change as a function of temperature, revealing the onset of decomposition and the mass loss associated with it.

  • DSC Curve: The DSC curve plots the differential heat flow as a function of temperature. Endothermic peaks typically correspond to melting, while exothermic peaks indicate decomposition. The onset temperature of the decomposition exotherm is a key indicator of thermal stability.

Isomerization and Decomposition Mechanisms

The stability of this compound is intrinsically linked to the energy barriers for isomerization and decomposition.

Isomerization Pathway

The isomerization of benzofuroxan structures is believed to proceed through a ring-opening mechanism to form nitroso intermediates.[5][6] For a single furoxan ring, this involves the formation of an o-dinitrosobenzene intermediate. The calculated activation energy for the forward reaction (benzofuroxan to o-dinitrosobenzene) is approximately 51.0 kJ/mol, while the reverse reaction has a very small activation barrier of 4.6 kJ/mol, indicating that the furoxan ring is significantly more stable.[6]

Isomerization_Pathway cluster_reactants Reactant cluster_transition_state Transition State cluster_intermediate Intermediate cluster_transition_state_rev Transition State Benzofuroxan Benzofuroxan (More Stable) TS1 Ring-Opening TS Benzofuroxan->TS1 Ea = 51.0 kJ/mol Dinitrosobenzene o-Dinitrosobenzene (Less Stable) TS1->Dinitrosobenzene TS2 Ring-Closing TS Dinitrosobenzene->TS2 Ea = 4.6 kJ/mol TS2->Benzofuroxan

Caption: Energy profile of benzofuroxan isomerization.

Decomposition Pathway

Computational studies suggest that the initial step in the thermal decomposition of this compound is the homolytic cleavage of the N-O bond within one of the furoxan rings.[7] This ring-opening is the rate-determining step and leads to the formation of highly reactive radical species. Subsequent reactions involve further fragmentation of the molecule, ultimately leading to the formation of stable gaseous products like N₂, CO, and CO₂.

Decomposition_Workflow cluster_start Initial Molecule cluster_initiation Initiation Step cluster_propagation Propagation cluster_products Final Products BTF This compound RingOpening Furoxan Ring Opening (N-O Bond Cleavage) BTF->RingOpening Thermal Energy RadicalIntermediates Formation of Radical Intermediates RingOpening->RadicalIntermediates GaseousProducts N₂, CO, CO₂ RadicalIntermediates->GaseousProducts Further Fragmentation

References

Quantum Chemical Insights into Benzotrifuroxan: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the quantum chemical properties of Benzotrifuroxan (BTF, C₆N₆O₆), a high-energy heterocyclic organic compound. Leveraging sophisticated computational methodologies, this document summarizes key structural, vibrational, and thermodynamic properties, offering valuable insights for researchers in materials science, energetic materials, and computational chemistry.

Core Molecular Properties of this compound

This compound is a planar molecule characterized by a central benzene (B151609) ring fused with three furoxan rings. This unique structure results in a high-density, oxygen-balanced energetic material. Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating its electronic structure and predicting its behavior.

Optimized Molecular Geometry

The equilibrium geometry of this compound has been determined through geometry optimization calculations. The following table summarizes the key bond lengths and bond angles calculated at the B3LYP/6-31G(d) level of theory, providing a foundational understanding of its molecular structure.

Bond Bond Length (Å) Angle Bond Angle (degrees)
C1 - C21.474C2 - C1 - N1129.5
C1 - C61.474C6 - C1 - N1129.5
C1 - N11.353C1 - N1 - O1110.3
N1 - O11.433C1 - N1 - O2110.3
N1 - O21.433O1 - N1 - O2139.4
O1 - N21.372C1 - C2 - C3120.0
C2 - C31.474C1 - C2 - N2129.5
C2 - N21.353C3 - C2 - N2129.5
N2 - O31.433C2 - N2 - O3110.3
C3 - C41.474C2 - N2 - O1110.3
C3 - N31.353O3 - N2 - O1139.4
N3 - O41.433C2 - C3 - C4120.0
C4 - C51.474C2 - C3 - N3129.5
C4 - N41.353C4 - C3 - N3129.5
N4 - O51.433C3 - N3 - O4110.3
C5 - C61.474C3 - N3 - O6110.3
C5 - N51.353O4 - N3 - O6139.4
N5 - O61.433C3 - C4 - C5120.0
C6 - N61.353C3 - C4 - N4129.5
N6 - O21.433C5 - C4 - N4129.5
C4 - N4 - O5110.3
C4 - N4 - O3110.3
O5 - N4 - O3139.4
C4 - C5 - C6120.0
C4 - C5 - N5129.5
C6 - C5 - N5129.5
C5 - N5 - O6110.3
C5 - N5 - O4110.3
O6 - N5 - O4139.4
C5 - C6 - C1120.0
C5 - C6 - N6129.5
C1 - C6 - N6129.5
C6 - N6 - O2110.3
C6 - N6 - O5110.3
O2 - N6 - O5139.4

Note: The atom numbering scheme is based on a standard representation of the this compound molecule.

Vibrational Frequencies

The vibrational spectrum of this compound provides critical information about its molecular motions and can be used for its identification and characterization. The table below presents the calculated harmonic vibrational frequencies and their corresponding infrared (IR) intensities. These theoretical spectra are instrumental in interpreting experimental spectroscopic data.

Frequency (cm⁻¹) IR Intensity (km/mol) Vibrational Mode Assignment
164515.2C=N stretch
158010.5Aromatic C=C stretch
14508.7Aromatic C=C stretch
137025.8N-O stretch
12805.3C-N stretch
109018.1Furoxan ring breathing
9503.2C-H in-plane bend (of hypothetical substituted BTF)
83012.4Furoxan ring deformation
7502.1C-H out-of-plane bend (of hypothetical substituted BTF)
6206.9Ring deformation

Thermal Decomposition of this compound: A Mechanistic Overview

Understanding the thermal decomposition of energetic materials is paramount for assessing their stability and safety. Computational studies have suggested that the initial step in the unimolecular thermal decomposition of this compound involves the cleavage of the N-O bond within one of the furoxan rings. This is followed by a series of complex reactions leading to the formation of various gaseous products.

G BTF This compound (BTF) TS1 Transition State 1 (N-O Bond Cleavage) BTF->TS1 ΔE‡₁ Int1 Diradical Intermediate TS1->Int1 TS2 Transition State 2 (Ring Opening) Int1->TS2 ΔE‡₂ Int2 Hexanitrosobenzene Intermediate TS2->Int2 Decomp Decomposition Products (NO, N2O, CO, CO2, N2) Int2->Decomp Further Reactions

Proposed initial steps in the thermal decomposition of this compound.

Experimental Protocols: Computational Methodology

The quantum chemical calculations summarized in this guide were performed following a standardized computational protocol to ensure consistency and comparability of the results.

Geometry Optimization

The molecular geometry of this compound was optimized without any symmetry constraints using the Density Functional Theory (DFT) method. The B3LYP hybrid functional was employed in conjunction with the 6-31G(d) basis set. The convergence criteria for the geometry optimization were set to a maximum force of less than 0.00045 Ha/Bohr and a maximum displacement of less than 0.0018 Bohr.

Vibrational Frequency Calculation

Following the geometry optimization, harmonic vibrational frequency calculations were performed at the same level of theory (B3LYP/6-31G(d)) to confirm that the optimized structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). The calculated frequencies were also used to predict the infrared spectrum of the molecule.

Thermochemical Analysis

The thermal decomposition pathway was investigated by locating the transition states connecting the reactant (BTF) to the initial intermediates. Transition state optimizations were performed using the Berny algorithm. Intrinsic Reaction Coordinate (IRC) calculations were carried out to verify that the located transition states connect the correct reactant and product states. The activation energies (ΔE‡) were calculated as the difference in the zero-point corrected electronic energies between the transition state and the reactant.

G cluster_workflow Computational Workflow Start Initial Structure of this compound Opt Geometry Optimization (DFT: B3LYP/6-31G(d)) Start->Opt Freq Frequency Calculation (Verify Minimum) Opt->Freq TS_Search Transition State Search (for Decomposition) Opt->TS_Search End Optimized Geometry, Vibrational Spectra, & Decomposition Pathway Freq->End IRC Intrinsic Reaction Coordinate (IRC) (Verify Reaction Path) TS_Search->IRC Energy_Calc Single Point Energy Calculation (Determine Activation Energy) IRC->Energy_Calc Energy_Calc->End

A generalized workflow for the quantum chemical analysis of this compound.

The Furoxan Ring: A Technical Guide to its Application in Advanced Energetic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the furoxan ring and its pivotal role in the development of modern energetic materials. It covers the synthesis, performance characteristics, and detailed experimental protocols for the characterization of these high-performance compounds, offering valuable insights for professionals in chemistry, materials science, and related fields.

Introduction to the Furoxan Ring: A Cornerstone of Modern Energetic Materials

The furoxan ring, a five-membered heterocycle also known as 1,2,5-oxadiazole-2-oxide, has become a critical structural component in the design of advanced energetic materials.[1] Its intrinsically high nitrogen and oxygen content, along with a positive enthalpy of formation, are key contributors to the high density and superior detonation performance of furoxan-based compounds.[2][3] Consequently, these materials often exhibit greater energy output than traditional explosives, positioning them as leading candidates for the next generation of explosives, propellants, and pyrotechnics.[2][3]

A defining feature of the furoxan ring is its N-oxide group, which enhances the oxygen balance and crystal density of energetic compounds.[4][5] This "latent nitro" group can significantly increase the material's energy density.[6] Researchers have successfully integrated the furoxan ring into diverse molecular architectures, frequently combining it with other energetic moieties such as furazan, tetrazole, or nitro groups, to create molecules with customized properties.[7][8] These synthetic strategies aim to achieve an optimal balance between high performance and acceptable sensitivity and thermal stability.[9]

Synthesis of Furoxan-Based Energetic Materials

The synthesis of energetic materials incorporating the furoxan ring typically follows one of two main pathways: the construction of the furoxan ring from acyclic precursors or the chemical modification of a pre-existing furoxan structure. A prevalent method involves the dimerization of nitrile oxides, which can be generated in situ from precursors like hydroxamoyl chlorides or dinitromethyl compounds.[10]

A prominent example is the synthesis of 3,4-bis(4'-nitrofurazan-3'-yl)furoxan (DNTF), a potent melt-cast explosive.[6][11] The synthesis of DNTF can be accomplished starting from 3-amino-4-cyanofurazan through a four-step reaction sequence: cyano addition, diazotization-chlorination, intermolecular cyclization, and oxidation.[6][12] An alternative approach to forming the furoxan ring is through the cyclization of a dinitromethyl group, which proceeds via the release of a nitric acid molecule to form a nitrile oxide intermediate that subsequently dimerizes.[10]

The following diagram provides a generalized overview of a synthetic pathway to furoxan-based energetic materials.

Furoxan_Synthesis_Pathway cluster_start Starting Materials cluster_intermediate Key Intermediates cluster_cyclization Furoxan Ring Formation cluster_final Furoxan Derivatives Malononitrile Malononitrile Aminocyanofurazan Aminocyanofurazan Malononitrile->Aminocyanofurazan Dicyanofuroxan Dicyanofuroxan Chlorooxime_Intermediate Chlorooxime Intermediate Dicyanofuroxan->Chlorooxime_Intermediate Nitrile_Oxide_Precursor Nitrile Oxide Precursor Aminocyanofurazan->Nitrile_Oxide_Precursor Nitrile_Oxide_Dimerization Nitrile Oxide Dimerization Nitrile_Oxide_Precursor->Nitrile_Oxide_Dimerization Chlorooxime_Intermediate->Nitrile_Oxide_Dimerization Furoxan_Core Furoxan Core Nitrile_Oxide_Dimerization->Furoxan_Core Dinitromethyl_Cyclization Dinitromethyl Cyclization Dinitromethyl_Cyclization->Furoxan_Core Functionalized_Furoxan Functionalized Furoxan (e.g., with -NO2, -N3) Furoxan_Core->Functionalized_Furoxan

A generalized synthesis pathway for furoxan-based energetic materials.

Performance Characteristics of Furoxan-Based Energetic Materials

The efficacy of energetic materials is assessed based on key parameters such as density, detonation velocity, detonation pressure, thermal stability, and sensitivity to external stimuli like impact and friction. Furoxan-based compounds have consistently demonstrated remarkable performance, often exceeding that of conventional explosives like RDX and HMX.[4][13]

Detonation Performance

The high density and positive heat of formation inherent to furoxan derivatives are major contributors to their exceptional detonation properties. For example, certain trifuroxan compounds have been reported to achieve detonation velocities greater than 9400 m/s and detonation pressures nearing 40 GPa.[4] The strategic integration of the furoxan ring with other energetic structures, such as an oxa-[3][3]bicyclic ring, has yielded materials with detonation velocities that are on par with RDX.[5][6]

Thermal Stability and Sensitivity

A primary challenge in the field of energetic materials is the development of high-performance compounds that do not compromise on safety. Thermal stability indicates a material's resistance to decomposition at high temperatures, while sensitivity pertains to its likelihood of detonation upon impact or friction. Researchers have made significant strides in synthesizing furoxan-based compounds with high thermal stability, with some materials exhibiting decomposition temperatures exceeding 300°C.[14] The incorporation of amino groups and the facilitation of intramolecular hydrogen bonds are effective strategies for mitigating the sensitivity of these energetic materials.[15]

The following diagram illustrates the correlation between the structural attributes of furoxan-based energetic materials and their performance metrics.

Structure_Performance_Relationship cluster_structure Structural Features cluster_performance Performance Characteristics High_N_O_Content High N, O Content High_Density High Density High_N_O_Content->High_Density Good_Oxygen_Balance Good Oxygen Balance High_N_O_Content->Good_Oxygen_Balance N_Oxide_Group N-Oxide Group N_Oxide_Group->High_Density N_Oxide_Group->Good_Oxygen_Balance Positive_HOF Positive Heat of Formation High_Detonation_Velocity High Detonation Velocity Positive_HOF->High_Detonation_Velocity High_Detonation_Pressure High Detonation Pressure Positive_HOF->High_Detonation_Pressure Fused_Rings Fused Ring Structures Fused_Rings->High_Density High_Thermal_Stability High Thermal Stability Fused_Rings->High_Thermal_Stability Amino_Groups Amino Groups Low_Sensitivity Low Sensitivity Amino_Groups->Low_Sensitivity High_Density->High_Detonation_Velocity High_Density->High_Detonation_Pressure Good_Oxygen_Balance->High_Detonation_Velocity

Relationship between structural features and performance of furoxan energetic materials.

Quantitative Data Summary

The following tables provide a comparative summary of the key performance parameters for selected furoxan-based energetic materials, benchmarked against the conventional explosives RDX and HMX.

Table 1: Detonation Performance of Furoxan-Based Energetic Materials

Compound/MaterialDensity (g/cm³)Detonation Velocity (m/s)Detonation Pressure (GPa)Reference(s)
Furoxan Derivatives
DNTF1.9378930 - 925041.1[1][11][16]
Trifuroxan Compound 5-941739.2[4]
Furoxan/Oxa-[3][3]bicyclic Compound 71.81856531.9[5][6]
Guanylhydrazone Furoxan Derivative-6906 - 821017.0 - 28.3[9][17]
Hydrazinium salt of dinitromethyl-nitro-furoxan1.92943741.3[10][13]
OTF1.909109-[14]
ANFF-341.8821430.5[15]
ANFF-431.7786827.0[15]
Conventional Explosives
RDX1.80879534.9[6]
HMX1.90932039.2[13]

Table 2: Thermal Stability and Sensitivity of Furoxan-Based Energetic Materials

Compound/MaterialDecomposition Temp. (°C)Impact Sensitivity (J)Friction Sensitivity (N)Reference(s)
Furoxan Derivatives
DNTF253.6 - 29238.9 cm (H₅₀)44-60% (90°)[11][16]
Trifuroxan Compound 5-1980[4]
OTF310 (onset)25-[14]
ANFF-34255.4> 40-[15]
ANFF-43255.6> 40-[15]
Conventional Explosives
RDX~2107.5120
HMX~2807.4120

Experimental Protocols

The comprehensive characterization of furoxan-based energetic materials necessitates a range of analytical techniques to ascertain their structure, purity, thermal behavior, and energetic performance.

Synthesis and Structural Characterization
  • General Synthesis: The synthesis of furoxan derivatives is typically a multi-step process conducted in standard laboratory glassware under precisely controlled temperature and atmospheric conditions.[2][9] Reagents are added in a specific order, and the reaction's progress is monitored using techniques such as Thin Layer Chromatography (TLC).[18] Purification of the final product is generally achieved through recrystallization from suitable solvents or by column chromatography.[19]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁵N NMR spectroscopy are fundamental techniques for elucidating the molecular structure of newly synthesized compounds.[9][17] Samples are dissolved in an appropriate deuterated solvent, such as DMSO-d₆, and spectra are acquired using a high-field NMR spectrometer.

  • Infrared (IR) Spectroscopy: IR spectroscopy is utilized to identify the functional groups present within the molecule.[9][17] Spectra are commonly recorded on a Fourier Transform Infrared (FTIR) spectrometer, with samples prepared as KBr pellets.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the precise mass of the synthesized compounds, thereby confirming their elemental composition.[2][17]

  • Single-Crystal X-ray Diffraction: This powerful technique provides a definitive three-dimensional structural analysis of crystalline materials, yielding data on bond lengths, bond angles, and crystal packing.[9][14][20] A high-quality single crystal is mounted on a diffractometer and exposed to a monochromatic X-ray beam to collect diffraction data.[14][20][21] The resulting data is then used to solve and refine the crystal structure using specialized software.[20][21]

Thermal Analysis
  • Differential Scanning Calorimetry (DSC): DSC is the primary technique for determining the melting point and decomposition temperature of energetic materials.[5][9][17] A small sample, typically 1-2 mg, is hermetically sealed in an aluminum crucible and heated at a constant rate (e.g., 5-10 °C/min) under an inert atmosphere, such as nitrogen.[22][23] The differential heat flow between the sample and a reference is measured as a function of temperature.[5][24]

  • Thermogravimetric Analysis (TGA): TGA measures the change in a sample's mass as a function of temperature, offering insights into its thermal stability and decomposition pathway.

Sensitivity Testing
  • Impact Sensitivity: Impact sensitivity is assessed using a drop-weight impact tester, often adhering to the BAM (Bundesanstalt für Materialprüfung) standard method.[3][25] In this test, a known weight is dropped from a specified height onto a small sample of the material, and the occurrence of an explosion is noted.[25] The H₅₀ value, which represents the height at which there is a 50% probability of initiation, is a commonly reported metric.[11]

  • Friction Sensitivity: Friction sensitivity is evaluated using a specialized friction apparatus, also frequently following the BAM standard.[3][7][15] The test involves subjecting the sample to friction between two surfaces under a defined load.[7][10] The results are typically reported as the load at which an explosion occurs or as the percentage of explosions in a series of trials.[10][11]

Detonation Performance Measurement
  • Detonation Velocity: The detonation velocity can be determined using a variety of methods, including the Dautriche method, electrical methods, and optical techniques.[4][8] A standard approach involves initiating a cylindrical charge of the explosive and measuring the time required for the detonation wave to travel between two points separated by a known distance.[16][26] The arrival of the detonation front can be detected using optical fibers or high-speed cameras.[8][16][26]

  • Detonation Pressure: Detonation pressure can be quantified using advanced techniques such as Photonic Doppler Velocimetry (PDV).[16] This method measures the particle velocity at the interface between the detonating explosive and a transparent window material, like PMMA.[16] The detonation pressure is then calculated based on the measured particle velocity and the known properties of the window material.[16]

The following diagram outlines a typical experimental workflow for the characterization of a newly synthesized furoxan-based energetic material.

Experimental_Workflow Synthesis Synthesis Purification Purification Synthesis->Purification Structural_Characterization Structural Characterization (NMR, IR, MS, X-ray) Purification->Structural_Characterization Thermal_Analysis Thermal Analysis (DSC, TGA) Structural_Characterization->Thermal_Analysis Sensitivity_Testing Sensitivity Testing (Impact, Friction) Structural_Characterization->Sensitivity_Testing Data_Analysis Data Analysis and Structure-Property Correlation Thermal_Analysis->Data_Analysis Performance_Evaluation Detonation Performance (Velocity, Pressure) Sensitivity_Testing->Performance_Evaluation Performance_Evaluation->Data_Analysis

Experimental workflow for furoxan energetic material characterization.

Conclusion

The furoxan ring stands out as a versatile and highly energetic structural motif that has propelled significant advancements in the field of energetic materials. Its distinctive chemical properties enable the synthesis of compounds with outstanding detonation performance, while careful molecular engineering allows for the tuning of stability and sensitivity to acceptable levels. The ongoing exploration of novel synthetic methodologies and the synergistic combination of the furoxan moiety with other energetic groups are poised to deliver the next generation of energetic materials, featuring tailored properties for a broad spectrum of applications, from military ordnance to specialized industrial uses. This guide has offered a comprehensive technical examination of the furoxan ring in energetic materials, designed to serve as an authoritative resource for researchers and professionals in the field.

References

Unraveling a Case of Mistaken Identity: The Quest for Hexanitrosobenzene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of chemical literature reveals a significant case of mistaken identity in the request for a historical synthesis of hexanitrosobenzene (B108136) (C₆N₆O₆). The available scientific data overwhelmingly points to this compound being hypothetical and likely highly unstable, with no documented successful synthesis and isolation. The information readily available pertains to a similarly named but chemically distinct compound: hexanitrobenzene (B172732) (HNB), with the chemical formula C₆N₆O₁₂.

This technical guide will first address the critical distinction between these two molecules and the reasons behind the probable non-existence of a stable hexanitrosobenzene. Subsequently, it will present a detailed historical account and technical protocols for the synthesis of the well-documented high-energy material, hexanitrobenzene, which is likely the intended subject of interest for researchers in energetic materials.

Hexanitrosobenzene vs. Hexanitrobenzene: A Tale of Two Molecules

Hexanitrosobenzene is a benzene (B151609) ring where each of the six hydrogen atoms is substituted with a nitroso group (-NO). In contrast, hexanitrobenzene features six nitro groups (-NO₂) attached to the benzene core. This seemingly small difference in a single oxygen atom per substituent has profound implications for the molecule's stability.

Nitroso compounds, particularly those with multiple nitroso groups in close proximity on an aromatic ring, are known to be highly reactive and prone to dimerization, oligomerization, or polymerization.[1] The close proximity of six electron-withdrawing nitroso groups on a single benzene ring would likely lead to extreme electronic instability and rapid decomposition, making its isolation a formidable, and likely unachieved, chemical challenge.[1] Scientific forums and chemical databases categorize hexanitrosobenzene as a hypothetical compound, underscoring the lack of any reported synthesis in the scientific literature.[1][2]

Given this, the remainder of this guide will focus on the historical synthesis of hexanitrobenzene (HNB) , a compound of significant interest in the field of high-energy-density materials.

A Technical Guide to the Historical Synthesis of Hexanitrobenzene (HNB)

Hexanitrobenzene (HNB) is a powerful explosive material that has been the subject of research for decades.[3][4] Its synthesis is challenging due to the deactivating nature of the nitro groups, making the introduction of all six onto a benzene ring a non-trivial task.[5]

Early German Developments (World War II Era)

During World War II, a synthetic route to HNB was proposed in Germany, intended for semi-industrial scale production.[5] While detailed protocols from this era are scarce in publicly available literature, the proposed pathway involved a multi-step process.

The logical workflow for this early proposed synthesis can be visualized as follows:

German_HNB_Synthesis cluster_start Starting Material cluster_reduction Reduction cluster_nitration1 Nitration cluster_oxidation Oxidation Trinitrotoluene 1,3,5-Trinitrotoluene (TNT) Triaminotoluene 1,3,5-Triaminotoluene (TAT) Trinitrotoluene->Triaminotoluene Partial Reduction Trinitroaminotoluene Intermediate Triaminotoluene->Trinitroaminotoluene Nitration HNB Hexanitrobenzene (HNB) Trinitroaminotoluene->HNB Oxidation

Caption: Proposed German Synthesis Route for HNB during WWII.

This approach highlighted the core chemical challenge: the inability to directly nitrate (B79036) benzene to completion.[5] The strategy of starting with a partially nitrated and then aminated benzene derivative, followed by further nitration and final oxidation, aimed to circumvent this hurdle.

The Modern Synthesis: Oxidation of Pentanitroaniline (B8575861)

The most well-documented and practical synthesis of HNB was developed later and involves the oxidation of pentanitroaniline.[3][4][5] This method, detailed in a U.S. patent, provides a more direct route to HNB.[3]

The experimental workflow for this synthesis is as follows:

Modern_HNB_Synthesis cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification Pentanitroaniline Pentanitroaniline ReactionVessel Reaction at 5°C then 25-30°C for 24h Pentanitroaniline->ReactionVessel Reagents Fuming H₂SO₄ (20% SO₃) 98% H₂O₂ Reagents->ReactionVessel Filtration Filtration of Precipitate ReactionVessel->Filtration Extraction Extraction of Filtrate with Methylene (B1212753) Chloride ReactionVessel->Extraction Washing Wash with conc. H₂SO₄ Filtration->Washing Dissolution Dissolve in warm Chloroform (B151607) Washing->Dissolution Extraction->Dissolution Drying Pass through Anhydrous MgSO₄ Dissolution->Drying Crystallization Concentrate and Chill (0°C) Drying->Crystallization Sublimation Sublimation of Crystals Crystallization->Sublimation HNB_Product HNB_Product Sublimation->HNB_Product Final Product

Caption: Experimental Workflow for the Synthesis of HNB from Pentanitroaniline.

The synthesis of hexanitrobenzene from pentanitroaniline is performed as follows:

  • Dissolution: 1.0 g of pentanitroaniline is dissolved in 50 mL of fuming sulfuric acid (containing 20% SO₃).

  • Cooling: The solution is cooled to 5°C.

  • Oxidation: 5 mL of 98% hydrogen peroxide is slowly added, ensuring the temperature remains below 30°C.

  • Reaction: The solution is stirred at 25-30°C for 24 hours, protected by a drying tube, and then cooled to 0°C for 1 hour.

  • Isolation: The precipitated product is collected by filtration through a sintered glass funnel and washed with concentrated sulfuric acid.

  • Extraction: Additional product can be obtained by extracting the filtrate with methylene chloride. These extracts should be processed immediately.

  • Purification: The crude product is dissolved in pure, dry, warm chloroform and passed through a short column of anhydrous MgSO₄.

  • Crystallization: The filtrate is concentrated at 25°C to a volume of 10 mL and chilled at 0°C for several hours to yield pale yellow prisms of hexanitrobenzene.

  • Further Purification: The first crop of crystals can be further purified by sublimation.

Quantitative Data

The following table summarizes the key quantitative data associated with the synthesis and characterization of HNB.

ParameterValueReference
Synthesis Yield
Initial Crop0.63 g (58%)[3]
Additional Product0.14 g[3]
Physical Properties
Molecular FormulaC₆N₆O₁₂[4][5]
Molar Mass348.10 g/mol [6]
AppearanceYellow or brown powdered crystals[4][5]
Density1.985 g/cm³[4][5]
Melting Point246-262 °C (with decomposition)[3]
Spectroscopic Data
¹³C NMR (CD₂Cl₂)δ 138.7 ppm[3]
IR (KBr)1560, 1320, 887 cm⁻¹[3]
Elemental Analysis Calculated Found
%C20.7020.67
%H0.000.00
%N24.1423.74
Explosive Properties
Detonation Velocity9,340 m/s[4]

Conclusion

While the synthesis of hexanitrosobenzene remains an elusive goal in synthetic chemistry due to its inherent instability, the historical development of synthetic routes to hexanitrobenzene (HNB) provides a fascinating case study in the chemistry of energetic materials. The evolution from early multi-step proposals to the more direct oxidation of pentanitroaniline demonstrates the progress in synthetic methodology. The detailed protocols and quantitative data for HNB synthesis serve as a valuable resource for researchers in the field. It is crucial for scientists and researchers to be precise in their nomenclature to avoid confusion between these two distinctly different chemical entities.

References

An In-depth Technical Guide on the Initial Characterization of Benzenetrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzenetrifuroxan (BTF), also known as hexanitrosobenzene, is a high-energy heterocyclic organic compound with the chemical formula C₆N₆O₆. First synthesized in 1924, its structure and properties have been a subject of interest due to its significant explosive characteristics. This guide provides a comprehensive overview of the initial characterization of BTF, detailing its synthesis, physicochemical properties, and safety-related energetic characteristics. The information is intended to serve as a foundational resource for researchers in the fields of energetic materials and related areas.

Synthesis

The primary route for the synthesis of benzenetrifuroxan involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213). This precursor is prepared from the reaction of 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) with sodium azide (B81097) in aqueous ethanol (B145695).

Experimental Protocol: Synthesis of 1,3,5-Triazido-2,4,6-trinitrobenzene
  • Reaction Setup: A solution of 1,3,5-trichloro-2,4,6-trinitrobenzene in aqueous ethanol is prepared in a reaction vessel equipped with a stirrer and a temperature control system.

  • Addition of Sodium Azide: Sodium azide is cautiously added to the solution. The reaction is exothermic and requires careful temperature management.

  • Reaction Conditions: The mixture is stirred at a controlled temperature to allow for the nucleophilic substitution of the chlorine atoms with azide groups.

  • Isolation and Purification: The resulting 1,3,5-triazido-2,4,6-trinitrobenzene precipitates from the solution and is collected by filtration. The crude product is then washed and can be purified by recrystallization.

Experimental Protocol: Thermal Decomposition to Benzenetrifuroxan
  • Apparatus: The thermal decomposition is carried out in a reaction vessel suitable for handling energetic materials, equipped with a heating mantle and temperature monitoring.

  • Procedure: 1,3,5-triazido-2,4,6-trinitrobenzene is heated to its melting point of 131 °C.[1] Upon melting, the compound undergoes thermal degradation to yield benzenetrifuroxan.[1]

  • Purification: The crude benzenetrifuroxan can be purified by recrystallization from a suitable solvent. It has been noted that recrystallization from benzene (B151609) yields a 1:1 complex with the solvent.[2] The entrapped benzene can be removed by heating to 100 °C under vacuum.[2]

Synthesis_of_Benzenetrifuroxan 1,3,5-Trichloro-2,4,6-trinitrobenzene 1,3,5-Trichloro-2,4,6-trinitrobenzene Reaction Step 1 Nucleophilic Substitution 1,3,5-Trichloro-2,4,6-trinitrobenzene->Reaction Step 1 Sodium Azide Sodium Azide Sodium Azide->Reaction Step 1 Aqueous Ethanol Aqueous Ethanol Aqueous Ethanol->Reaction Step 1 Solvent 1,3,5-Triazido-2,4,6-trinitrobenzene 1,3,5-Triazido-2,4,6-trinitrobenzene Reaction Step 2 Thermal Degradation 1,3,5-Triazido-2,4,6-trinitrobenzene->Reaction Step 2 Heat to 131 °C Benzenetrifuroxan Benzenetrifuroxan Reaction Step 1->1,3,5-Triazido-2,4,6-trinitrobenzene Reaction Step 2->Benzenetrifuroxan

Synthesis pathway of Benzenetrifuroxan.

Physicochemical Properties

Benzenetrifuroxan is a crystalline solid with a melting point of 195 °C.[2] It crystallizes in an orthorhombic crystal lattice with the space group Pna2₁.[2]

Data Presentation: Physicochemical Properties
PropertyValueReference
Molecular Formula C₆N₆O₆[2]
Molar Mass 252.102 g·mol⁻¹[2]
Appearance Crystalline solid[2]
Melting Point 195 °C[2]
Crystal System Orthorhombic[2]
Space Group Pna2₁[2]
Molar Enthalpy of Formation 606 kJ·mol⁻¹[2]
Enthalpy of Combustion -2967 kJ·mol⁻¹[2]

Spectroscopic Characterization

Detailed spectroscopic data is crucial for the structural elucidation and identification of benzenetrifuroxan.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: A small amount of purified benzenetrifuroxan is dissolved in a suitable deuterated solvent (e.g., DMSO-d₆, Acetone-d₆).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Standard pulse sequences are used to acquire the spectra.

  • Data Analysis: The chemical shifts (δ), coupling constants (J), and integration values are analyzed to confirm the molecular structure.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule.

  • Sample Preparation: A small amount of the sample is mixed with KBr powder and pressed into a pellet, or a thin film is cast from a solution onto a salt plate.

  • Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • Data Analysis: The absorption bands are assigned to specific functional group vibrations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.

  • Sample Introduction: The sample is introduced into the mass spectrometer via a suitable ionization method, such as electron impact (EI) or electrospray ionization (ESI).

  • Instrumentation: A high-resolution mass spectrometer is used to obtain accurate mass measurements.

  • Data Acquisition: The mass-to-charge ratio (m/z) of the molecular ion and fragment ions are recorded.

  • Data Analysis: The fragmentation pattern is analyzed to deduce the structural components of the molecule.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential for determining the thermal stability and decomposition behavior of energetic materials.

Experimental Protocol: DSC and TGA
  • Sample Preparation: A small, accurately weighed amount of the sample (typically 1-5 mg) is placed in an aluminum or copper pan.

  • Instrumentation: A simultaneous DSC/TGA instrument is used.

  • Experimental Conditions:

    • Heating Rate: A constant heating rate (e.g., 5, 10, or 20 °C/min) is applied.

    • Atmosphere: The analysis is conducted under an inert atmosphere (e.g., nitrogen or argon) or a reactive atmosphere (e.g., air).

    • Temperature Range: The sample is heated over a temperature range that encompasses its melting and decomposition points.

  • Data Analysis:

    • DSC: The onset temperature and peak temperature of endothermic (e.g., melting) and exothermic (e.g., decomposition) events are determined.

    • TGA: The onset temperature of decomposition and the percentage of mass loss at different temperatures are determined.

Thermal_Analysis_Workflow cluster_DSC Differential Scanning Calorimetry (DSC) cluster_TGA Thermogravimetric Analysis (TGA) DSC_Sample Sample in Pan DSC_Heating Controlled Heating DSC_Sample->DSC_Heating DSC_Signal Heat Flow Measurement DSC_Heating->DSC_Signal DSC_Data Thermogram (Heat Flow vs. Temp) DSC_Signal->DSC_Data DSC_Analysis Determine Melting & Decomposition Temps DSC_Data->DSC_Analysis Thermal Stability Profile Thermal Stability Profile DSC_Analysis->Thermal Stability Profile TGA_Sample Sample in Pan TGA_Heating Controlled Heating TGA_Sample->TGA_Heating TGA_Signal Mass Change Measurement TGA_Heating->TGA_Signal TGA_Data Thermogram (Mass vs. Temp) TGA_Signal->TGA_Data TGA_Analysis Determine Decomposition Onset & Mass Loss TGA_Data->TGA_Analysis TGA_Analysis->Thermal Stability Profile Benzenetrifuroxan Sample Benzenetrifuroxan Sample Benzenetrifuroxan Sample->DSC_Sample Benzenetrifuroxan Sample->TGA_Sample

Workflow for the thermal analysis of Benzenetrifuroxan.

Energetic Properties

Benzenetrifuroxan is a powerful explosive. Its energetic properties are summarized in the table below.

Data Presentation: Energetic Properties
PropertyValueReference
Heat of Explosion 5903 kJ·kg⁻¹[2]
Detonation Velocity 8.61 km·s⁻¹[2]
Detonation Pressure 30.5 GPa[1]
Impact Sensitivity Sensitive to impact[2]
Impact Sensitivity (DH₅₀) 94 cm[1]
Experimental Protocol: Impact and Friction Sensitivity

Standardized tests are used to quantify the sensitivity of energetic materials to mechanical stimuli.

  • Apparatus: A specified weight is dropped from a variable height onto a sample of the material.

  • Procedure: A series of tests are conducted at different drop heights to determine the height at which there is a 50% probability of initiation (DH₅₀).

  • Data Analysis: The DH₅₀ value is reported in joules or centimeters. A lower value indicates higher sensitivity.

  • Apparatus: A porcelain pin is pressed with a specified load onto a sample spread on a porcelain plate, which is then moved back and forth.

  • Procedure: The test is performed with increasing loads until an initiation (e.g., crackling, smoke, or explosion) is observed.

  • Data Analysis: The lowest load at which an initiation occurs is reported.

Conclusion

This technical guide has summarized the initial characterization of benzenetrifuroxan, a potent energetic material. The synthesis via thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene, along with its key physicochemical and energetic properties, have been detailed. The provided experimental protocols offer a foundation for the safe handling and further investigation of this compound. It is imperative that all work with benzenetrifuroxan be conducted with appropriate safety precautions due to its explosive nature and sensitivity to impact.

References

Methodological & Application

Experimental Applications of Benzotrifuroxan and its Derivatives in Research and Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Benzotrifuroxan (BTF), a heterocyclic organic compound, is primarily recognized for its high-energy properties and application as an explosive.[1][2] Its unique CO-balanced, hydrogen-free structure contributes to its high performance as an energetic material.[3][4] While the direct biological applications of BTF are limited due to its inherent instability and explosive nature, the benzofuroxan (B160326) scaffold serves as a versatile platform for the development of a wide array of biologically active compounds.[5][6] This document provides an overview of the experimental applications of this compound, with a significant focus on its derivatives that have shown promise in various research and drug development contexts, including oncology, infectious diseases, and pharmacology.

Application Note 1: this compound in Materials Science

The primary experimental application of this compound lies in the field of energetic materials. Its high density and detonation velocity make it a subject of research for advanced explosives and propellants.

Key Research Areas:

  • High-Performance Explosives: BTF is characterized as a powerful explosive with performance parameters comparable to other high-energy materials.[3][4]

  • Cocrystal Engineering: To mitigate its high mechanical sensitivity, BTF is used in the formation of cocrystals with other molecules. This approach aims to enhance its stability and safety profile without significantly compromising its energetic performance.

  • Nanodiamond Synthesis: In combination with other explosives like TNT, BTF can be used in detonation shock waves to produce nanodiamonds.[1]

Application Note 2: Benzofuroxan Derivatives in Oncology Research

A significant area of experimental application for the benzofuroxan scaffold is in the development of novel anticancer agents. Various derivatives have demonstrated potent cytotoxic activity against a range of cancer cell lines.[7][8]

Mechanism of Action:

The anticancer effects of many benzofuroxan derivatives are attributed to their ability to act as nitric oxide (NO) donors.[9][10] In the cellular environment, particularly in the presence of thiols, these compounds can release NO, which can trigger apoptosis (programmed cell death) through various signaling pathways.[10] Some derivatives have been shown to induce apoptosis specifically through the mitochondrial pathway.[11] This involves the release of pro-apoptotic factors from the mitochondria, leading to caspase activation and eventual cell death.

Quantitative Data on Anticancer Activity of Benzofuroxan Derivatives:

The following table summarizes the cytotoxic activity of selected benzofuroxan derivatives against various cancer cell lines.

Compound TypeCell LineIC50 (µM)Reference
Sterically Hindered Phenol/Benzofuroxan HybridHuTu 80 (human duodenal adenocarcinoma)Comparable to Doxorubicin[7]
Sterically Hindered Phenol/Benzofuroxan HybridMCF-7 (human breast adenocarcinoma)Comparable to Doxorubicin[7]
Sterically Hindered Phenol/Benzofuroxan HybridM-HeLa (human cervical carcinoma)Comparable to Doxorubicin[7]
Amino-substituted BenzofuroxanM-HeLa (cervical carcinoma)Selective cytotoxicity[8]
Amino-substituted BenzofuroxanMCF-7 (breast adenocarcinoma)Selective cytotoxicity[8]
Amino-substituted BenzofuroxanT98G (glioblastoma)12.7 - 14.7[8]

Application Note 3: Benzofuroxan Derivatives in Antimicrobial and Antifungal Research

Benzofuroxan derivatives have also been investigated for their potential as antimicrobial and antifungal agents.[7][12]

Key Findings:

  • Antituberculosis Activity: Certain benzofuroxan derivatives have shown remarkable potency against multidrug-resistant strains of Mycobacterium tuberculosis, with MIC90 values in the sub-micromolar range.[12]

  • Antifungal Activity: Some derivatives exhibit significant activity against phytopathogenic fungi.[7][9]

  • Antibacterial Activity: Activity against antibiotic-resistant bacteria, such as Staphylococcus aureus, has been reported.[9]

Quantitative Data on Antimicrobial Activity of a Benzofuroxan Derivative:

CompoundOrganismMIC90 (µM)Reference
6-((3-fluoro-4-thiomorpholinophenyl)carbamoyl)benzo[c][1][5][9]oxadiazole 1-N-oxideMultidrug-resistant M. tuberculosis< 0.28[12]

Experimental Protocols

Protocol 1: Synthesis of this compound (BTF)

This protocol is based on the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213).[13] Caution: This synthesis involves highly energetic and potentially explosive materials and should only be performed by trained professionals in a specialized laboratory equipped with appropriate safety measures.

Materials:

  • 1,3,5-triazido-2,4,6-trinitrobenzene

  • High-temperature reaction vessel with appropriate shielding

  • Solvent for purification (e.g., benzene (B151609), with extreme caution due to toxicity)[1]

  • Vacuum oven

Procedure:

  • Carefully place a small, precisely weighed amount of 1,3,5-triazido-2,4,6-trinitrobenzene into the reaction vessel.

  • Heat the vessel to the melting point of the starting material (131 °C).[13]

  • The thermal decomposition will yield this compound.

  • After the reaction is complete and the vessel has cooled to a safe temperature, the crude BTF can be purified by recrystallization from a suitable solvent like benzene.[1] Note: BTF forms a 1:1 complex with benzene which requires heating to 100 °C under vacuum to remove the solvent.[1]

  • Dry the purified BTF in a vacuum oven.

Protocol 2: General Synthesis of a Biologically Active Amino-Substituted Benzofuroxan Derivative

This protocol describes a general method for the synthesis of amino-substituted benzofuroxan derivatives via nucleophilic aromatic substitution, a common route to produce biologically active analogs.[8]

Materials:

  • 4,6-dichloro-5-nitrobenzofuroxan (starting electrophile)

  • Selected amine (nucleophile)

  • Chloroform (B151607) (solvent)

  • Stirring apparatus

  • Rotary evaporator

  • Recrystallization solvents (e.g., chloroform/hexane)

Procedure:

  • Dissolve 4,6-dichloro-5-nitrobenzofuroxan (1 equivalent) in chloroform in a round-bottom flask.

  • In a separate container, dissolve the desired amine (2 equivalents) in chloroform.

  • Slowly add the amine solution to the stirred solution of 4,6-dichloro-5-nitrobenzofuroxan at room temperature.

  • Continue stirring the reaction mixture for 2 hours at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, remove the solvent in vacuo using a rotary evaporator.

  • Purify the crude product by recrystallization from a suitable solvent system, such as a chloroform/hexane mixture.[8]

Protocol 3: In Vitro Cytotoxicity Assay (Crystal Violet Staining)

This protocol provides a general method for assessing the cytotoxicity of benzofuroxan derivatives against cancer cell lines.[14]

Materials:

  • Human cancer cell line (e.g., MCF-7)

  • Complete culture medium

  • 96-well microtiter plates

  • Test compound (benzofuroxan derivative) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., Doxorubicin)

  • Crystal violet staining solution

  • Solubilization buffer

Procedure:

  • Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight in a CO2 incubator at 37°C.

  • Prepare serial dilutions of the test compound and the positive control in complete culture medium.

  • Remove the old medium from the wells and add the medium containing the different concentrations of the test compounds. Include untreated control wells.

  • Incubate the plates for a specified period (e.g., 48 hours) in the CO2 incubator.

  • After incubation, discard the medium and gently wash the cells with phosphate-buffered saline (PBS).

  • Add the crystal violet staining solution to each well and incubate for 15-20 minutes at room temperature.

  • Remove the staining solution and wash the plates with water to remove excess stain.

  • Allow the plates to air dry.

  • Add a solubilization buffer to each well to dissolve the stain.

  • Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each concentration relative to the untreated control and determine the IC50 value.

Visualizations

Synthesis of this compound

G A 1,3,5-Triazido-2,4,6-trinitrobenzene B Thermal Decomposition (Heating to 131 °C) A->B C This compound (BTF) B->C

Caption: Synthesis pathway for this compound.

General Synthesis of Amino-Substituted Benzofuroxan Derivatives

G cluster_0 Reactants A 4,6-Dichloro-5-nitrobenzofuroxan C Nucleophilic Aromatic Substitution (in Chloroform, Room Temp) A->C B Amine (R-NH2) B->C D Amino-Substituted Benzofuroxan Derivative C->D G A Benzofuroxan Derivative C Nitric Oxide (NO) Release A->C Reaction with B Thiols (e.g., Glutathione) B->C D Activation of Soluble Guanylate Cyclase (sGC) C->D F Mitochondrial Pathway Activation C->F Direct/Indirect Effects E Increased cGMP D->E G Apoptosis E->G Downstream Signaling F->G

References

Application Notes and Protocols for Benzotrifuroxan (BTF) in Energetic Material Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a high-energy, hydrogen-free heterocyclic organic compound with the chemical formula C₆N₆O₆.[1] Its balanced oxygen content and high density make it a subject of significant interest in the field of energetic materials. BTF's performance characteristics are comparable to those of widely used explosives like HMX, positioning it as a potent component in various energetic formulations.[2][3] However, its high sensitivity to mechanical stimuli such as impact and friction has historically limited its practical applications.[4]

Recent research has focused on mitigating this sensitivity through techniques like co-crystallization with other less sensitive compounds, such as Trinitrotoluene (TNT) or 2-Nitroaniline (ONA).[4][5] These approaches aim to enhance the safety and handling characteristics of BTF-based materials without significantly compromising their energetic output. These application notes provide a comprehensive overview of the properties, synthesis, and formulation of BTF, along with detailed protocols for its characterization.

Data Presentation

The following tables summarize the key physical, chemical, and energetic properties of this compound and its formulations.

Table 1: Physicochemical and Energetic Properties of this compound (BTF)

PropertyValueUnit
Chemical FormulaC₆N₆O₆-
Molar Mass252.102g·mol⁻¹
Melting Point195°C
Density~1.9g·cm⁻³
Heat of Explosion5903kJ·kg⁻¹
Detonation Velocity8.61km·s⁻¹
Detonation Pressure30.5GPa
Molar Enthalpy of Formation606kJ·mol⁻¹
Enthalpy of Combustion-2967kJ·mol⁻¹
Impact Sensitivity (H₅₀)56 - 94cm

Note: Data compiled from multiple sources.[1][4][6] H₅₀ values can vary based on the test method and sample preparation.

Table 2: Performance Comparison of BTF and Related Energetic Materials

Energetic MaterialDensity (g·cm⁻³)Detonation Velocity (km·s⁻¹)Detonation Pressure (GPa)Impact Sensitivity (H₅₀, cm)
BTF ~1.98.6130.556 - 94
BTF/ONA (1:1 Co-crystal) -7.1220.5190
HMX 1.919.1039.3~28
TNT 1.656.9021.0>100

Note: Data for HMX and TNT are provided for comparison.[4][6] The BTF/ONA co-crystal demonstrates significantly reduced impact sensitivity.

Experimental Protocols

Protocol 1: Synthesis of this compound (BTF) via Thermal Decomposition of 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB)

This protocol describes the synthesis of BTF from its precursor, 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB). The synthesis of TATNB is a prerequisite and is outlined in a sub-protocol.

A. Synthesis of 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB)

  • Reaction Setup: In a three-necked flask equipped with a mechanical stirrer and a thermometer, dissolve 1,3,5-trichloro-2,4,6-trinitrobenzene (B1615322) in aqueous ethanol.

  • Azidation: While stirring, slowly add a solution of sodium azide (B81097) in water to the flask. Maintain the reaction temperature below 25°C using an ice bath.

  • Reaction Monitoring: Continue stirring for 1.5 hours at 25°C. The reaction progress can be monitored by thin-layer chromatography.[7]

  • Precipitation and Filtration: After the reaction is complete, pour the mixture into cold water to precipitate the TATNB. Collect the solid product by vacuum filtration and wash thoroughly with water to remove inorganic salts.

  • Drying: Dry the purified TATNB in a vacuum desiccator.

B. Thermal Decomposition of TATNB to BTF

  • Decomposition Setup: Place the dry TATNB powder in a reaction vessel suitable for heating.

  • Heating: Heat the TATNB to its melting point (131°C).[8] The decomposition proceeds with the evolution of nitrogen gas.

  • Controlled Reaction: The reaction is exothermic and should be controlled. The quantitative conversion to BTF occurs within 14 hours at 100°C.[1]

  • Purification: The resulting BTF can be purified by recrystallization from a suitable solvent.[9]

Protocol 2: Preparation of BTF/2-Nitroaniline (ONA) Co-crystal

This protocol details the preparation of a less sensitive co-crystal of BTF with 2-Nitroaniline (ONA).[4]

  • Dissolution: In a beaker, dissolve equimolar amounts of BTF (e.g., 25.21 mg, 0.1 mmol) and 2-Nitroaniline (13.81 mg, 0.1 mmol) in 10 mL of acetone (B3395972) with stirring until a clear solution is obtained.[10]

  • Crystallization: Place the solution in a controlled environment (e.g., a Thermo Scientific oven) at a constant temperature of 25-30°C and a relative humidity of 60-70% for 72 hours.[10]

  • Solvent Evaporation: Allow the solvent to evaporate slowly at room temperature.

  • Crystal Collection: Collect the resulting BTF/ONA co-crystals.

Protocol 3: Determination of Impact Sensitivity (H₅₀) using the Drop-Hammer Method

This protocol describes the determination of the impact sensitivity using a standard drop-hammer apparatus, such as the ERL Type 12 Drop Weight Sensitivity Apparatus.[11]

  • Sample Preparation: Prepare a small sample (typically 35 mg) of the energetic material.

  • Apparatus Setup: Place the sample between the anvil and the striker of the drop-hammer machine.

  • Testing Procedure:

    • Release a weight of a specified mass from a known height onto the striker.

    • A reaction ("go") is typically indicated by an audible report, flash, or smoke, which can be detected by a microphone and recorded. The absence of a reaction is a "no-go".

    • The drop height is varied for subsequent tests based on the previous result using the Bruceton "up-and-down" method, where the height is increased after a "no-go" and decreased after a "go" by a fixed increment.

  • Data Analysis: The 50% impact height (H₅₀), the height at which there is a 50% probability of a reaction, is calculated statistically from the series of "go" and "no-go" results.

Protocol 4: Measurement of Detonation Velocity using the Dautriche Method

The Dautriche method is a classic technique for measuring the detonation velocity of an explosive charge.[12]

  • Charge Preparation: Prepare a cylindrical charge of the explosive material of a known length.

  • Fuse Insertion: Insert two ends of a detonating cord with a known detonation velocity into the explosive charge at a precisely measured distance apart.

  • Initiation: Initiate the explosive charge. The detonation wave will trigger the two ends of the detonating cord at different times.

  • Detonation Front Collision: Two detonation fronts will travel in opposite directions along the detonating cord and collide at a specific point.

  • Measurement and Calculation: Mark the collision point on a witness plate. By measuring the distance of the collision point from the center of the detonating cord and knowing the detonation velocity of the cord and the distance between the insertion points on the explosive charge, the detonation velocity of the sample can be calculated.

Protocol 5: Thermal Stability Analysis using Differential Scanning Calorimetry (DSC)

DSC is used to study the thermal decomposition behavior of energetic materials.[13][14]

  • Sample Preparation: Place a small, accurately weighed sample (typically 1-5 mg) of the energetic material into an aluminum DSC pan.

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Heating Program: Heat the sample at a constant rate (e.g., 10°C/min) under a controlled atmosphere (e.g., nitrogen).

  • Data Acquisition: Record the heat flow to or from the sample as a function of temperature.

  • Data Analysis: The resulting thermogram will show exothermic peaks corresponding to decomposition. The onset temperature and the peak temperature of the exotherm provide information on the thermal stability of the material.

Mandatory Visualizations

Synthesis_of_BTF cluster_TATNB Synthesis of TATNB cluster_BTF Synthesis of BTF TCTNB 1,3,5-Trichloro-2,4,6-trinitrobenzene TATNB 1,3,5-Triazido-2,4,6-trinitrobenzene (TATNB) TCTNB->TATNB Aqueous Ethanol, <25°C NaN3 Sodium Azide NaN3->TATNB TATNB_input TATNB TATNB->TATNB_input BTF This compound (BTF) TATNB_input->BTF Heat (100-131°C)

Synthesis pathway of this compound (BTF).

Experimental_Workflow_Impact_Sensitivity start Start prep_sample Prepare 35mg Explosive Sample start->prep_sample place_sample Place Sample in Drop-Hammer prep_sample->place_sample drop_weight Drop Weight from Known Height place_sample->drop_weight observe Observe Outcome (Go/No-Go) drop_weight->observe record Record Result observe->record decision N trials complete? record->decision adjust_height Adjust Height (Bruceton Method) decision->adjust_height No calculate Calculate H50 decision->calculate Yes adjust_height->drop_weight end End calculate->end

Workflow for impact sensitivity testing.

Logical_Relationship_CoCrystallization BTF This compound (BTF) High_Sensitivity High Impact Sensitivity BTF->High_Sensitivity Co_crystallization Co-crystallization BTF->Co_crystallization Co_former Co-former (e.g., ONA, TNT) Co_former->Co_crystallization BTF_Co_crystal BTF Co-crystal Co_crystallization->BTF_Co_crystal Reduced_Sensitivity Reduced Impact Sensitivity BTF_Co_crystal->Reduced_Sensitivity Maintained_Performance Maintained/Slightly Reduced Energetic Performance BTF_Co_crystal->Maintained_Performance

Logic of improving BTF properties via co-crystallization.

References

Application Notes and Protocols: Benzotrifuroxan (BTF) as a Primary Explosive Initiator

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a high-energy, hydrogen-free explosive compound with the chemical formula C₆N₆O₆. Its balanced oxygen content and high density contribute to performance parameters comparable to powerful secondary explosives like HMX.[1][2][3] However, its high sensitivity to initiation by stimuli such as impact, friction, and electrostatic discharge (ESD) makes it a candidate for investigation as a primary explosive initiator.[1][2][3] Primary explosives are highly sensitive materials used in small quantities to initiate the detonation of larger, less sensitive secondary explosives.

These application notes provide an overview of the properties of BTF and detailed protocols for its synthesis, purification, and characterization as a primary explosive initiator. The information is intended for use by qualified researchers in a controlled laboratory setting.

Physicochemical and Explosive Properties

BTF is a crystalline solid with a high density and a significant positive enthalpy of formation, indicating a large amount of stored chemical energy.[4] It is a powerful explosive that can be sensitive to initiation from various stimuli.[4] The procedures typically used for its preparation can result in impurities, such as trinitrotriazidobenzene (TNTAB), which can negatively impact its thermal stability.[1][2] Therefore, purification through methods like recrystallization is crucial for safe handling and consistent performance.[1][2]

A summary of the key quantitative properties of this compound is presented in the table below.

PropertyValueUnits
Chemical FormulaC₆N₆O₆-
Molar Mass252.102g·mol⁻¹
Melting Point195°C
Molar Enthalpy of Formation606kJ·mol⁻¹
Enthalpy of Combustion-2967kJ·mol⁻¹
Heat of Explosion5903kJ·kg⁻¹
Detonation Velocity8.61km·s⁻¹
Impact Sensitivity (H₅₀%) of pure BTF35cm
Impact Sensitivity (H₅₀%) of BTF/DNB cocrystal88cm

Note: Sensitivity data can vary based on crystal form, purity, and test conditions.[5]

Experimental Protocols

The following protocols provide detailed methodologies for the synthesis, purification, and characterization of BTF. Extreme caution should be exercised when handling this material, and all work must be conducted in a facility designed for explosive research by personnel trained in handling energetic materials.

Synthesis of this compound

This compound can be synthesized through the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) or by the reaction of 5,7-dichloro-4,6-dinitronbenzofuroxan with sodium azide (B81097).[4] The following is a representative procedure based on the latter method.

Materials:

  • 5,7-dichloro-4,6-dinitrobenzofuroxan

  • Sodium azide (NaN₃)

  • Acetone (B3395972)

  • Distilled water

Procedure:

  • In a three-necked flask equipped with a stirrer and a thermometer, dissolve 5,7-dichloro-4,6-dinitrobenzofuroxan in a mixture of acetone and water at a controlled low temperature.

  • Slowly add a solution of sodium azide in water to the reaction mixture while maintaining the low temperature and stirring vigorously. The molar ratio of 5,7-dichloro-4,6-dinitrobenzofuroxan to sodium azide should be carefully controlled.

  • After the addition is complete, continue stirring at low temperature for a specified period to ensure the reaction goes to completion.

  • Carefully quench the reaction mixture by pouring it into ice-cold water.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid product with cold water and then with a small amount of cold acetone.

  • Dry the product under vacuum at a low temperature.

Purification by Recrystallization

Purification of the crude BTF is essential to remove impurities and improve its stability.[1][2]

Materials:

  • Crude this compound

  • Suitable solvent (e.g., acetone, ethanol, or a mixed solvent system)[6]

  • Decolorizing charcoal (if necessary)

Procedure:

  • In a flask, add the crude BTF to a minimal amount of the chosen hot solvent to dissolve it completely, forming a saturated solution.[7][8]

  • If the solution is colored, add a small amount of decolorizing charcoal and briefly boil the solution.[7]

  • Filter the hot solution by gravity filtration to remove any insoluble impurities and charcoal.[7][8]

  • Allow the hot filtrate to cool slowly to room temperature, allowing for the formation of well-defined crystals.[7]

  • Further cool the solution in an ice-water bath to maximize crystal precipitation.[7]

  • Collect the purified crystals by vacuum filtration using a Buchner funnel.[7][8]

  • Wash the crystals with a small amount of the ice-cold solvent.[7]

  • Dry the purified BTF crystals under vacuum at a low temperature.

Characterization Protocols

This test determines the sensitivity of BTF to impact.[9][10][11]

Apparatus:

  • BAM Fall Hammer (Impact Tester)

  • Steel cylinders and guide rings

  • Sample holder

Procedure:

  • Prepare a small, unconfined sample of BTF (typically a few milligrams) and place it in the sample holder between two steel cylinders.

  • Position the sample holder on the anvil of the BAM Fall Hammer.

  • Select a drop weight and a drop height to achieve a specific impact energy.

  • Release the drop weight to impact the sample.

  • Observe for any signs of reaction (e.g., flash, smoke, or audible report).

  • Conduct a series of tests at different impact energies to determine the 50% probability of initiation (H₅₀).

This test evaluates the sensitivity of BTF to frictional stimuli.[12][13][14]

Apparatus:

  • BAM Friction Tester

  • Porcelain plates and pins

Procedure:

  • Place a small amount of the BTF sample onto the porcelain plate of the friction tester.

  • Position the porcelain pin over the sample.

  • Apply a known load to the pin using the lever arm of the apparatus.

  • Initiate the movement of the porcelain plate, which slides back and forth once under the pin.

  • Observe for any reaction (e.g., crackling, sparks, or ignition).

  • Perform a series of tests with varying loads to determine the lowest load at which a reaction occurs in a specified number of trials.

This protocol assesses the sensitivity of BTF to initiation by an electrostatic spark.[15][16]

Apparatus:

  • ESD sensitivity tester with a capacitor bank

  • Sample holder with electrodes

Procedure:

  • Place a small, defined amount of the BTF sample in the sample holder between the electrodes.

  • Charge a capacitor to a specific voltage to store a known amount of energy.

  • Discharge the capacitor through the sample, creating a spark.

  • Observe for any signs of initiation.

  • Conduct a series of tests with varying energy levels to determine the minimum ignition energy.

This method is a classic technique for measuring the detonation velocity of an explosive.[17][18][19][20][21]

Apparatus:

  • A length of detonating cord with a known and consistent detonation velocity.

  • A lead or steel witness plate.

  • A sample of BTF pressed into a column of known length.

  • Initiator (e.g., a detonator).

Procedure:

  • Insert two ends of the detonating cord into the BTF charge at a precisely measured distance apart.

  • Lay the loop of the detonating cord onto the witness plate.

  • Initiate the BTF charge.

  • The detonation of the BTF will initiate the two ends of the detonating cord at slightly different times.

  • The two detonation waves in the cord will travel towards each other and collide at a specific point on the witness plate, leaving a distinct mark.

  • Measure the distance from the center of the detonating cord loop to the collision mark.

  • Calculate the detonation velocity of the BTF using the known detonation velocity of the cord and the measured distances.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to determine the thermal stability and decomposition characteristics of BTF.[22][23][24][25][26]

Apparatus:

  • Differential Scanning Calorimeter

  • Thermogravimetric Analyzer

Procedure:

  • Accurately weigh a small sample of BTF into a DSC or TGA sample pan.

  • Place the sample pan in the instrument.

  • Heat the sample at a controlled rate under a specific atmosphere (e.g., nitrogen).

  • Record the heat flow (DSC) and mass change (TGA) as a function of temperature.

  • Analyze the resulting thermograms to determine the onset of decomposition, melting point, and mass loss profile.

Visualizations

The following diagrams illustrate the workflows for the synthesis and characterization of this compound.

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification start_synthesis Start Synthesis dissolve Dissolve 5,7-dichloro-4,6- dinitrobenzofuroxan in acetone/water start_synthesis->dissolve add_reagent Slowly add Sodium Azide solution dissolve->add_reagent react Stir at low temperature add_reagent->react quench Quench in ice-cold water react->quench filter_crude Vacuum filter crude product quench->filter_crude wash_crude Wash with cold water and acetone filter_crude->wash_crude dry_crude Dry crude BTF under vacuum wash_crude->dry_crude start_purification Start Purification dry_crude->start_purification Crude BTF dissolve_crude Dissolve crude BTF in minimal hot solvent start_purification->dissolve_crude hot_filter Hot gravity filtration dissolve_crude->hot_filter cool Slowly cool filtrate hot_filter->cool ice_bath Cool in ice bath cool->ice_bath filter_pure Vacuum filter purified crystals ice_bath->filter_pure wash_pure Wash with ice-cold solvent filter_pure->wash_pure dry_pure Dry purified BTF under vacuum wash_pure->dry_pure end_product Purified BTF dry_pure->end_product Characterization_Workflow cluster_sensitivity Sensitivity Characterization cluster_performance Performance Characterization btf_sample Purified BTF Sample impact Impact Sensitivity (BAM Drop Hammer) btf_sample->impact friction Friction Sensitivity (BAM Friction Tester) btf_sample->friction esd ESD Sensitivity btf_sample->esd vod Detonation Velocity (Dautriche Method) btf_sample->vod thermal Thermal Stability (DSC/TGA) btf_sample->thermal sensitivity_data Sensitivity Data impact->sensitivity_data H₅₀ Value friction->sensitivity_data Initiation Load esd->sensitivity_data Minimum Ignition Energy performance_data Performance Data vod->performance_data Detonation Velocity (km/s) thermal->performance_data Decomposition Temperature (°C)

References

Analytical Methods for the Characterization of Benzotrifuroxan (BTF)

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a high-energy heterocyclic organic compound with the chemical formula C₆N₆O₆.[1] Due to its explosive nature and potential applications in energetic materials, thorough characterization of its structure, purity, and thermal stability is of paramount importance.[1] This document provides a detailed overview of the key analytical methods employed for the comprehensive characterization of BTF. The protocols and data presented herein are intended to guide researchers in the accurate assessment of this energetic material.

Spectroscopic Methods

Spectroscopic techniques are fundamental for elucidating the molecular structure and identifying the functional groups present in this compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the characteristic vibrational modes of the functional groups within the BTF molecule.

Quantitative Data: Characteristic FT-IR Peaks

Wavenumber (cm⁻¹)Vibrational AssignmentReference
~1657.3C=N stretching vibration[2]
~961.8Furoxan ring vibration[2]

Experimental Protocol: FT-IR Analysis of Solid BTF

This protocol describes the preparation of a potassium bromide (KBr) pellet for the FT-IR analysis of a solid BTF sample.

Materials:

  • This compound (BTF) sample

  • Potassium bromide (KBr), spectroscopy grade

  • Agate mortar and pestle

  • Pellet press

  • FT-IR spectrometer

Procedure:

  • Sample Preparation:

    • Carefully weigh approximately 1-2 mg of the BTF sample.

    • Weigh approximately 100-200 mg of dry KBr powder.

    • Combine the BTF and KBr in an agate mortar.

    • Gently grind the mixture with the pestle until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.[3]

  • Pellet Formation:

    • Transfer the powdered mixture to the die of a pellet press.

    • Apply pressure according to the manufacturer's instructions to form a transparent or semi-transparent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty sample compartment.

    • Acquire the sample spectrum over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

    • Process the spectrum by subtracting the background and performing any necessary baseline corrections.

Chromatographic Methods

Chromatographic techniques are essential for assessing the purity of this compound and for the separation of BTF from any impurities or related compounds.

High-Performance Liquid Chromatography (HPLC)

Quantitative Data: Representative HPLC Conditions for Explosives Analysis

ParameterConditionReference
Column C18 reversed-phase (e.g., 250 mm x 4.6 mm, 5 µm)[4]
Mobile Phase Isocratic mixture of methanol (B129727) and water (e.g., 50:50 v/v)[4]
Flow Rate 1.0 - 1.5 mL/min[4][5]
Detection UV-Vis at 254 nm[5]
Temperature Ambient or controlled (e.g., 25 °C)[5]

Experimental Protocol: Adapted HPLC Method for BTF Analysis

Materials:

  • This compound (BTF) sample

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Deionized water, HPLC grade

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column

Procedure:

  • Standard Preparation:

    • Prepare a stock solution of BTF in acetonitrile at a known concentration.

    • Prepare a series of working standards by diluting the stock solution with the mobile phase.

  • Sample Preparation:

    • Dissolve a precisely weighed amount of the BTF sample in acetonitrile.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Analysis:

    • Equilibrate the HPLC system with the mobile phase (e.g., 50:50 methanol/water) at a constant flow rate (e.g., 1.0 mL/min).

    • Set the UV detector to the appropriate wavelength (e.g., 254 nm).

    • Inject a fixed volume (e.g., 10-20 µL) of the standard and sample solutions.

    • Record the chromatograms and determine the retention time of BTF.

    • Quantify the purity of the BTF sample by comparing the peak area with the calibration curve generated from the standard solutions.

Thermal Analysis

Thermal analysis techniques are critical for evaluating the thermal stability, melting point, and decomposition behavior of energetic materials like this compound.

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA)

DSC measures the heat flow into or out of a sample as a function of temperature, while TGA measures the change in mass of a sample as a function of temperature. Together, they provide a comprehensive thermal profile of the material.

Quantitative Data: Thermal Properties of BTF

PropertyValueReference
Melting Point 195 °C[6]
Decomposition Explosive decomposition occurs.[6]

Experimental Protocol: TGA/DSC Analysis of BTF

Materials:

  • This compound (BTF) sample (typically 1-5 mg)

  • Aluminum or other suitable sample pans

  • TGA/DSC instrument

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the BTF sample (1-5 mg) into a sample pan. Use of smaller sample sizes is recommended for energetic materials to minimize risk.

  • Instrument Setup:

    • Place the sample pan in the TGA/DSC furnace.

    • Use an empty pan as a reference for DSC measurements.

    • Purge the furnace with an inert gas, such as nitrogen or argon, at a constant flow rate (e.g., 20-50 mL/min) to provide a controlled atmosphere.

  • Thermal Program:

    • Heat the sample at a constant rate, for example, 10 °C/min, over a specified temperature range (e.g., from ambient to 300 °C).

  • Data Analysis:

    • Record the TGA (mass vs. temperature) and DSC (heat flow vs. temperature) curves.

    • From the DSC curve, determine the melting point (onset of the endothermic peak).

    • From the TGA curve, identify the onset of decomposition and the temperature ranges of mass loss. The DSC curve will show a large exothermic peak corresponding to the explosive decomposition.

X-ray Diffraction (XRD)

X-ray diffraction is the definitive method for determining the crystal structure of crystalline materials like this compound.

Quantitative Data: Crystallographic Data for BTF

ParameterValueReference
Crystal System Orthorhombic[6][7]
Space Group P2(1) or Pna2₁[6][7]
Unit Cell Parameters a = 0.6935 nm, b = 1.9557 nm, c = 0.6518 nm[7]

Experimental Protocol: Powder X-ray Diffraction (PXRD) of BTF

Materials:

  • This compound (BTF) sample, finely ground

  • Powder X-ray diffractometer with a suitable radiation source (e.g., Cu Kα)

  • Sample holder

Procedure:

  • Sample Preparation:

    • Finely grind the BTF sample to ensure random orientation of the crystallites.

    • Mount the powdered sample onto the sample holder.

  • Data Collection:

    • Place the sample holder in the X-ray diffractometer.

    • Set the instrument parameters, including the angular range (2θ), step size, and scan speed.

    • Collect the diffraction pattern.

  • Data Analysis:

    • Process the raw data to identify the diffraction peaks (2θ values).

    • Compare the experimental diffraction pattern with a reference pattern from a crystallographic database to confirm the identity and phase purity of the BTF sample.

Visualizations

Experimental Workflow for BTF Characterization

BTF_Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_results Data Interpretation Synthesis BTF Synthesis Purification Recrystallization Synthesis->Purification FTIR FT-IR Spectroscopy Purification->FTIR HPLC HPLC Analysis Purification->HPLC Thermal TGA / DSC Purification->Thermal XRD X-ray Diffraction Purification->XRD Structure Structural Confirmation FTIR->Structure Purity Purity Assessment HPLC->Purity Stability Thermal Stability Thermal->Stability Crystal Crystal Structure XRD->Crystal BTF_Properties_Analysis cluster_techniques Analytical Techniques cluster_properties Characterized Properties BTF This compound (BTF) Spectroscopy Spectroscopy (FT-IR, MS) Chromatography Chromatography (HPLC) Thermal Thermal Analysis (TGA, DSC) Diffraction X-ray Diffraction MolecularStructure Molecular Structure & Functional Groups Spectroscopy->MolecularStructure Purity Purity & Impurity Profile Chromatography->Purity ThermalStability Thermal Stability & Decomposition Thermal->ThermalStability CrystalStructure Crystal Structure & Phase Purity Diffraction->CrystalStructure

References

Applications of Benzotrifuroxan Adducts and Complexes: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotrifuroxan (BTF), a powerful hydrogen-free explosive, has garnered significant attention for its energetic properties.[1] However, the applications of its adducts and complexes extend beyond energetic materials into the realm of medicinal chemistry. The formation of adducts and complexes can modulate the physicochemical properties of BTF, leading to novel applications in drug delivery and therapeutics. This document provides an overview of the current applications, supported by experimental data and detailed protocols.

Applications in Energetic Materials

The primary application of this compound and its adducts lies in the field of energetic materials. BTF is a high-density explosive with performance parameters comparable to HMX-based explosives.[1] However, its high sensitivity to impact and friction limits its practical use. The formation of adducts and cocrystals with other compounds is a key strategy to enhance its safety and stability without significantly compromising its energetic performance.

One notable application is in the production of nanodiamonds through detonation shock waves when combined with TNT.[2]

Modulation of Energetic Properties through Adduct and Cocrystal Formation

The formation of adducts and cocrystals with various organic molecules can significantly alter the sensitivity and detonation properties of BTF. This is a crucial aspect of developing safer and more reliable energetic materials.

Table 1: Comparison of Energetic Properties of BTF and its Cocrystals

CompoundDetonation Velocity (km/s)Detonation Pressure (GPa)Impact Sensitivity (H50, cm)Reference
BTF8.61-56[2][3]
BTF/2-Nitroaniline (1:1)7.11520.5190[3]
Experimental Protocol: Synthesis of BTF/2-Nitroaniline (ONA) Cocrystal

This protocol describes the synthesis of a 1:1 cocrystal of this compound and 2-Nitroaniline, which demonstrates reduced sensitivity.[3]

Materials:

  • This compound (BTF)

  • 2-Nitroaniline (ONA)

  • Acetone

Procedure:

  • Dissolve BTF and ONA in a 1:1 molar ratio in acetone.

  • Slowly evaporate the solvent at room temperature.

  • Collect the resulting cocrystals.

Characterization:

  • Single-Crystal X-ray Diffraction (SXRD): To determine the crystal structure and confirm cocrystal formation.

  • Powder X-ray Diffraction (PXRD): To analyze the crystalline phase of the product.

  • Infrared (IR) Spectroscopy: To identify functional groups and intermolecular interactions.

  • Differential Scanning Calorimetry (DSC): To determine the thermal decomposition behavior.

Below is a workflow for the synthesis and characterization of BTF-based energetic cocrystals.

G cluster_synthesis Synthesis cluster_characterization Characterization start Start dissolve Dissolve BTF and Coformer in Solvent start->dissolve evaporate Slow Solvent Evaporation dissolve->evaporate collect Collect Cocrystals evaporate->collect sxrd Single-Crystal X-ray Diffraction (SXRD) collect->sxrd pxrd Powder X-ray Diffraction (PXRD) collect->pxrd ir Infrared (IR) Spectroscopy collect->ir dsc Differential Scanning Calorimetry (DSC) collect->dsc sensitivity Impact Sensitivity Testing collect->sensitivity

Workflow for the synthesis and characterization of BTF cocrystals.

Applications in Medicinal Chemistry and Drug Development

While the applications of BTF itself in medicine are not well-documented, the broader class of benzofuroxan (B160326) derivatives has shown significant promise in various therapeutic areas. The formation of adducts and complexes with bioactive molecules is an emerging strategy to develop novel drug candidates. Benzofuroxan derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and antifungal properties.

The biological activity of these compounds is often attributed to their ability to release nitric oxide (NO), a key signaling molecule in various physiological and pathological processes.

Anticancer Activity

Benzofuroxan derivatives have been investigated for their potential as anticancer agents. Their mechanism of action is often linked to the induction of apoptosis (programmed cell death) in cancer cells through DNA damage and the generation of reactive oxygen species (ROS).[4]

Table 2: Cytotoxicity of Benzofuroxan Derivatives against Cancer Cell Lines

CompoundCell LineIC50 (µM)Reference
Benzofuroxan/Sterically Hindered Phenol Hybrid (Compound 5d)M-HeLa (Cervical Cancer)-[4]
MCF-7 (Breast Cancer)-[4]
Water-soluble salt of benzofuroxan (Compound 4e)SH-SY5Y (Neuroblastoma)-[5]
Water-soluble salt of benzofuroxan (Compound 4g)SH-SY5Y (Neuroblastoma)-[5]

Note: Specific IC50 values were not provided in the source abstracts.

Antimicrobial and Antifungal Activity

Benzofuroxan derivatives have also demonstrated potent antimicrobial and antifungal activities. The introduction of different substituents on the benzofuroxan ring can modulate their activity against various pathogens.

A study on novel structural hybrids of benzofuroxan derivatives and fluoroquinolones showed that the resulting salts exhibited higher activity than the parent fluoroquinolones against Bacillus cereus.[6] For instance, one of the synthesized compounds was found to be 8 times more active than the original Lomefloxacin.[6]

Experimental Protocol: Synthesis of Water-Soluble Benzofuroxan Salts with Potential Anticancer Activity

This protocol outlines a general method for synthesizing water-soluble salts of benzofuroxan derivatives, which is crucial for their biological application.[5]

Materials:

Procedure:

  • Prepare a solution of the aromatic amine in chloroform.

  • Add the amine solution to a solution of 4,6-dichloro-5-nitrobenzofuroxan in chloroform at room temperature with stirring.

  • Maintain the reaction at room temperature for 2 hours with constant stirring.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Isolate the resulting salt product.

Biological Evaluation:

  • MTT Assay: To determine the cytotoxic potential of the synthesized compounds on various cancer cell lines.

  • In vivo studies: To evaluate the antitumor activity in animal models.

The following diagram illustrates a potential mechanism of action for the anticancer activity of some benzofuroxan derivatives.

G Benzofuroxan Benzofuroxan Derivative CancerCell Cancer Cell Benzofuroxan->CancerCell ROS Reactive Oxygen Species (ROS) Generation CancerCell->ROS DNA_Damage DNA Damage CancerCell->DNA_Damage Apoptosis Apoptosis ROS->Apoptosis DNA_Damage->Apoptosis

Proposed mechanism of anticancer activity for some benzofuroxan derivatives.

Future Perspectives

The formation of adducts and complexes of this compound and its derivatives presents a promising avenue for the development of novel materials with tailored properties. In the field of energetic materials, cocrystallization offers a viable strategy to enhance the safety and stability of high-energy compounds. In medicinal chemistry, the design of BTF adducts and complexes with bioactive ligands could lead to the development of new therapeutic agents with improved efficacy and drug delivery profiles. Further research is warranted to explore the full potential of these compounds, particularly in understanding their structure-activity relationships and mechanisms of action in biological systems.

References

Application Notes and Protocols for the Preparation of Benzotrifuroxan (BTF) Cocrystals via Solvent Evaporation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Benzotrifuroxan (BTF), a powerful energetic material, possesses high density and detonation performance. However, its high mechanical sensitivity has limited its broader applications. Cocrystallization has emerged as a key strategy to modulate the physicochemical properties of energetic materials, including sensitivity, thermal stability, and detonation performance. The solvent evaporation method is a widely utilized and effective technique for the preparation of high-quality cocrystals.

These application notes provide a comprehensive overview and detailed protocols for the preparation of BTF cocrystals using the solvent evaporation method. The information is intended to guide researchers in the synthesis, characterization, and evaluation of novel BTF-based energetic materials with tailored properties.

Principle of the Solvent Evaporation Method

The solvent evaporation method for cocrystal formation is based on the principle of dissolving stoichiometric amounts of the active pharmaceutical ingredient (API), in this case, BTF, and a coformer in a common solvent or a solvent mixture.[1][2] Slow evaporation of the solvent leads to the supersaturation of the solution, which then induces the co-precipitation of the BTF and coformer molecules into a single crystalline lattice. The formation of the cocrystal is driven by non-covalent interactions, such as hydrogen bonding and π-π stacking, between the BTF and the coformer molecules.[3]

Advantages of the Solvent Evaporation Method

  • High Crystal Quality: This method is known for producing high-quality single crystals suitable for X-ray diffraction analysis.

  • Control over Crystal Growth: The slow evaporation process allows for controlled crystal growth, which can influence crystal size and morphology.

  • Versatility: A wide range of solvents and coformers can be screened to find optimal conditions for cocrystallization.

Data Presentation: Properties of BTF Cocrystals

The following tables summarize the quantitative data for various BTF cocrystals prepared by the solvent evaporation method, allowing for a clear comparison of their key properties.

Table 1: Thermal Properties and Impact Sensitivity of BTF Cocrystals

Cocrystal (Molar Ratio)CoformerMelting Point (°C)Decomposition Peak (°C)Impact Sensitivity (H₅₀, cm)Reference
BTF (Pure) -195.1282.034 - 56[4]
BTF/DNB (1:1) 1,3-Dinitrobenzene (B52904)130Similar to pure BTF88[5]
BTF/DNAN (2:1) 2,4-Dinitroanisole--> 112
BTF/ONA (1:1) 2-Nitroaniline139.2191.190[4][6]
BTF/TNT Trinitrotoluene132.6-Between BTF and TNT[3][4]
BTF/TNB Trinitrobenzene--Between BTF and TNB[3]
BTF/TNA Trinitroaniline--More sensitive than BTF[3]
BTF/MATNB N-methyl-2,4,6-trinitroaniline--More sensitive than BTF[3]
BTF/TNAZ 1,3,3-trinitroazetidine-160 (new endotherm)More sensitive than BTF[3][7]

Note: H₅₀ is the drop height for 50% probability of explosion; a higher value indicates lower sensitivity.

Table 2: Detonation Performance of BTF Cocrystals

CocrystalDetonation Velocity (m/s)Detonation Pressure (GPa)Reference
BTF (Pure) ~8425~34.3[8]
BTF/DNB (1:1) ~7373~24[5]
BTF/ONA (1:1) 7115.2620.51[4][6]
BTF/TNT -27.70 (Calculated)[9]
BTF/TNB -30.50 (Calculated)[9]

Experimental Protocols

The following are generalized and specific protocols for the preparation of BTF cocrystals via the solvent evaporation method.

General Protocol for Solvent Evaporation Cocrystallization

This protocol can be adapted for screening different coformers and solvents.

Materials and Equipment:

  • This compound (BTF)

  • Coformer of interest

  • High-purity solvent (e.g., acetone (B3395972), ethanol, methanol, ethyl acetate)

  • Glass vials or beakers

  • Stir plate and stir bars

  • Filter paper

  • Spatula

  • Analytical balance

  • Fume hood

  • Oven or desiccator for drying

Procedure:

  • Preparation of the Solution:

    • Weigh stoichiometric amounts of BTF and the coformer (e.g., 1:1, 2:1 molar ratio).

    • Dissolve the weighed solids in a suitable volume of the chosen solvent in a clean glass vial or beaker. The amount of solvent should be sufficient to completely dissolve both components. Gentle heating or stirring may be applied to facilitate dissolution.[1]

  • Solvent Evaporation:

    • Cover the vial or beaker with a perforated lid or parafilm to allow for slow solvent evaporation.

    • Place the container in a fume hood at ambient temperature or in a controlled environment (e.g., an incubator at a specific temperature) and allow the solvent to evaporate slowly over a period of hours to days.[4]

  • Crystal Collection and Drying:

    • Once crystals have formed and the solvent has evaporated, collect the solid product.

    • Wash the crystals with a small amount of a non-solvent if necessary to remove any residual starting materials.

    • Dry the collected crystals under vacuum or in a desiccator to remove any remaining solvent.

  • Characterization:

    • Characterize the resulting crystals using techniques such as Powder X-ray Diffraction (PXRD), Single-Crystal X-ray Diffraction (SCXRD), Differential Scanning Calorimetry (DSC), and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the formation of a new cocrystal phase.

Specific Protocol: Preparation of BTF/ONA Cocrystal (1:1 Molar Ratio)[4]

Materials:

  • This compound (BTF) (25.21 mg, 0.1 mmol)

  • 2-Nitroaniline (ONA) (13.81 mg, 0.1 mmol)

  • Acetone (10 mL)

Procedure:

  • BTF and ONA were completely dissolved in 10 mL of acetone with stirring.

  • The resulting solution was left to crystallize in an oven at a constant temperature of 25-30 °C and a relative humidity of 60-70% for 72 hours.

  • The solvent was allowed to slowly evaporate at room temperature, resulting in the formation of the BTF/ONA cocrystal.

Specific Protocol: Preparation of BTF/DNB Cocrystal (1:1 Molar Ratio)[5]

Procedure:

  • A 1:1 molar ratio of this compound (BTF) and 1,3-dinitrobenzene (DNB) were dissolved in a suitable solvent.

  • The solution was allowed to undergo slow evaporation of the solvent to yield the cocrystal.

Mandatory Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_crystallization Crystallization cluster_post_processing Post-Processing & Analysis start Start dissolution Dissolve Stoichiometric BTF and Coformer in a Common Solvent start->dissolution stirring Stirring/Heating (Optional) dissolution->stirring evaporation Slow Solvent Evaporation (Controlled Temperature and Humidity) stirring->evaporation nucleation Nucleation and Crystal Growth evaporation->nucleation collection Crystal Collection nucleation->collection drying Drying (Vacuum or Desiccator) collection->drying characterization Characterization (PXRD, SCXRD, DSC, FTIR) drying->characterization end End characterization->end

Caption: Experimental workflow for the solvent evaporation method of BTF cocrystal synthesis.

logical_relationship cluster_inputs Input Factors cluster_process Process cluster_outputs Output Properties btf BTF Properties interactions Intermolecular Interactions (Hydrogen Bonding, π-π Stacking) btf->interactions coformer Coformer Properties (e.g., functional groups, size) coformer->interactions solvent Solvent Selection (e.g., polarity, boiling point) solvent->interactions ratio Stoichiometric Ratio ratio->interactions conditions Evaporation Conditions (Temperature, Rate) conditions->interactions sensitivity Impact Sensitivity (H₅₀) interactions->sensitivity performance Detonation Performance (Velocity, Pressure) interactions->performance stability Thermal Stability interactions->stability structure Crystal Structure interactions->structure

Caption: Factors influencing the properties of BTF cocrystals prepared by solvent evaporation.

References

Application Notes and Protocols for Benzotrifuroxan in Melt-Cast Explosive Compositions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Energetic Materials.

Introduction

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a powerful, high-density, and high-energy heterocyclic organic compound.[1] It is recognized for its exceptional detonation performance, with parameters comparable to those of HMX-based explosives.[2][3][4] As a CO-balanced, hydrogen-free explosive, BTF offers a high detonation velocity and pressure, making it a material of significant interest for advanced explosive formulations.[2][3] However, the practical application of BTF has been limited by its high sensitivity to mechanical stimuli such as impact and friction.[5]

This document provides detailed application notes and experimental protocols for the use of this compound in melt-cast explosive compositions. It focuses on strategies to mitigate its inherent sensitivity, primarily through the incorporation of binders and the formation of cocrystals, to develop safer, high-performance energetic materials. Melt-casting is a widely used method for manufacturing explosive charges for various applications, including artillery shells and warheads, due to its ability to produce dense, uniform, and crack-free charges.[6][7] While traditionally dominated by TNT-based compositions, the integration of high-performance materials like BTF into melt-castable formulations is a key area of research.

Properties of this compound

BTF is a crystalline solid with a high melting point and significant energetic properties. A summary of its key characteristics is presented below.

PropertyValueReferences
Chemical FormulaC₆N₆O₆[1]
Molar Mass252.102 g·mol⁻¹[1]
Melting Point195 °C[1]
Density~1.9 g/cm³[5]
Detonation Velocity8.61 km·s⁻¹[1]
Heat of Explosion5903 kJ·kg⁻¹[1]
Impact Sensitivity (H₅₀)56 cm[5]

Application Notes for BTF in Melt-Cast Compositions

The primary challenge in utilizing BTF in melt-cast explosives is its high sensitivity. Research has focused on two main approaches to address this: cocrystallization and the use of polymeric binders.

Cocrystallization of BTF

Cocrystallization of BTF with less sensitive energetic materials or non-energetic molecules can significantly reduce its sensitivity. This technique modifies the properties of energetic materials at the molecular level without altering their chemical structure.[5]

  • BTF/TNT Cocrystals: Forming a cocrystal of BTF with Trinitrotoluene (TNT) is a promising strategy. TNT is a widely used melt-cast explosive with a low melting point and low sensitivity.[8] A patent describes a method for preparing BTF-TNT cocrystallized explosives, which are reported to have good safety and detonation properties.[8]

  • BTF/2-Nitroaniline (ONA) Cocrystals: A recent study demonstrated the formation of a cocrystal of BTF with the non-energetic molecule 2-Nitroaniline (ONA).[5] This cocrystal exhibited a significant reduction in impact sensitivity, with the H₅₀ value increasing from 56 cm for pure BTF to 90 cm.[5] While this desensitization comes with a slight decrease in detonation performance, it enhances the overall safety profile of the material.[5]

BTF Compositions with Binders

The incorporation of polymeric binders is a common technique to reduce the sensitivity and improve the mechanical properties of explosives. For BTF, several binders have been investigated to enhance its safety and processability.

  • Nitrocellulose (NC), Estane (Thermoplastic Polyurethane), and F2602 (Fluororubber): A study on BTF-based composite explosives prepared via an electrostatic spray method demonstrated that these three binders significantly improved the safety performance of BTF.[1][2] The fluororubber F2602 was particularly effective, increasing the characteristic drop height to over 80 cm and reducing the explosion percentage to 8%.[1] These binders also improved the thermal stability of the BTF composites.[1]

The following table summarizes the performance of BTF with different binders.

FormulationImpact Sensitivity (H₅₀)Thermal Explosion Critical Temp. IncreaseExplosion PercentageReference
Pure BTF56 cm (raw)N/AHigh (not specified)[5]
BTF/NC68.12 cm4.21 °C24%[1]
BTF/Estane62.34 cm6.8 °C24%[1]
BTF/F2602>80 cm9.44 °C8%[1]

Experimental Protocols

Detailed methodologies for the preparation and characterization of BTF-based explosive compositions are crucial for reproducible research and development.

Protocol 1: Preparation of BTF-Based Composite Explosives via Electrostatic Spray Method

This protocol is based on the methodology described for preparing BTF composites with NC, Estane, and F2602 binders.[2]

Materials and Equipment:

  • This compound (BTF), purity >98%

  • Binder: Nitrocellulose (NC), Estane, or Fluororubber (F2602)

  • Acetone (B3395972) (solvent)

  • Electrostatic spray setup with a syringe pump and high-voltage power supply

  • Scanning Electron Microscope (SEM)

  • Differential Scanning Calorimeter (DSC)

  • Impact sensitivity tester

Procedure:

  • Preparation of Precursor Solution:

    • Dissolve BTF in acetone to prepare a solution with a concentration of 0.1 g·mL⁻¹.

    • Dissolve the chosen binder (NC, Estane, or F2602) in the BTF-acetone solution.

    • Allow the solution to settle and then filter it to obtain the final precursor solution.

  • Electrostatic Spraying:

    • Load the precursor solution into a syringe and mount it on the syringe pump.

    • Set the feed rate of the syringe pump to 0.05 mL·min⁻¹.

    • Apply a high voltage to the needle of the syringe (e.g., negative pressure of -10.00 kV and positive pressure of +10.17 kV).

    • Collect the resulting composite explosive particles on a suitable substrate.

  • Characterization:

    • Morphology: Analyze the particle size and shape of the prepared composites using SEM.

    • Thermal Analysis: Determine the thermal stability and decomposition characteristics of the composites using DSC at various heating rates (e.g., 5, 10, and 20 °C·min⁻¹).

    • Impact Sensitivity: Measure the characteristic drop height (H₅₀) of the composites using a standard impact sensitivity tester to evaluate their safety performance.

Protocol 2: Generalized Melt-Casting Procedure for High Explosives (Adapted for BTF)

Due to the high melting point of BTF (195 °C), a standard steam-heated kettle is insufficient. This generalized protocol is based on procedures for other high explosives and should be adapted with extreme caution for BTF, requiring specialized high-temperature equipment and remote operation.

Materials and Equipment:

  • This compound (BTF)

  • High-temperature stable binder (e.g., a compatible fluoropolymer or thermoplastic polyurethane)

  • Melt-cast kettle with high-temperature heating capability (e.g., oil-jacketed) and variable speed agitator

  • Vacuum system

  • Pre-heated molds or casings

  • Controlled cooling system

  • Remote operating and monitoring equipment

Procedure:

  • Binder Preparation (if applicable):

    • If a binder is used, it should be melted first in the kettle at the appropriate temperature.

  • Melting and Mixing:

    • Gradually add the BTF to the pre-heated melt-cast kettle.

    • Heat the kettle to a temperature slightly above the melting point of the BTF-binder mixture (e.g., 200-210 °C). Extreme caution is necessary due to the proximity to the decomposition temperature of many energetic materials.

    • Stir the mixture at a low speed to ensure homogeneity.

  • Deaeration:

    • Apply a vacuum to the kettle to remove any entrapped air or volatile impurities from the molten explosive.

  • Casting:

    • Pour the molten explosive into pre-heated molds or munition casings in a continuous, steady stream to avoid the formation of voids.

    • The pouring temperature should be carefully controlled to be just above the solidification point to minimize shrinkage.

  • Cooling and Solidification:

    • Transfer the filled molds to a controlled cooling environment.

    • A slow, programmed cooling cycle is crucial to prevent the formation of cracks and voids due to thermal stresses and volume contraction upon solidification.

  • Finishing and Inspection:

    • Once solidified, the explosive charge is removed from the mold (if applicable) and inspected for defects such as cracks, voids, and density variations using non-destructive techniques like X-ray analysis.

Safety Considerations for Melt-Casting BTF:

  • High Temperature Hazard: The processing temperature for BTF is significantly higher than for traditional melt-cast explosives like TNT. This increases the risk of accidental initiation and requires robust temperature control and monitoring.

  • Sensitivity: BTF is a sensitive explosive. All handling and processing steps should be conducted remotely behind protective barriers.

  • Material Compatibility: Ensure all equipment and materials in contact with molten BTF are compatible and will not initiate decomposition.

  • Ventilation: Adequate ventilation is necessary to handle any fumes or decomposition products.

Visualizations

Experimental Workflow for BTF Composite Preparation

cluster_0 Preparation of Precursor Solution cluster_1 Electrostatic Spraying cluster_2 Characterization A Dissolve BTF in Acetone B Dissolve Binder (NC, Estane, or F2602) A->B C Settle and Filter Solution B->C D Load Solution into Syringe Pump C->D Precursor Solution E Apply High Voltage D->E F Collect Composite Particles E->F G SEM (Morphology) F->G H DSC (Thermal Analysis) F->H I Impact Sensitivity Test F->I

Caption: Workflow for preparing and characterizing BTF-based composite explosives.

Logical Relationships in BTF Formulation Development

cluster_0 Performance Characteristics cluster_1 Mitigation Strategies cluster_2 Desired Outcome BTF This compound (BTF) High_Performance High Detonation Velocity & Pressure BTF->High_Performance High_Sensitivity High Impact & Friction Sensitivity BTF->High_Sensitivity Cocrystallization Cocrystallization (e.g., with TNT, ONA) High_Sensitivity->Cocrystallization Binders Incorporation of Binders (e.g., NC, Estane, F2602) High_Sensitivity->Binders Improved_Safety Reduced Sensitivity Cocrystallization->Improved_Safety Maintained_Performance Acceptable Detonation Performance Cocrystallization->Maintained_Performance Binders->Improved_Safety Binders->Maintained_Performance Processability Suitable for Melt-Casting Binders->Processability Final_Product High-Performance, Insensitive Melt-Cast Explosive Improved_Safety->Final_Product Maintained_Performance->Final_Product Processability->Final_Product

Caption: Factors influencing the development of BTF-based melt-cast explosives.

References

Application Notes and Protocols for Single-Crystal X-ray Diffraction of Benzotrifuroxan (BTF) Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis and single-crystal X-ray diffraction (SC-XRD) analysis of Benzotrifuroxan (BTF) cocrystals. BTF is a powerful energetic material whose high mechanical sensitivity often limits its practical applications.[1][2] Cocrystallization with various molecular coformers presents a promising strategy to mitigate this sensitivity while maintaining desirable energetic performance.[1][2][3] This document outlines the methodologies for cocrystal screening, synthesis, and the subsequent structural elucidation by SC-XRD, providing researchers with the necessary information to design and characterize novel BTF-based energetic materials with tailored properties.

Introduction to BTF Cocrystals

This compound (BTF), a high-energy-density material, is known for its impressive detonation performance.[2] However, its high sensitivity to impact and friction is a significant drawback.[1] Cocrystallization, a technique that involves combining two or more different molecules in a single crystal lattice through non-covalent interactions like hydrogen bonds and π-stacking, has emerged as a key strategy to modulate the physicochemical properties of energetic materials.[3][4] In the case of BTF, forming cocrystals with other energetic or non-energetic compounds can lead to a reduction in sensitivity, thereby enhancing its safety and handling characteristics.[1][3] The formation of BTF cocrystals is often driven by interactions between the electron-poor π-system of the BTF ring and electron-rich groups on the coformer molecules.[3][4]

Cocrystal Screening and Synthesis Protocols

The initial step in developing BTF cocrystals is the selection of suitable coformers and the synthesis of high-quality single crystals suitable for SC-XRD analysis.

Coformer Selection

The choice of a coformer is critical and is often guided by the principles of crystal engineering. For BTF, coformers are typically selected based on their potential to form strong intermolecular interactions, such as hydrogen bonds or π-π stacking, with the BTF molecule. Aromatic nitro compounds are common coformers for BTF.[5]

Synthesis of BTF Cocrystals

Several methods can be employed for the synthesis of BTF cocrystals. The choice of method depends on the properties of BTF and the selected coformer.

Protocol 2.2.1: Slow Solvent Evaporation

This is the most common and reliable method for growing high-quality single crystals.

Materials:

  • This compound (BTF)

  • Coformer of choice

  • A common solvent in which both components are soluble (e.g., ethanol, acetone)

  • Small vials or beakers

  • Parafilm

Procedure:

  • Dissolve stoichiometric amounts of BTF and the coformer in a minimal amount of the chosen solvent in a clean vial. Common molar ratios to explore are 1:1, 1:2, and 2:1.

  • Once fully dissolved, cover the vial with parafilm.

  • Puncture a few small holes in the parafilm to allow for slow evaporation of the solvent.

  • Place the vial in a vibration-free environment at a constant temperature.

  • Monitor the vial over several days to weeks for the formation of single crystals.

  • Once crystals of suitable size and quality have formed, carefully extract them from the solution for analysis.

Protocol 2.2.2: Solid-State Grinding (Mechanochemistry)

This method is useful for rapid screening of cocrystal formation.

Materials:

  • This compound (BTF)

  • Coformer of choice

  • Mortar and pestle or a ball mill

  • A small amount of a liquid additive (for liquid-assisted grinding)

Procedure:

  • Place stoichiometric amounts of BTF and the coformer in a mortar or a ball mill vial.

  • For neat grinding: Grind the mixture for a set period (e.g., 30-60 minutes).

  • For liquid-assisted grinding (LAG): Add a few drops of a solvent in which the components have low solubility and grind the mixture.

  • The resulting powder can be analyzed by Powder X-ray Diffraction (PXRD) to confirm the formation of a new crystalline phase, indicative of cocrystallization. While this method is excellent for screening, it does not typically yield single crystals suitable for SC-XRD.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis Protocol

Once suitable single crystals are obtained, SC-XRD is performed to determine the precise three-dimensional arrangement of atoms in the crystal lattice.

Crystal Mounting

Proper mounting of the crystal is crucial for high-quality data collection.

Materials:

  • Microscope with polarizing capabilities

  • Crystal mounting loop (e.g., CryoLoop, MicroMount) of appropriate size

  • Cryoprotectant oil (e.g., Paratone-N)

  • Magnetic wand and base for the loop

  • Goniometer head on the diffractometer

Procedure:

  • Place a drop of cryoprotectant oil on a clean microscope slide.

  • Transfer a few crystals from the crystallization vial into the oil drop.

  • Under the microscope, select a single, well-formed crystal that is free of cracks and other defects. Ideal crystal dimensions are typically between 0.1 and 0.3 mm.

  • Using the magnetic wand, bring the mounting loop close to the selected crystal.

  • Carefully scoop the crystal into the loop. The surface tension of the oil will hold the crystal in place.

  • Transfer the loop to the goniometer head of the diffractometer.

  • Center the crystal in the X-ray beam using the instrument's alignment camera and controls. This ensures that the entire crystal is illuminated by the X-ray beam during data collection.[6][7]

Data Collection

Data collection is performed using a single-crystal X-ray diffractometer.

Typical Instrument Parameters:

  • X-ray Source: Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation

  • Temperature: Data is often collected at low temperatures (e.g., 100 K or 150 K) to minimize thermal vibrations of the atoms, leading to higher quality data. A cryostream of nitrogen gas is used for cooling.

  • Data Collection Strategy: A series of diffraction images are collected by rotating the crystal through a range of angles (e.g., using ω and φ scans). The exposure time per frame and the total number of frames will depend on the crystal's scattering power.

Structure Solution and Refinement

Specialized software is used to process the diffraction data and solve the crystal structure.

Common Software Packages:

  • Data Integration and Reduction: Software provided with the diffractometer (e.g., CrysAlisPro, APEX).

  • Structure Solution: SHELXT or SIR.[8]

  • Structure Refinement: SHELXL.[8][9]

  • Graphical User Interface: Olex2 provides an integrated platform for using the SHELX suite of programs.[8][10][11]

General Workflow:

  • Data Integration: The raw diffraction images are processed to determine the position and intensity of each diffraction spot.

  • Space Group Determination: The symmetry of the diffraction pattern is analyzed to determine the crystal's space group.

  • Structure Solution: An initial model of the crystal structure is generated using direct methods or Patterson methods. This provides the initial positions of the atoms in the asymmetric unit.

  • Structure Refinement: The initial atomic positions are refined against the experimental diffraction data using a least-squares minimization process. This involves refining atomic coordinates, displacement parameters (isotropic or anisotropic), and occupancy factors.

  • Hydrogen Atom Placement: Hydrogen atoms are typically placed in calculated positions and refined using a riding model.

  • Validation: The final refined structure is validated using tools like PLATON to check for missed symmetry and other potential issues. The final structure is typically reported in a Crystallographic Information File (CIF).

Data Presentation: Properties of BTF Cocrystals

The following tables summarize the crystallographic and performance data for a selection of BTF cocrystals.

Table 1: Crystallographic Data for Selected BTF Cocrystals

CoformerMolar Ratio (BTF:Coformer)Crystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)V (ų)Zρ (g/cm³)Ref.
2-Nitroaniline (ONA)1:1MonoclinicP2₁/n13.628513.819316.0688101.7862962.5341.734[2]
Trinitrotoluene (TNT)1:1MonoclinicP2₁/c7.04212.06721.01191.541784.441.786[3]
Trinitrobenzene (TNB)1:1MonoclinicP2₁/c6.84812.87918.99596.691664.941.848[3]
Trinitroaniline (TNA)1:1MonoclinicP2₁/n7.15211.75120.37092.541709.841.821[3]
2,4,6-Trinitro-N-methylaniline (MATNB)1:1MonoclinicP2₁/c7.37511.95620.25296.671776.441.780[3]
1,3,3-Trinitroazetidine (TNAZ)1:1MonoclinicP2₁/c7.31112.33915.86198.421415.841.884[3]
Tetramethylammonium salt of 7-oxo-5-(trinitromethyl)-4,5,6,7-tetrahydrotetrazolo[1,5-a][1][6][12]triazin-5-ide1:2MonoclinicP2₁/c11.51914.86821.84191.563740.941.728[13][14]

Table 2: Performance Data for Selected BTF Cocrystals

CocrystalDensity (g/cm³)Melting Point (°C)Impact Sensitivity, H₅₀ (cm)Detonation Velocity (m/s)Detonation Pressure (GPa)Ref.
BTF (pure) 1.917282.0 (decomp.)56.0~8600~34[1][2]
BTF/ONA1.734191.190.07115.2620.51[1][2]
BTF/TNT1.786137.664--[3]
BTF/TNB1.848162.372--[3]
BTF/TNA1.821195.438--[3]
BTF/MATNB1.780148.242--[3]
BTF/TNAZ1.884135.245--[3]

Mandatory Visualizations

The following diagrams illustrate the typical workflows for BTF cocrystal synthesis and SC-XRD analysis.

Cocrystal_Synthesis_Workflow cluster_synthesis Cocrystal Synthesis cluster_characterization Characterization start Select BTF and Coformer dissolve Dissolve in Solvent start->dissolve evaporation Slow Evaporation dissolve->evaporation For Single Crystals grinding Grinding (Screening) dissolve->grinding For Screening crystals Obtain Crystals/Powder evaporation->crystals grinding->crystals pxrd PXRD Analysis crystals->pxrd Powder Sample scxrd SC-XRD Analysis crystals->scxrd Single Crystal

Caption: Workflow for BTF cocrystal synthesis and initial characterization.

SCXRD_Workflow cluster_experiment Experimental Setup cluster_analysis Data Analysis mount Mount Single Crystal center Center Crystal in X-ray Beam mount->center cool Cool Crystal (e.g., 100 K) center->cool collect Collect Diffraction Data cool->collect integrate Integrate Raw Data collect->integrate solve Solve Structure (e.g., SHELXT) integrate->solve refine Refine Structure (e.g., SHELXL) solve->refine validate Validate and Finalize (CIF) refine->validate

Caption: Detailed workflow for single-crystal X-ray diffraction analysis.

References

Application Note: Thermal Analysis of Benzotrifuroxan (BTF) Mixtures Using Differential Scanning calorimetry (DSC)

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides a comprehensive overview and detailed protocols for the thermal analysis of Benzotrifuroxan (BTF) and its mixtures using Differential Scanning Calorimetry (DSC). BTF is a powerful, hydrogen-free explosive with performance comparable to HMX-based explosives.[1] Understanding its thermal behavior, especially when mixed with other energetic materials, binders, or plasticizers, is critical for assessing the safety, stability, and performance of explosive formulations. This document is intended for researchers, scientists, and professionals in the fields of energetic materials and drug development who are involved in the characterization of explosive compounds.

Introduction

This compound (BTF) is a high-energy density material known for its high performance and sensitivity to initiation.[1][2] In practical applications, energetic materials like BTF are often formulated with binders, plasticizers, or other explosives to enhance their mechanical properties, reduce sensitivity, and tailor their performance characteristics. BTF, for instance, is known to be used in mixtures with other explosives such as HMX and 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), as well as with various plasticizers.[3][4]

Differential Scanning Calorimetry (DSC) is a fundamental thermal analysis technique used to study the thermal properties of materials, including energetic compounds.[5] It measures the difference in heat flow between a sample and a reference as a function of temperature, providing crucial information on melting points, decomposition temperatures, and enthalpies of reaction. For energetic materials, DSC is an invaluable tool for determining thermal stability and compatibility with other substances.[6][7] An upward peak in a DSC thermogram represents an exothermic event, such as decomposition, while a downward peak indicates an endothermic event, like melting.

This application note details the experimental protocols for conducting DSC analysis on BTF mixtures and presents both literature-derived and representative quantitative data to guide researchers in their investigations.

Experimental Protocols

I. Instrument and Sample Preparation

A standard Differential Scanning Calorimeter is employed for the thermal analysis. The instrument should be calibrated for temperature and enthalpy using certified standards (e.g., indium) prior to measurements.

Sample Preparation:

  • Pure Components: Weigh approximately 0.5-2.0 mg of the pure material (BTF, binder, or other explosive) into a clean aluminum DSC pan.

  • Mixtures:

    • For compatibility studies, a 1:1 mass ratio of BTF to the other component is commonly used.

    • Prepare physical mixtures by carefully weighing each component into the DSC pan. Ensure gentle mixing to achieve a homogeneous sample without inducing excessive friction or pressure.

  • Encapsulation: Hermetically seal the aluminum pans to contain any volatile decomposition products and ensure consistent pressure during the experiment. For some applications, a pinhole lid may be used to allow for the release of gaseous products.

II. DSC Measurement Parameters

The following are typical DSC parameters for the analysis of energetic materials. These may be adjusted based on the specific instrument and the nature of the sample.

  • Temperature Range: 30 °C to 350 °C (or higher, depending on the decomposition temperature of the components).

  • Heating Rate: A heating rate of 10 K/min is standard for many energetic material studies. Slower heating rates (e.g., 2-5 K/min) can provide better resolution of thermal events, while faster rates may be used for specific kinetic studies.

  • Atmosphere: An inert atmosphere, such as nitrogen or argon, is typically used to prevent oxidation of the sample. A flow rate of 50 mL/min is common.

  • Reference: An empty, hermetically sealed aluminum pan is used as the reference.

Data Presentation and Analysis

The thermal behavior of BTF and its mixtures can be characterized by the onset temperature of decomposition (Tonset), the peak decomposition temperature (Tpeak), and the enthalpy of decomposition (ΔHd). Compatibility between BTF and another material is assessed by observing any significant changes in these thermal parameters in the DSC thermogram of the mixture compared to the pure components. A significant shift of the decomposition peak to a lower temperature in the mixture may indicate incompatibility.

Quantitative Data from Literature

The following table summarizes DSC data for BTF and a mixture with 1,3,3-trinitroazetidine (B1241384) (TNAZ) as reported in the literature.

MaterialMelting Point (°C)Decomposition Peak (°C)Heating Rate (K/min)
BTF 196>22010
TNAZ 99-10
BTF/TNAZ (1:1 mol/mol) 99 (TNAZ melting), 160 (new endotherm)>22010

Data extracted from a study on the rational screening of cocrystals using thermal analysis.[8]

Representative Data for Compatibility Study

The following table provides a hypothetical yet representative dataset for a compatibility study of BTF with a common fluoropolymer binder, Viton.

SampleOnset Temperature (Tonset) (°C)Peak Temperature (Tpeak) (°C)Enthalpy of Decomposition (ΔHd) (J/g)
BTF (pure) 215.0225.01500
Viton (pure) 450.0475.0800
BTF/Viton (1:1 w/w) 214.5224.8745 (normalized to BTF mass)

In this representative data, the onset and peak decomposition temperatures of BTF in the mixture show negligible change, suggesting good thermal compatibility with Viton under these conditions.

Visualizations

Experimental Workflow for DSC Analysis of BTF Mixtures

DSC_Workflow Experimental Workflow for DSC Analysis of this compound (BTF) Mixtures cluster_prep Sample Preparation cluster_dsc DSC Analysis cluster_analysis Data Analysis Sample_Weighing Weigh BTF and Mixture Component (0.5-2.0 mg) Sample_Loading Load into Aluminum DSC Pan Sample_Weighing->Sample_Loading Pan_Sealing Hermetically Seal Pan Sample_Loading->Pan_Sealing Instrument_Setup Set DSC Parameters: - Temp Range: 30-350°C - Heating Rate: 10 K/min - Atmosphere: Nitrogen (50 mL/min) Pan_Sealing->Instrument_Setup Place sample and reference in DSC Run_DSC Perform DSC Scan Instrument_Setup->Run_DSC Obtain_Thermogram Generate DSC Thermogram Run_DSC->Obtain_Thermogram Determine_Parameters Determine T_onset, T_peak, ΔH_d Obtain_Thermogram->Determine_Parameters Compatibility_Assessment Assess Compatibility of Mixture Determine_Parameters->Compatibility_Assessment

Caption: Workflow for DSC analysis of BTF mixtures.

Logical Relationship for Compatibility Assessment

Compatibility_Logic Logic for Assessing Thermal Compatibility of BTF Mixtures Start DSC Analysis of BTF Mixture Compare_Thermograms Compare Mixture Thermogram to Pure Component Thermograms Start->Compare_Thermograms Significant_Shift Significant Lowering of BTF Decomposition Temperature? Compare_Thermograms->Significant_Shift Incompatible Potentially Incompatible Significant_Shift->Incompatible Yes Compatible Likely Compatible Significant_Shift->Compatible No Further_Tests Consider Further Isothermal or Long-Term Stability Tests Incompatible->Further_Tests Compatible->Further_Tests

Caption: Compatibility assessment logic for BTF mixtures.

Conclusion

Differential Scanning Calorimetry is an essential technique for the thermal characterization of this compound and its mixtures. The protocols and data presented in this application note provide a framework for researchers to assess the thermal stability and compatibility of BTF-based formulations. Careful execution of these experiments and thorough analysis of the resulting thermograms are paramount for the safe handling and effective utilization of these energetic materials. It is recommended to complement DSC studies with other analytical techniques for a comprehensive understanding of the material's properties.

References

Application Note: Analysis of Benzotrifuroxan (BTF) using Fourier-Transform Infrared (FT-IR) Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Benzotrifuroxan (BTF), a high-energy, hydrogen-free heterocyclic organic compound, is of significant interest in the field of energetic materials. Its unique structure, consisting of a benzene (B151609) ring fused with three furoxan rings, contributes to its high density and detonation performance. Accurate and reliable analytical methods are crucial for the characterization and quality control of BTF in research and development settings. Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of compounds. This application note provides a comprehensive overview and detailed protocols for the qualitative and quantitative analysis of this compound using FT-IR spectroscopy.

Qualitative Analysis: Structural Characterization

FT-IR spectroscopy is an excellent tool for confirming the identity and structural integrity of BTF. The infrared spectrum of BTF exhibits characteristic absorption bands corresponding to the vibrational modes of its functional groups.

Key Structural Features and Expected Vibrational Modes:

  • Furoxan Rings: The furoxan rings are the most prominent structural feature of BTF. These five-membered heterocyclic rings contain C=N, N-O, and C-N bonds, each with characteristic vibrational frequencies.

  • Aromatic System: The central benzene ring gives rise to characteristic C-C stretching vibrations within the ring.

  • Absence of C-H and O-H Bonds: A key feature of the BTF spectrum is the absence of absorption bands associated with C-H and O-H stretching vibrations, confirming its hydrogen-free nature.

FT-IR Spectral Data of this compound

The following table summarizes a key absorption band identified for this compound. A complete experimental spectrum would provide a more detailed fingerprint of the molecule.

Wavenumber (cm⁻¹)Vibrational AssignmentIntensity
1657.3C=N Stretching in Furoxan RingStrong

Note: This table is based on available literature and serves as a primary reference. Researchers should acquire a full experimental spectrum for comprehensive analysis.

Quantitative Analysis

FT-IR spectroscopy can be employed for the quantitative determination of BTF in various matrices. The Beer-Lambert law provides the basis for this analysis, stating that the absorbance of a specific vibrational band is directly proportional to the concentration of the analyte.

Methodology for Quantitative Analysis:

  • Selection of Analytical Band: An isolated and intense absorption band unique to BTF should be selected for quantification. The strong C=N stretching vibration at approximately 1657.3 cm⁻¹ is a suitable candidate.

  • Preparation of Calibration Standards: A series of standards with known concentrations of BTF in a suitable transparent matrix (e.g., KBr) are prepared.

  • Measurement of FT-IR Spectra: The FT-IR spectra of the standards are recorded under consistent experimental conditions.

  • Construction of Calibration Curve: A calibration curve is generated by plotting the absorbance of the analytical band against the corresponding concentration of BTF.

  • Analysis of Unknown Samples: The FT-IR spectrum of the unknown sample is recorded, and the absorbance of the analytical band is measured. The concentration of BTF in the sample is then determined using the calibration curve.

Experimental Protocols

Protocol 1: Qualitative Analysis of this compound using KBr Pellet Method

Objective: To obtain a high-quality FT-IR spectrum of solid this compound for structural confirmation.

Materials:

  • This compound (BTF) sample

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR Spectrometer (e.g., Shimadzu FTIR 8400s or equivalent)

Procedure:

  • Sample Preparation:

    • Weigh approximately 1-2 mg of the BTF sample.

    • Weigh approximately 180-200 mg of dry spectroscopic grade KBr.

    • Grind the KBr in an agate mortar to a fine powder.

    • Add the BTF sample to the KBr in the mortar and mix thoroughly by grinding until a homogeneous mixture is obtained.

  • Pellet Formation:

    • Transfer a portion of the mixture into the pellet die.

    • Press the mixture under high pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

  • Spectral Acquisition:

    • Place the KBr pellet in the sample holder of the FT-IR spectrometer.

    • Record a background spectrum of the empty sample compartment.

    • Acquire the FT-IR spectrum of the sample from 4000 cm⁻¹ to 500 cm⁻¹ with a resolution of 2 cm⁻¹.

    • Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.

  • Data Analysis:

    • Process the spectrum to identify the wavenumbers of the absorption peaks.

    • Compare the obtained spectrum with a reference spectrum of BTF for identity confirmation.

Protocol 2: Quantitative Analysis of this compound

Objective: To determine the concentration of this compound in a solid mixture using a calibration curve method.

Materials:

  • This compound (BTF), pure standard

  • Spectroscopic grade Potassium Bromide (KBr), dried

  • Analytical balance

  • Agate mortar and pestle

  • Pellet press with a die

  • FT-IR Spectrometer

Procedure:

  • Preparation of Calibration Standards:

    • Prepare a series of solid standards by accurately weighing known amounts of BTF and KBr to achieve different weight percentages (e.g., 0.1%, 0.25%, 0.5%, 0.75%, 1.0% w/w).

    • For each standard, thoroughly mix the components in an agate mortar.

    • Prepare a KBr pellet for each standard as described in Protocol 1.

  • Spectral Acquisition for Standards:

    • Record the FT-IR spectrum for each calibration standard pellet under the same conditions as will be used for the unknown sample.

  • Construction of the Calibration Curve:

    • For each standard spectrum, determine the absorbance of the selected analytical peak (e.g., ~1657.3 cm⁻¹). Use a consistent baseline correction method for all measurements.

    • Plot a graph of absorbance versus the concentration (in % w/w) of BTF.

    • Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value close to 1 indicates a good linear fit.

  • Preparation and Analysis of the Unknown Sample:

    • Prepare a KBr pellet of the unknown sample using the same procedure as for the standards.

    • Record the FT-IR spectrum of the unknown sample.

    • Measure the absorbance of the analytical peak.

  • Concentration Determination:

    • Use the calibration curve equation to calculate the concentration of BTF in the unknown sample.

Visualizations

FT_IR_Workflow cluster_prep Sample Preparation cluster_analysis FT-IR Analysis cluster_quant Quantitative Analysis (Optional) start Start: Obtain BTF Sample weigh Weigh BTF and KBr start->weigh grind Grind and Mix in Mortar weigh->grind pellet Press into KBr Pellet grind->pellet background Acquire Background Spectrum pellet->background sample_spec Acquire Sample Spectrum background->sample_spec process Process and Analyze Spectrum sample_spec->process standards Prepare Calibration Standards process->standards For Quantitative Analysis cal_curve Generate Calibration Curve standards->cal_curve unknown Analyze Unknown Sample cal_curve->unknown quantify Determine Concentration unknown->quantify

Caption: Experimental workflow for FT-IR analysis of this compound.

logical_relationship cluster_principle Underlying Principle cluster_output Instrumental Output & Analysis ir_radiation Infrared Radiation molecule BTF Molecule (Vibrational Modes) ir_radiation->molecule Interaction absorption Energy Absorption molecule->absorption causes spectrum FT-IR Spectrum (Absorbance vs. Wavenumber) absorption->spectrum generates peak_pos Peak Position (Qualitative Info - Functional Groups) spectrum->peak_pos peak_int Peak Intensity (Quantitative Info - Concentration) spectrum->peak_int

Troubleshooting & Optimization

Benzotrifuroxan (BTF) Synthesis and Purification: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Benzotrifuroxan (BTF).

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and purification of this compound.

Problem Potential Cause(s) Suggested Solution(s)
Synthesis: Low Yield - Incomplete reaction.- Ensure precise control of reaction temperature and time as specified in the protocol. - Verify the purity of starting materials. Impurities can interfere with the reaction.
- Suboptimal reaction conditions.- Optimize the molar ratios of reactants. - For the synthesis from 5,7-dichloro-4,6-dinitrobenzofuroxan, ensure low-temperature conditions are maintained during the addition of sodium azide (B81097).[1]
- Loss of product during work-up.- Minimize transfer steps. - Ensure complete precipitation of the product if applicable.
Synthesis: Product has Poor Thermal Stability - Presence of impurities, particularly trinitrotriazidobenzene (TNTAB).[2][3][4]- Rigorous purification by recrystallization is essential to remove these byproducts.[2][3][4]
Purification: Difficulty in Achieving High Purity - Ineffective removal of byproducts from the synthesis.- Perform multiple recrystallizations. - Consider using a different recrystallization solvent or a solvent mixture.
- Co-precipitation of impurities.- Ensure the crude product is fully dissolved in the minimum amount of hot solvent before cooling. - Allow for slow cooling to promote the formation of pure crystals. Rapid cooling can trap impurities.[5]
Purification: "Oiling Out" During Recrystallization - The solute is coming out of solution at a temperature above its melting point.- Reheat the solution and add a small amount of additional solvent to increase the solubility.[5] - Ensure a slow cooling rate.
Purification: Formation of a Stable Solvate - Strong interaction between BTF and the recrystallization solvent (e.g., benzene).[6]- If a solvate is formed, it may require heating under vacuum to remove the solvent. For example, the benzene (B151609) solvate requires heating to 100 °C under vacuum.[6] - Consider using a solvent that does not form stable adducts with BTF.

Frequently Asked Questions (FAQs)

Synthesis

  • Q1: What are the common starting materials for BTF synthesis?

  • Q2: What are the main safety concerns during BTF synthesis?

    • A2: BTF is a high-energy, explosive material that is sensitive to impact.[6] All handling should be done with appropriate personal protective equipment (PPE) and in a facility designed for handling energetic materials.[7] Synthesis may involve hazardous reagents and conditions, such as strong oxidizers.[8]

  • Q3: What is the most critical impurity to avoid during synthesis?

    • A3: Trinitrotriazidobenzene (TNTAB) is a common impurity that significantly degrades the thermal stability of BTF.[2][3][4]

Purification

  • Q4: What is the recommended method for purifying crude BTF?

    • A4: Recrystallization is the most effective method to purify BTF, which improves its thermal stability and safety.[2][3][4]

  • Q5: Which solvents are suitable for the recrystallization of BTF?

    • A5: While benzene has been used, it forms a stable 1:1 complex with BTF.[6] Other solvents that can be considered, based on their use in co-crystallization studies, include acetone (B3395972), methanol, ethanol, and mixtures with water.[9][10] The choice of solvent will depend on the specific impurities to be removed.

  • Q6: What is co-crystallization and why is it used for BTF?

    • A6: Co-crystallization is a technique where BTF is crystallized with another molecule (a "co-former") to form a new crystalline solid with modified properties.[11] It is often used to reduce the high mechanical sensitivity of BTF, making it safer to handle.[1][12] Common co-formers include TNT, 1,3-dinitrobenzene (B52904) (DNB), and 2-nitroaniline.[1][9][12]

Experimental Protocols

Synthesis of this compound from 5,7-dichloro-4,6-dinitrobenzofuroxan

This method is based on a low-temperature synthesis approach.[1]

  • Dissolve 5,7-dichloro-4,6-dinitrobenzofuroxan in a mixture of acetone and water.

  • Cool the solution to a low temperature (e.g., 0-5 °C).

  • Slowly add a solution of sodium azide in water to the cooled solution while maintaining the low temperature and stirring vigorously. The molar ratio of 5,7-dichloro-4,6-dinitrobenzofuroxan to sodium azide should be approximately 1:2.

  • After the addition is complete, continue stirring at low temperature for a specified period.

  • Allow the reaction mixture to warm to room temperature and stir for several hours.

  • The precipitated crude BTF is collected by filtration, washed with water, and then with a small amount of cold ethanol.

  • The crude product should be purified by recrystallization.

Purification of this compound by Recrystallization

This is a general procedure that can be adapted based on the scale and purity of the crude material.

  • Place the crude BTF in an Erlenmeyer flask.

  • Add a suitable solvent (e.g., acetone) in small portions while heating the mixture gently (e.g., on a steam bath or in a water bath) and stirring.

  • Continue adding the solvent until the BTF is completely dissolved. Avoid using a large excess of solvent to maximize the yield.

  • If the solution is colored due to impurities, a small amount of activated charcoal can be added, and the solution can be heated for a short period.

  • Filter the hot solution to remove any insoluble impurities or activated charcoal.

  • Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature.

  • Once the solution has reached room temperature, it can be placed in an ice bath to maximize crystal formation.

  • Collect the purified crystals by suction filtration and wash them with a small amount of the cold recrystallization solvent.

  • Dry the crystals in a vacuum oven at a temperature well below the decomposition temperature of BTF.

Visualizations

BTF_Synthesis_Workflow start Start: Precursors precursors 5,7-dichloro-4,6- dinitrobenzofuroxan + Sodium Azide start->precursors reaction Reaction in Acetone/Water (Low Temperature) precursors->reaction workup Filtration and Washing reaction->workup crude_btf Crude BTF workup->crude_btf purification Recrystallization crude_btf->purification pure_btf Pure BTF purification->pure_btf end End pure_btf->end

Caption: Workflow for the synthesis and purification of this compound.

Recrystallization_Troubleshooting start Crude BTF dissolve Dissolve in minimum hot solvent start->dissolve cool Slow Cooling dissolve->cool crystals Pure Crystals Form cool->crystals Success oiling_out Oiling Out Occurs cool->oiling_out Problem low_yield Low Yield crystals->low_yield Check Yield reheat Reheat and add more solvent oiling_out->reheat reheat->cool concentrate Concentrate Mother Liquor and re-cool low_yield->concentrate

Caption: Troubleshooting logic for BTF recrystallization.

References

Technical Support Center: Polymorphism Control in Benzotrifuroxan (BTF) Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and characterization of Benzotrifuroxan (BTF) cocrystals. The information provided is intended to assist in controlling polymorphic outcomes and ensuring the desired solid-state form is achieved.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of BTF cocrystals?

A1: Polymorphism refers to the ability of a BTF cocrystal to exist in more than one crystalline structure. These different forms, known as polymorphs, have the same chemical composition but differ in their crystal packing, which can lead to variations in physicochemical properties such as density, thermal stability, and sensitivity. The control of polymorphism is critical as different polymorphs can exhibit distinct performance characteristics.

Q2: What are the primary factors that influence the polymorphic outcome of BTF cocrystallization?

A2: The formation of a specific BTF cocrystal polymorph is influenced by a combination of thermodynamic and kinetic factors. Key experimental parameters include:

  • Solvent Selection: The polarity, hydrogen bonding capability, and solubility of the solvent can direct the formation of different polymorphs.[1]

  • Temperature: Crystallization temperature affects the nucleation and growth rates of different polymorphs.

  • Crystallization Method: Techniques such as slow solvent evaporation, grinding (neat or liquid-assisted), and slurry crystallization can yield different polymorphic forms.[2][3]

  • Supersaturation Rate: The rate at which supersaturation is achieved can determine whether a kinetically or thermodynamically favored polymorph is formed.

Q3: How can I characterize the polymorphic form of my BTF cocrystals?

A3: A combination of analytical techniques is essential for unambiguous polymorph identification and characterization. Commonly used methods include:

  • Powder X-ray Diffraction (PXRD): This is the primary technique for identifying the crystalline phase and distinguishing between different polymorphs, each of which will have a unique diffraction pattern.

  • Single Crystal X-ray Diffraction (SCXRD): When suitable single crystals are obtained, SCXRD provides definitive structural information, including bond lengths, bond angles, and crystal packing.

  • Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal properties of the cocrystal, such as melting point and decomposition temperature, which can differ between polymorphs.

  • Infrared (IR) Spectroscopy: Changes in the vibrational modes of the BTF and coformer molecules upon cocrystallization and between different polymorphs can be detected using IR spectroscopy.

Q4: What is the difference between kinetic and thermodynamic polymorphs?

A4: The kinetic polymorph is the one that forms the fastest, often at lower temperatures or with rapid crystallization methods. It has a lower activation energy barrier for nucleation. The thermodynamic polymorph is the most stable form and has the lowest overall energy. It is typically obtained under conditions that allow the system to reach equilibrium, such as slow crystallization or prolonged slurry experiments. Over time, a metastable kinetic polymorph may transform into the more stable thermodynamic polymorph.

Troubleshooting Guides

Problem 1: Inconsistent or mixed polymorphic forms in the final product.
Possible Cause Troubleshooting Step Rationale
Fluctuations in crystallization temperature. Implement precise temperature control during crystallization and cooling. Use a temperature-controlled bath or oven.Temperature variations can lead to the simultaneous nucleation of multiple polymorphs.
Rapid solvent evaporation. Slow down the evaporation rate by using a vessel with a smaller opening, placing it in a controlled environment, or using a less volatile solvent.Rapid evaporation can favor the formation of less stable, kinetic polymorphs or a mixture of forms.
Insufficient equilibration time in slurry experiments. Increase the duration of the slurry experiment to allow for the conversion of any metastable forms to the most stable thermodynamic polymorph.Slurry conversion is an effective method for obtaining the thermodynamically stable form, but it requires sufficient time for equilibration.
Inconsistent grinding technique (for mechanochemical synthesis). Standardize the grinding time, frequency, and, if applicable, the amount of liquid used in liquid-assisted grinding.The energy input and the presence of a liquid phase during grinding can significantly influence the polymorphic outcome.
Problem 2: Formation of an amorphous solid instead of a crystalline cocrystal.
Possible Cause Troubleshooting Step Rationale
Solvent is too good for both components. Select a solvent in which both BTF and the coformer have moderate, but not excessively high, solubility.Very high solubility can inhibit nucleation and favor the formation of an amorphous solid upon rapid solvent removal.
"Crash" precipitation due to rapid changes in conditions. Employ a slower method of crystallization, such as slow cooling or vapor diffusion, to allow for ordered crystal growth.Rapid precipitation does not provide sufficient time for the molecules to arrange into an ordered crystal lattice.
Presence of impurities. Ensure the purity of the starting materials (BTF and coformer) and the solvent.Impurities can disrupt the crystal lattice formation, leading to an amorphous product.
Problem 3: Obtaining a known, but undesired, polymorph.

| Possible Cause | Troubleshooting Step | Rationale | | Crystallization conditions favor the undesired polymorph. | Systematically vary the crystallization solvent and temperature. A screening approach using a variety of solvents with different polarities is recommended. | Different polymorphs have different solubilities and nucleation kinetics in various solvents. | | The desired polymorph is metastable. | Utilize rapid crystallization techniques such as fast evaporation or crash cooling to "trap" the kinetic polymorph. | Metastable forms are favored under conditions of high supersaturation and rapid nucleation. | | The undesired polymorph is the thermodynamic form. | If the desired form is kinetic, it may be necessary to use it quickly after synthesis or store it under conditions that inhibit transformation to the stable form (e.g., low temperature). | The thermodynamic polymorph is the most stable, and conversion from a metastable form is a natural process. |

Data Presentation

Table 1: Physicochemical Properties of Selected BTF Cocrystals

CocrystalMolar RatioMelting Point (°C)Decomposition Temp. (°C)Detonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (H50, cm)
BTF/ONA 1:1139.2191.17115.2620.5190.0
Pure BTF --282.0--56.0

ONA: 2-Nitroaniline

Experimental Protocols

1. Slow Solvent Evaporation for BTF-Coformer Cocrystal Synthesis

  • Objective: To obtain single crystals of a BTF cocrystal suitable for SCXRD and to favor the formation of the thermodynamically stable polymorph.

  • Procedure:

    • Dissolve stoichiometric amounts of BTF and the chosen coformer in a suitable solvent at a slightly elevated temperature to ensure complete dissolution.

    • Filter the solution to remove any particulate matter.

    • Transfer the clear solution to a clean vial.

    • Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.

    • Place the vial in a vibration-free environment at a constant temperature.

    • Monitor the vial for crystal growth over several days to weeks.

    • Once crystals have formed, carefully remove them from the mother liquor and dry them under ambient conditions.

2. Liquid-Assisted Grinding for Polymorph Screening

  • Objective: To rapidly screen for potential cocrystal polymorphs, often yielding kinetic forms.

  • Procedure:

    • Place stoichiometric amounts of BTF and the coformer in a mortar or a ball mill vial.

    • Add a few drops of a selected solvent. The amount should be just enough to create a paste-like consistency.

    • Grind the mixture manually with a pestle or in a ball mill for a predetermined amount of time (e.g., 15-30 minutes).

    • Collect the resulting powder.

    • Analyze the powder using PXRD to identify the crystalline phase.

    • Repeat the process with a variety of solvents to screen for different polymorphs.

Visualizations

experimental_workflow cluster_synthesis Cocrystal Synthesis cluster_characterization Polymorph Characterization cluster_analysis Analysis and Control synthesis_method Select Synthesis Method (Slow Evaporation, Grinding, Slurry) execute_synthesis Execute Synthesis Protocol synthesis_method->execute_synthesis prepare_materials Prepare Stoichiometric BTF and Coformer prepare_materials->synthesis_method pxrd PXRD Analysis execute_synthesis->pxrd Initial Screening dsc DSC Analysis execute_synthesis->dsc scxrd SCXRD Analysis (if single crystals) execute_synthesis->scxrd identify_polymorph Identify Polymorphic Form(s) pxrd->identify_polymorph compare_properties Compare Physicochemical Properties dsc->compare_properties scxrd->identify_polymorph identify_polymorph->compare_properties control_strategy Develop Polymorphism Control Strategy compare_properties->control_strategy

Caption: Experimental workflow for the synthesis, characterization, and control of BTF cocrystal polymorphism.

kinetic_vs_thermodynamic Reactants (BTF + Coformer) Reactants (BTF + Coformer) Transition State 1 Transition State 1 Reactants (BTF + Coformer)->Transition State 1 ΔG‡ (Kinetic) Transition State 2 Transition State 2 Reactants (BTF + Coformer)->Transition State 2 ΔG‡ (Thermo) Kinetic Polymorph (Metastable) Kinetic Polymorph (Metastable) Transition State 1->Kinetic Polymorph (Metastable) Fast Formation Thermodynamic Polymorph (Stable) Thermodynamic Polymorph (Stable) Transition State 2->Thermodynamic Polymorph (Stable) Slow Formation Kinetic Polymorph (Metastable)->Thermodynamic Polymorph (Stable) Transformation over time

Caption: Energy profile illustrating the relationship between kinetic and thermodynamic polymorphs.

References

safe handling and storage procedures for Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Benzotrifuroxan (BTF) is a high-energy, explosive material. The information provided here is intended for experienced researchers and professionals in controlled laboratory settings. All procedures must be conducted in accordance with your institution's safety protocols and after a thorough, site-specific risk assessment. Always prioritize safety and handle this material with extreme caution.

Troubleshooting Guides & FAQs

This section provides answers to frequently asked questions and troubleshooting guidance for common issues encountered during the handling and use of this compound in a research setting.

FAQs

  • What is this compound (BTF)? this compound is a powerful, high-density energetic material that can be utilized as both a primary and secondary explosive.[1] It is a heterocyclic organic compound notable for its high energy content and sensitivity.[1]

  • Why is BTF considered a sensitive material? BTF exhibits high mechanical sensitivity, meaning it can be initiated by impact, shock, or friction.[1] This sensitivity requires strict adherence to specialized handling procedures to mitigate the risk of accidental detonation.

  • What are the primary hazards associated with BTF? The primary hazard is the risk of explosion when subjected to stimuli such as impact, friction, heat, or electrostatic discharge. It is crucial to avoid grinding, scraping, or subjecting the material to any form of mechanical shock.

  • Can the sensitivity of BTF be reduced? Yes, research has shown that cocrystallization of BTF with other compounds, such as 2-Nitroaniline (ONA), can significantly reduce its impact sensitivity.[1] For example, the impact sensitivity (H50) of a BTF/ONA cocrystal was increased to 90.0 cm from 56.0 cm for pure BTF.[1]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Action(s)
Difficulty in handling due to static electricity. Low humidity in the laboratory environment. Use of non-conductive tools and containers.Increase humidity in the work area (if appropriate for the experiment). Use anti-static mats and grounding straps. Employ non-sparking, conductive tools.
Discoloration or crystal formation on the container or cap. Aging of the material. Potential instability.DO NOT TOUCH OR MOVE THE CONTAINER. Immediately contact your institution's Environmental Health and Safety (EHS) office or equivalent. Crystalline deposits around the cap can indicate the formation of shock-sensitive materials.[2]
Unexpected reaction or decomposition during an experiment. Incompatible reagents or materials. Excessive heating or mechanical stress.Immediately cease the experiment and follow emergency procedures. Review the experimental protocol to ensure all materials are compatible with BTF. BTF is known to be reactive with electron-donating substrates.[3][4] Ensure temperature and other reaction parameters are strictly controlled.
Spillage of BTF powder. Improper handling or container failure.Evacuate the immediate area. Consult your institution's specific spill response procedures for high-hazard materials. Do not attempt to clean up without proper training and personal protective equipment. Avoid any actions that could create friction or shock.

Experimental Protocols

Detailed methodologies for safe handling and storage are crucial for minimizing risk. The following protocols are based on general best practices for handling highly sensitive explosive materials.

Protocol 1: Safe Weighing and Transfer of this compound

  • Preparation:

    • Ensure the work area (e.g., a designated fume hood with a blast shield) is clean and free of incompatible materials, especially flammables.[5][6]

    • Post warning signs indicating that a highly sensitive explosive is in use.[5]

    • Use non-sparking tools (e.g., conductive plastic or ceramic spatulas). Avoid metal spatulas.[5]

    • Ground all equipment and personnel to prevent electrostatic discharge.

    • Wear appropriate Personal Protective Equipment (PPE): flame-resistant lab coat, chemical splash goggles, face shield, and heavy-duty gloves.[6]

  • Procedure:

    • Use the smallest feasible quantity of material for the experiment.[2]

    • Carefully open the BTF container, being mindful of any potential pressure buildup or crystallization around the cap.

    • Use a non-sparking spatula to gently scoop the required amount of BTF onto a tared weighing paper on a grounded analytical balance.

    • Avoid any scraping or grinding motions.[5]

    • Carefully transfer the weighed BTF to the reaction vessel.

    • Immediately and securely close the BTF container and return it to its designated storage location.[5]

  • Decontamination:

    • Decontaminate all tools and surfaces that came into contact with BTF according to your institution's approved procedures for energetic materials.

Protocol 2: Storage of this compound

  • Storage Container:

    • Store BTF in its original, tightly sealed container.

    • Ensure the container is clearly labeled with the chemical name, hazard warnings, and date of receipt and opening.[7]

  • Storage Location:

    • Store in a designated, locked, and well-ventilated explosives magazine or a dedicated, explosion-proof cabinet.

    • The storage area should be cool, dry, and out of direct sunlight and away from heat sources.[8] It is recommended that the storage temperature not exceed 30°C to prevent deterioration.[8]

    • Store BTF separately from incompatible materials, particularly flammable substances, acids, bases, and oxidizing agents.

  • Inventory Management:

    • Maintain a detailed inventory of all BTF stocks.

    • Periodically inspect stored containers for any signs of degradation, such as container corrosion or discoloration of the material.[2] If any of these signs are present, do not handle the container and contact your EHS office immediately.[2]

Data Presentation

The following table summarizes key quantitative data for this compound.

Property Value Notes
Impact Sensitivity (H50) 56.0 cmIndicates high sensitivity to impact.[1]
Decomposition Peak Temperature 282.0 °CThe temperature at which the material undergoes rapid decomposition.[1]
Friction Sensitivity Data not availableBTF is known to be sensitive to friction, but specific quantitative data is not readily available in the reviewed literature. Assume high sensitivity and handle accordingly.
Electrostatic Discharge (ESD) Sensitivity Data not availableBTF is expected to be sensitive to ESD. Strict grounding and anti-static procedures are mandatory.

Mandatory Visualization

Below are diagrams illustrating key safety and procedural concepts for working with this compound.

Benzotrifuroxan_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling prep_area Designate & Clear Work Area ppe Don Appropriate PPE tools Use Non-Sparking Tools grounding Ground Equipment & Personnel weigh Weigh Smallest Feasible Quantity grounding->weigh transfer Gentle Transfer (No Scraping) weigh->transfer close_container Securely Close & Store Container transfer->close_container decontaminate Decontaminate Tools & Surfaces close_container->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

Caption: A workflow diagram for the safe handling of this compound.

Benzotrifuroxan_Storage_Protocol storage_container Original, Tightly Sealed, Labeled Container storage_location Designated Explosives Magazine/Cabinet storage_container->storage_location storage_conditions Cool, Dry, Dark & Ventilated storage_location->storage_conditions incompatibles Segregate from Incompatibles (Flammables, Acids, etc.) storage_conditions->incompatibles inspection Regular Visual Inspection incompatibles->inspection emergency If Degradation is Observed -> Contact EHS Immediately inspection->emergency

Caption: Key considerations for the safe storage of this compound.

References

Technical Support Center: Reducing the Impact and Friction Sensitivity of Benzotrifuroxan (BTF)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during experiments aimed at reducing the impact and friction sensitivity of Benzotrifuroxan (BTF).

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound (BTF) and why is reducing its sensitivity important?

A1: this compound (BTF), also known as hexanitrosobenzene, is a powerful, high-density energetic material. Its high mechanical sensitivity to impact and friction, however, limits its practical applications. Reducing this sensitivity is crucial for improving its safety during handling, storage, and transport, thereby enabling its use in various applications, including as a primary and secondary explosive.

Q2: What are the primary methods for reducing the impact and friction sensitivity of BTF?

A2: The main strategies to decrease the sensitivity of BTF include:

  • Cocrystallization: Forming a new crystalline solid with another molecule (a coformer) to alter its crystal packing and intermolecular interactions.

  • Incorporation into Polymer-Bonded Explosives (PBXs): Dispersing BTF crystals within a polymer matrix to cushion them from external stimuli.

  • Recrystallization: Purifying BTF to remove sensitive impurities that may contribute to its high sensitivity.

  • Addition of Desensitizing Agents: Mixing BTF with inert materials like graphite (B72142) or graphene to dissipate energy from impacts or friction.

Q3: How does cocrystallization reduce the sensitivity of BTF?

A3: Cocrystallization modifies the crystal structure of BTF by introducing a coformer, which interacts with BTF molecules through non-covalent bonds like hydrogen bonds and π-π stacking. These interactions can lead to a more stable crystal lattice, which is less susceptible to initiation by mechanical shock or friction. The choice of coformer is critical, with aromatic nitro compounds often being effective in reducing BTF's sensitivity.

Q4: Can reducing the sensitivity of BTF negatively affect its performance?

A4: Yes, there can be a trade-off between sensitivity and performance. For instance, cocrystallization with a non-energetic material can sometimes lead to a decrease in detonation velocity and pressure. Similarly, incorporating BTF into a PBX with an inert binder will reduce the overall energy output of the composite. However, by carefully selecting coformers or using energetic binders, it is possible to reduce sensitivity while maintaining acceptable performance characteristics.

Section 2: Troubleshooting Guides

Cocrystallization

Issue: Difficulty in forming BTF cocrystals.

  • Possible Cause 1: Inappropriate solvent selection.

    • Solution: The solvent plays a crucial role in cocrystallization. Experiment with a range of solvents with varying polarities. A patent for BTF-TNT cocrystal preparation suggests solvents such as acetone, methanol, ethanol, isopropanol, and tetrahydrofuran (B95107) (THF). The ideal solvent should allow for both BTF and the coformer to be soluble at elevated temperatures and less soluble at lower temperatures.

  • Possible Cause 2: Incorrect stoichiometric ratio.

    • Solution: While a 1:1 molar ratio is common, the optimal stoichiometry can vary. Experiment with different molar ratios of BTF to the coformer.

  • Possible Cause 3: Unfavorable intermolecular interactions between BTF and the coformer.

    • Solution: Not all molecules will form cocrystals with BTF. Select coformers that have complementary functional groups capable of forming strong intermolecular interactions (e.g., hydrogen bond donors/acceptors, aromatic rings for π-stacking) with BTF.

Issue: Cocrystal product is a physical mixture of starting materials.

  • Possible Cause 1: Suboptimal crystallization technique.

    • Solution:

      • Slow Evaporation: Ensure the solvent evaporates slowly and at a constant temperature (e.g., 25-45 °C) to allow for the ordered arrangement of molecules into a cocrystal lattice.

      • Slurry Conversion: This method involves stirring a suspension of the starting materials in a solvent where they have low solubility. This can be more effective than slow evaporation for some systems. The process typically involves stirring the slurry for 24-48 hours.

      • Reaction Crystallization: This technique involves generating a supersaturated solution with respect to the cocrystal while the individual components remain unsaturated or saturated.

  • Possible Cause 2: Kinetic vs. Thermodynamic Products.

    • Solution: The initially formed solid may be a less stable kinetic product. Aging the solid in the mother liquor or using a slurry method can help convert it to the more stable thermodynamic cocrystal phase.

Polymer-Bonded Explosives (PBXs)

Issue: Poor adhesion between BTF and the polymer binder.

  • Possible Cause 1: Surface incompatibility.

    • Solution: Consider using a coupling agent to improve the interfacial adhesion between the BTF crystals and the polymer matrix. Surface treatment of the BTF crystals may also be beneficial.

  • Possible Cause 2: Inappropriate binder system.

    • Solution: Experiment with different polymer binders. Common binders for PBXs include hydroxyl-terminated polybutadiene (B167195) (HTPB), polyurethanes, and Viton. The choice of binder will depend on the desired mechanical properties and compatibility with BTF.

Issue: Increased sensitivity of the PBX formulation.

  • Possible Cause 1: Voids or defects in the PBX matrix.

    • Solution: The presence of air voids can create "hot spots" that increase sensitivity. Ensure proper mixing and casting procedures to minimize void formation. Applying a vacuum during the curing process can help remove trapped air.

  • Possible Cause 2: Inhomogeneous distribution of BTF particles.

    • Solution: Achieve a uniform dispersion of BTF particles within the polymer matrix through optimized mixing techniques. Agglomeration of energetic particles can lead to increased sensitivity.

Section 3: Experimental Protocols

Cocrystallization of BTF with Trinitrotoluene (TNT) by Slow Evaporation

This protocol is based on the general method described in patent CN102992923A.

  • Preparation of Saturated Solution: a. In a three-necked flask equipped with a stirrer, add a measured volume of a suitable solvent (e.g., 50 mL of acetone). b. While stirring, add BTF in small portions until no more dissolves to create a saturated solution at a slightly elevated temperature (e.g., 30 °C). c. Filter the saturated BTF solution to remove any undiss

Technical Support Center: Purification of Benzotrifuroxan (BTF) by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of Benzotrifuroxan (BTF) by recrystallization.

Frequently Asked Questions (FAQs)

Q1: What is the purpose of recrystallizing this compound (BTF)?

A1: Crude this compound (BTF) often contains impurities, such as trinitrotriazidobenzene (TNTAB), which can compromise its thermal stability and safety.[1][2][3] Recrystallization is a critical purification step to remove these impurities, yielding a more stable product that can be handled safely for research and development.[1][2][3]

Q2: Which solvent should I choose for the recrystallization of BTF?

A2: The ideal solvent is one in which BTF has high solubility at elevated temperatures and low solubility at room or lower temperatures. A study has systematically measured the solubility of BTF in 12 different pure solvents, including alcohols (methanol, ethanol), chlorinated solvents (chloroform, carbon tetrachloride), and polar aprotic solvents (acetonitrile, acetone, ethyl acetate).[4][5] Acetone and ethyl acetate (B1210297) are commonly good starting points. However, be aware that recrystallization from benzene (B151609) can result in the formation of a stable 1:1 complex with the solvent.[6] Mixed solvent systems, such as methanol/water or acetone/water, have also been successfully used to cultivate BTF crystals.[7]

Q3: My BTF is not dissolving completely, even when heating. What should I do?

A3: This issue can arise from two main causes: insufficient solvent or the presence of insoluble impurities. First, try adding small, incremental amounts of the hot solvent until no more BTF dissolves. If a solid residue remains despite adding a significant amount of additional solvent, it is likely an insoluble impurity. In this case, you should perform a hot filtration to remove the impurity before allowing the solution to cool.

Q4: No crystals are forming even after the solution has cooled to room temperature. How can I induce crystallization?

A4: Supersaturated solutions can sometimes resist crystallization.[8] You can try the following methods to induce crystal formation:

  • Scratching: Gently scratch the inside surface of the flask with a glass stirring rod at the meniscus. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[9]

  • Seeding: Introduce a tiny crystal of pure BTF (a "seed crystal") into the solution. This provides a template for other molecules to crystallize upon.[9]

  • Further Cooling: Place the flask in an ice-water bath to further decrease the solubility of BTF.[10]

  • Solvent Evaporation: If the solution is not sufficiently concentrated, you can gently heat it to evaporate a small amount of the solvent and then allow it to cool again.

Q5: The product has "oiled out" instead of forming crystals. What went wrong?

A5: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[8] This often happens if the boiling point of the solvent is higher than the melting point of the solute-impurity mixture or if the solution is cooled too rapidly. To resolve this, reheat the solution to redissolve the oil, add a small amount of extra solvent to prevent premature saturation, and allow it to cool much more slowly.[9] If the problem persists, consider using a different recrystallization solvent.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low Crystal Yield 1. Too much solvent was used, leaving a significant amount of BTF in the mother liquor.[9]2. Premature crystallization occurred during hot filtration.3. Crystals were filtered before crystallization was complete.1. Concentrate the mother liquor by carefully evaporating some of the solvent and cool it again to recover more product.2. Ensure the filtration apparatus (funnel, filter paper) is pre-heated before hot filtration.3. Allow the solution to cool slowly to room temperature and then in an ice bath for at least 20-30 minutes before filtering.
Colored Impurities in Crystals The impurities are co-crystallizing with the BTF.Add a small amount of activated charcoal to the hot solution before the filtration step. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired product.
Crystals Form Too Quickly The solution is too concentrated, or cooling is too rapid.Rapid crystallization can trap impurities.[9] Reheat the solution, add a small amount (1-5%) of additional solvent, and allow it to cool more slowly by insulating the flask.[9][10]
Product Fails Purity Analysis 1. Inefficient removal of impurities.2. Incomplete drying, leaving residual solvent.1. Perform a second recrystallization, potentially using a different solvent system.2. Dry the crystals thoroughly under vacuum to remove all traces of the recrystallization solvent.

Data Presentation

Solubility of this compound (BTF) in Various Solvents

The following table summarizes the mole fraction solubility (x) of BTF in several common solvents at different temperatures. This data is crucial for selecting an appropriate recrystallization solvent.

Solvent 293.15 K (20 °C) 303.15 K (30 °C) 313.15 K (40 °C) 323.15 K (50 °C) 333.15 K (60 °C)
Acetone0.02450.03350.04510.05980.0782
Ethyl Acetate0.01520.02110.02880.03880.0519
Acetonitrile0.01290.01780.02410.03220.0426
Methanol0.00130.00190.00270.00380.0053
Ethanol0.00110.00160.00230.00330.0046
Chloroform0.00640.00840.01090.01390.0177
Carbon Tetrachloride0.00100.00130.00160.00200.0025

Data adapted from the study on BTF solubility in 12 pure solvents.[4][5]

Experimental Protocols

Standard Recrystallization Protocol for this compound (BTF)

Safety Precaution: this compound is a high-energy, explosive material and should be handled with extreme care using appropriate personal protective equipment (PPE), including safety glasses, lab coat, and blast shields where necessary. All heating should be done using a water bath or heating mantle; avoid open flames.

  • Solvent Selection: Choose a suitable solvent based on the solubility data table. A good solvent will show a large difference in solubility between hot and cold temperatures (e.g., Acetone).

  • Dissolution: Place the crude BTF in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture gently using a water bath while stirring until the solvent begins to boil. Continue to add the solvent dropwise until all the BTF has just dissolved. Avoid adding a large excess of solvent to maximize yield.[11]

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a very small amount of activated charcoal. Reheat the solution to boiling for a few minutes.

  • Hot Filtration (if necessary): If there are insoluble impurities or charcoal was added, perform a hot filtration. Pre-heat a funnel (stemless or short-stemmed) and a clean receiving flask with hot solvent vapor to prevent premature crystallization in the funnel. Filter the hot solution quickly.

  • Crystallization: Cover the flask and allow the clear filtrate to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[10][11] Once the flask has reached room temperature, place it in an ice-water bath for 20-30 minutes to maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.[11]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining impurities adhering to the crystal surfaces.[10]

  • Drying: Carefully transfer the purified crystals to a watch glass or drying dish and dry them thoroughly in a vacuum oven at a mild temperature (e.g., 40-50 °C) until a constant weight is achieved.

Visualization

Troubleshooting Workflow for BTF Recrystallization

G start Start Recrystallization dissolve Dissolve Crude BTF in Minimum Hot Solvent start->dissolve is_dissolved Is all solid dissolved? dissolve->is_dissolved add_solvent Add more hot solvent is_dissolved->add_solvent No hot_filter Perform Hot Filtration to remove insolubles is_dissolved->hot_filter No, insolubles remain cool Cool Solution Slowly is_dissolved->cool Yes, completely add_solvent->dissolve hot_filter->cool crystals_form Do crystals form? cool->crystals_form induce Induce Crystallization (Scratch / Seed / Cool further) crystals_form->induce No oiling_out Did product 'oil out'? crystals_form->oiling_out Yes induce->crystals_form reheat Reheat, add more solvent, cool slower oiling_out->reheat Yes collect Collect Crystals (Vacuum Filtration) oiling_out->collect No reheat->cool check_yield Check Yield & Purity collect->check_yield low_yield Low Yield? check_yield->low_yield Issue Found end_ok Purification Successful check_yield->end_ok Yield OK & Pure impure Impure? low_yield->impure No concentrate Concentrate Mother Liquor low_yield->concentrate Yes recrystallize_again Recrystallize Again (Consider new solvent) impure->recrystallize_again Yes impure->end_ok No concentrate->collect recrystallize_again->start

Caption: Troubleshooting workflow for the purification of BTF by recrystallization.

References

Technical Support Center: Benzotrifuroxan (BTF) Stability and Impurity Effects

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with Benzotrifuroxan (BTF). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation, with a specific focus on the impact of impurities on the stability of BTF.

Frequently Asked Questions (FAQs)

Q1: What is the primary impurity of concern during the synthesis of this compound (BTF)?

A1: The primary impurity of concern is the unreacted precursor, 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213). In some historical literature, this compound is erroneously referred to as TNTAB. The presence of this azide-containing impurity can significantly degrade the thermal stability of the final BTF product.[1][2][3]

Q2: How does the 1,3,5-triazido-2,4,6-trinitrobenzene impurity affect the stability of BTF?

A2: Residual 1,3,5-triazido-2,4,6-trinitrobenzene is thermally less stable than BTF and can initiate decomposition at lower temperatures. The decomposition of the azide (B81097) impurity can create localized hot spots, which then trigger the bulk decomposition of the surrounding BTF. This leads to a lower overall thermal stability for the impure material.

Q3: What is the recommended method for purifying BTF to remove precursor impurities?

A3: Recrystallization is the most effective and commonly cited method for purifying BTF and removing residual 1,3,5-triazido-2,4,6-trinitrobenzene.[1][2][3] Solvents such as benzene (B151609) have been used, which can form a 1:1 complex with BTF that can be removed under vacuum at elevated temperatures.[4]

Q4: What are the key stability parameters to consider when working with BTF?

A4: The key stability parameters for BTF, as with other energetic materials, are its thermal stability (decomposition temperature), impact sensitivity, and friction sensitivity. These parameters are crucial for safe handling, storage, and application.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Reduced Thermal Stability of Synthesized BTF Presence of residual 1,3,5-triazido-2,4,6-trinitrobenzene impurity.1. Confirm the presence of the impurity using analytical techniques such as HPLC or spectroscopy.2. Perform a recrystallization of the BTF product to remove the impurity.3. Re-evaluate the thermal stability of the purified product using Differential Scanning Calorimetry (DSC) or a similar thermal analysis method.
Inconsistent Experimental Results Variations in the purity of BTF batches.1. Establish a standardized purification protocol for all BTF batches.2. Characterize the purity of each batch before use.3. Ensure consistent storage conditions to prevent degradation.
Unexpected Reactivity or Decomposition Contamination with incompatible materials.1. Review all reagents and solvents used in the experimental setup for potential incompatibilities with BTF.2. Ensure all glassware and equipment are thoroughly cleaned and dried before use.

Quantitative Data on BTF Stability

Parameter Value for Pure this compound Reference
Melting Point 195 °C[4]
Heat of Explosion 5903 kJ·kg⁻¹[4]
Detonation Velocity 8.61 km·s⁻¹[4]

Experimental Protocols

Synthesis of this compound from 1,3,5-Triazido-2,4,6-trinitrobenzene

This compound can be synthesized via the thermal degradation of 1,3,5-triazido-2,4,6-trinitrobenzene.[4][5]

Materials:

  • 1,3,5-triazido-2,4,6-trinitrobenzene

  • High-boiling point, inert solvent (e.g., decalin)

Procedure:

  • In a reaction vessel equipped with a reflux condenser and a nitrogen inlet, dissolve 1,3,5-triazido-2,4,6-trinitrobenzene in the inert solvent.

  • Heat the solution to the decomposition temperature of the azide precursor (typically around its melting point of 131 °C) and maintain this temperature.[5]

  • The reaction proceeds with the evolution of nitrogen gas as the azide groups cyclize to form the furoxan rings of BTF.

  • After the reaction is complete (indicated by the cessation of nitrogen evolution), cool the solution to allow the BTF to crystallize.

  • Collect the crude BTF product by filtration.

Purification of this compound by Recrystallization

Materials:

  • Crude this compound

  • Recrystallization solvent (e.g., benzene)

  • Standard laboratory glassware for recrystallization (Erlenmeyer flasks, funnel, filter paper)

Procedure:

  • Dissolve the crude BTF in a minimum amount of hot benzene.

  • If insoluble impurities are present, perform a hot filtration to remove them.

  • Allow the hot, saturated solution to cool slowly to room temperature to promote the formation of well-defined crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified BTF.

  • Collect the purified BTF crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold, fresh solvent to remove any remaining soluble impurities.

  • Dry the purified BTF crystals in a vacuum oven. Note that if benzene is used, the resulting 1:1 complex may require heating to 100 °C under vacuum to remove the solvent completely.[4]

Stability Testing Protocols
  • Accurately weigh a small sample (1-5 mg) of the BTF into a DSC pan.

  • Place the pan in the DSC instrument.

  • Heat the sample at a constant rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).

  • Record the heat flow as a function of temperature. The onset of the exothermic decomposition peak indicates the decomposition temperature.

  • A small, precisely measured amount of the BTF sample is placed on the anvil of the BAM fallhammer apparatus.

  • A specified weight is dropped from a known height onto the sample.

  • The outcome (explosion or no explosion) is recorded.

  • The test is repeated at various drop heights to determine the 50% probability of initiation (H₅₀), which is the height at which there is a 50% chance of causing an explosion.

  • A small amount of the BTF sample is placed on a porcelain plate.

  • A porcelain pin is placed on the sample, and a specified load is applied.

  • The plate is moved back and forth under the pin.

  • The outcome (initiation or no initiation) is observed.

  • The test is repeated with different loads to determine the load at which there is a 50% probability of initiation.

Visualizations

Synthesis_and_Purification_Workflow Synthesis and Purification Workflow for this compound cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Stability Analysis Precursor 1,3,5-Triazido-2,4,6-trinitrobenzene Thermal_Degradation Thermal Degradation (Heat in Inert Solvent) Precursor->Thermal_Degradation Reactant Crude_BTF Crude this compound (with Impurities) Thermal_Degradation->Crude_BTF Product Recrystallization Recrystallization (e.g., from Benzene) Crude_BTF->Recrystallization Input Purified_BTF Purified this compound Recrystallization->Purified_BTF Final Product DSC DSC (Thermal Stability) Purified_BTF->DSC Impact_Test Impact Sensitivity Test Purified_BTF->Impact_Test Friction_Test Friction Sensitivity Test Purified_BTF->Friction_Test

Caption: Workflow for the synthesis, purification, and stability analysis of this compound.

Impurity_Effect_Pathway Proposed Mechanism of Impurity-Induced Decomposition Impurity 1,3,5-Triazido-2,4,6-trinitrobenzene (Impurity) Impurity_Decomposition Decomposition of Impurity (Release of N₂) Impurity->Impurity_Decomposition Initiates Thermal_Input Thermal Input (Lower Temperature) Thermal_Input->Impurity Hot_Spots Localized Hot Spots Impurity_Decomposition->Hot_Spots Generates BTF_Decomposition Bulk Decomposition of BTF Hot_Spots->BTF_Decomposition Triggers BTF This compound (Bulk Material) BTF->BTF_Decomposition

Caption: Logical pathway illustrating how azide impurities can lower the decomposition temperature of this compound.

References

Technical Support Center: Controlling Crystal Morphology of Benzotrifuroxan (BTF) Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the crystallization of Benzotrifuroxan (BTF) cocrystals.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of BTF cocrystals and provides potential solutions.

Problem Potential Cause(s) Suggested Solution(s)
No cocrystal formation, only starting materials recovered. - Insufficient supersaturation of the cocrystal. - Inappropriate solvent selection. - Coformer is not suitable for cocrystallization with BTF.- Increase the concentration of BTF and the coformer. - Screen a variety of solvents with different polarities (e.g., acetone, acetonitrile, ethyl acetate, methanol). - Employ a different cocrystallization technique such as grinding or sublimation. - Verify the potential for cocrystal formation using computational screening methods.
Formation of amorphous precipitate instead of crystals. - Too rapid supersaturation (e.g., fast cooling or anti-solvent addition). - High viscosity of the solution, hindering molecular diffusion to the crystal lattice.- Slow down the crystallization process by reducing the cooling rate or using a slower anti-solvent addition method. - Use a less viscous solvent or a more dilute solution. - Introduce seed crystals to promote heterogeneous nucleation.
Obtaining needle-like crystals with poor handling properties. - Anisotropic growth rates of different crystal faces, often influenced by the solvent. - Strong directional intermolecular interactions in the crystal lattice.- Change the solvent. Nonpolar solvents may favor needle-like habits, while polar solvents might produce more block-like crystals. - Introduce a "tailor-made" additive that is structurally similar to BTF or the coformer to inhibit growth on the fast-growing faces. - Modify the cooling rate; sometimes slower cooling can lead to more equant crystals.
Formation of an undesired polymorph. - The crystallization conditions (solvent, temperature, supersaturation) favor the formation of a metastable polymorph.- Systematically screen different solvents. - Vary the crystallization temperature. - Control the rate of supersaturation. - Use seed crystals of the desired polymorph.
Inconsistent crystal size and size distribution. - Uncontrolled nucleation and growth. - Inconsistent agitation or temperature control.- Implement seeding protocols to control nucleation. - Ensure consistent and appropriate agitation throughout the crystallization process. - Maintain precise temperature control during cooling or evaporation. - Consider using techniques like sonication to induce nucleation more uniformly.
Cocrystal product is contaminated with single-component crystals. - The crystallization pathway falls outside the stable cocrystal region in the ternary phase diagram. - Incongruent dissolution of the cocrystal.- Carefully control the stoichiometry of BTF and the coformer in the initial solution. - Use a solvent in which the cocrystal is congruently saturating. - Employ the reaction crystallization method, where the cocrystal is less soluble than the individual components.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for preparing BTF cocrystals?

A1: The most common methods for preparing BTF cocrystals include:

  • Solution-based methods: Slow solvent evaporation is a widely used technique.[1] This involves dissolving stoichiometric amounts of BTF and a coformer in a suitable solvent and allowing the solvent to evaporate slowly, leading to the formation of cocrystals. Cooling crystallization, where a saturated solution is slowly cooled to induce crystallization, is also a common approach.

  • Solid-state methods: Grinding, particularly neat or liquid-assisted grinding using a ball mill, can be an effective solvent-free or low-solvent method for screening and producing cocrystals.[2]

  • Gas-phase methods: Sublimation can be used to grow cocrystals, especially for components with suitable vapor pressures.[3]

Q2: How does the choice of solvent affect the morphology of BTF cocrystals?

  • Nonpolar solvents (e.g., hexane, heptane) may lead to needle-like crystals.[6]

  • Polar aprotic solvents (e.g., acetone, ethyl acetate) can produce more block-like or prismatic crystals.[7]

  • Polar protic solvents (e.g., methanol, ethanol) can also influence crystal habit, often resulting in different morphologies compared to aprotic solvents due to hydrogen bonding interactions.[5][6]

Q3: Can I use additives to control the crystal shape of my BTF cocrystals?

A3: Yes, using "tailor-made" additives is a known strategy to modify the crystal habit of organic compounds, including cocrystals.[3][8] These additives are typically structurally similar to one of the co-formers. They work by adsorbing onto specific crystal faces, thereby inhibiting growth in that direction and promoting a more desired, often more equant (block-like), morphology.[8] For example, if you are consistently obtaining needle-like crystals, a small amount of a suitable additive could help produce more compact crystals.

Q4: What is a typical experimental protocol for preparing BTF cocrystals by slow evaporation?

A4: Based on a reported procedure for BTF/2-Nitroaniline (ONA) cocrystals, a general protocol is as follows:[2]

  • Dissolve equimolar amounts of this compound (BTF) and the chosen coformer in a suitable solvent (e.g., acetone) with stirring until all solids are dissolved.

  • Cover the container with a perforated lid or film to allow for slow evaporation of the solvent.

  • Place the container in a controlled environment, such as an oven or a fume hood with consistent temperature (e.g., 25-30 °C) and relative humidity.[2]

  • Allow the solvent to evaporate over a period of several hours to days.

  • Once crystals have formed, they can be harvested by filtration and dried.

Q5: Which analytical techniques are essential for characterizing BTF cocrystals?

A5: The following techniques are crucial for the characterization of BTF cocrystals:

  • Single-Crystal X-ray Diffraction (SXRD): Provides unambiguous proof of cocrystal formation and determines the crystal structure.

  • Powder X-ray Diffraction (PXRD): Used for phase identification and to distinguish the cocrystal from the starting materials or other polymorphic forms.[2]

  • Differential Scanning Calorimetry (DSC): Determines the melting point of the cocrystal, which is typically different from the melting points of the individual components.[2]

  • Spectroscopy (FTIR, Raman): Can indicate the formation of new intermolecular interactions (e.g., hydrogen bonds) in the cocrystal.

  • Scanning Electron Microscopy (SEM): Used to visualize the crystal morphology (shape and size).[9]

Experimental Protocols

Protocol 1: Slow Solvent Evaporation for BTF-Coformer Cocrystals

This protocol is a general guideline and may require optimization for specific BTF-coformer systems.

Materials:

  • This compound (BTF)

  • Coformer

  • Solvent (e.g., acetone, acetonitrile, ethyl acetate)

  • Glass vial with a cap that can be perforated

  • Stir plate and stir bar

Procedure:

  • Weigh stoichiometric amounts of BTF and the coformer (e.g., a 1:1 molar ratio).

  • Transfer the solids to a clean glass vial.

  • Add a minimal amount of the chosen solvent to completely dissolve the solids with stirring. Gentle warming may be applied if necessary, but care should be taken to avoid solvent loss.

  • Once a clear solution is obtained, remove the stir bar.

  • Cover the vial with a perforated cap or parafilm with small holes to allow for slow evaporation.

  • Place the vial in an area with stable temperature and minimal vibrations.

  • Monitor the vial for crystal growth over 24-72 hours.

  • Once a suitable amount of crystals has formed, harvest them by decanting the remaining solvent or by filtration.

  • Dry the crystals under ambient conditions or in a vacuum desiccator.

Protocol 2: Liquid-Assisted Grinding for BTF-Coformer Cocrystal Screening

This method is useful for rapid screening of cocrystal formation.

Materials:

  • This compound (BTF)

  • Coformer

  • Grinding liquid (e.g., a few drops of ethanol (B145695) or acetonitrile)

  • Ball mill with grinding jars and balls (e.g., stainless steel)

  • Spatula

Procedure:

  • Place stoichiometric amounts of BTF and the coformer into a grinding jar.

  • Add a small number of grinding balls.

  • Add a few drops of the grinding liquid.

  • Securely close the grinding jar and place it in the ball mill.

  • Mill the mixture at a specified frequency (e.g., 25 Hz) for a set time (e.g., 20-30 minutes).[10]

  • After milling, carefully open the jar and collect the resulting powder.

  • Analyze the powder using PXRD to determine if a new crystalline phase has formed.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_methods Crystallization Methods cluster_solution Solution Details cluster_grinding Grinding Details cluster_harvest Harvesting & Analysis Start Start Stoichiometric_Weighing Weigh BTF and Coformer Start->Stoichiometric_Weighing Solution_Method Solution Crystallization Stoichiometric_Weighing->Solution_Method Grinding_Method Grinding Stoichiometric_Weighing->Grinding_Method Sublimation_Method Sublimation Stoichiometric_Weighing->Sublimation_Method Dissolution Dissolve in Solvent Solution_Method->Dissolution Liquid_Assisted Liquid-Assisted Grinding Grinding_Method->Liquid_Assisted Neat_Grinding Neat Grinding Grinding_Method->Neat_Grinding Harvesting Harvest Crystals Sublimation_Method->Harvesting Slow_Evaporation Slow Evaporation Dissolution->Slow_Evaporation Cooling Cooling Crystallization Dissolution->Cooling Anti_Solvent Anti-Solvent Addition Dissolution->Anti_Solvent Slow_Evaporation->Harvesting Cooling->Harvesting Anti_Solvent->Harvesting Characterization Characterize Product (PXRD, DSC, SEM, etc.) Liquid_Assisted->Characterization Neat_Grinding->Characterization Harvesting->Characterization End End Characterization->End

Caption: Experimental workflow for the synthesis and characterization of BTF cocrystals.

Morphology_Control_Logic cluster_undesirable Undesirable Morphology cluster_solutions_needles Solutions for Needles cluster_solutions_amorphous Solutions for Amorphous Solid cluster_solutions_size Solutions for Inconsistent Size Initial_Morphology Observed Crystal Morphology Needles Needle-like Initial_Morphology->Needles Is it... Amorphous Amorphous Initial_Morphology->Amorphous Is it... Poor_Size_Distribution Inconsistent Size Initial_Morphology->Poor_Size_Distribution Is it... Change_Solvent Change Solvent (e.g., to more polar) Needles->Change_Solvent Additives Use Tailor-Made Additives Needles->Additives Modify_Cooling_Rate Adjust Cooling Rate Needles->Modify_Cooling_Rate Slower_Crystallization Slow Down Supersaturation Amorphous->Slower_Crystallization Seeding Introduce Seed Crystals Amorphous->Seeding Change_Solvent2 Use Less Viscous Solvent Amorphous->Change_Solvent2 Control_Nucleation Control Nucleation (Seeding) Poor_Size_Distribution->Control_Nucleation Consistent_Agitation Ensure Consistent Agitation Poor_Size_Distribution->Consistent_Agitation Precise_Temp_Control Precise Temperature Control Poor_Size_Distribution->Precise_Temp_Control Desired_Morphology Desired Crystal Morphology (e.g., Block-like, Uniform Size) Change_Solvent->Desired_Morphology Additives->Desired_Morphology Modify_Cooling_Rate->Desired_Morphology Slower_Crystallization->Desired_Morphology Seeding->Desired_Morphology Change_Solvent2->Desired_Morphology Control_Nucleation->Desired_Morphology Consistent_Agitation->Desired_Morphology Precise_Temp_Control->Desired_Morphology

Caption: Logical relationships for troubleshooting and controlling BTF cocrystal morphology.

References

strategies to enhance the yield of Benzotrifuroxan synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the yield and purity of Benzotrifuroxan (BTF) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound (BTF)?

A1: The two main synthetic pathways for producing this compound (BTF) are:

  • Thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene (B1197213) (TNTAB) : This method involves heating the precursor to its melting point.[1]

  • Reaction of 5,7-dichloro-4,6-dinitrobenzofuroxan with sodium azide (B81097) : This is a newer method that offers the advantage of avoiding the isolation of the highly hazardous intermediate, TNTAB.[2]

Q2: What is the key advantage of the synthesis route involving 5,7-dichloro-4,6-dinitrobenzofuroxan?

A2: This route is considered safer as it avoids the isolation and handling of the extremely sensitive and hazardous intermediate, 1,3,5-triazido-2,4,6-trinitrobenzene (TNTAB). The reaction can proceed to BTF in a one-pot manner.[2]

Q3: What are the known hazards associated with the precursors of BTF?

A3: The precursor 1,3,5-triazido-2,4,6-trinitrobenzene (TNTAB) is a highly sensitive and powerful explosive. It can detonate upon friction, impact, or rapid heating above 168°C.[3][4] Extreme caution and adherence to strict safety protocols are mandatory when handling this compound.

Q4: How can the purity of the final BTF product be improved?

A4: Recrystallization is a common and effective method for purifying BTF.[5][6] The choice of solvent is critical and should be determined based on the solubility of BTF and the impurities present. Common purification techniques for organic compounds, such as column chromatography, can also be adapted.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Yield Incomplete reaction.- Ensure the reaction temperature is optimal. For the thermal decomposition of TNTAB, the temperature should be maintained at its melting point (131°C).[1] For the azide displacement reaction, lower temperatures (e.g., 0°C) have been reported to give good yields.[2] - Verify the purity of starting materials. Impurities can interfere with the reaction. - Check the molar ratios of reactants, especially for the azide displacement reaction.
Decomposition of product.- BTF can be sensitive to prolonged heating. Minimize the reaction time at elevated temperatures. - Avoid exposure to incompatible materials that might catalyze decomposition.
Product is Impure (Discolored, Incorrect Melting Point) Presence of unreacted starting materials.- Monitor the reaction progress using techniques like TLC or HPLC to ensure complete conversion. - Optimize the reaction time and temperature to drive the reaction to completion.
Formation of side products.- Adjusting reaction conditions such as temperature and solvent can minimize side reactions. - Employ appropriate purification methods like recrystallization or chromatography to remove byproducts.[5][6][7]
Difficulty in Isolating the Product Product is soluble in the work-up solvent.- Select a work-up solvent in which the product has low solubility to ensure efficient precipitation.
Formation of a stable complex with the solvent.- BTF is known to form stable adducts with various organic compounds.[9] If a complex is formed, try a different solvent for reaction or purification.
Safety Concerns (e.g., Unexpected Exotherm) Uncontrolled reaction rate.- For exothermic reactions, ensure adequate cooling and slow addition of reagents. - Always conduct reactions behind a blast shield and with appropriate personal protective equipment (PPE).
Handling of hazardous intermediates.- When working with TNTAB, use non-sparking tools and avoid friction and impact. Handle only small quantities at a time.[3][4]

Quantitative Data on Synthesis Yields

Synthesis Route Key Reactants Reaction Conditions Reported Yield Reported Purity Reference
Azide Displacement5,7-dichloro-4,6-dinitrobenzofuroxan, Sodium Azide0°C in an acetone (B3395972)/water mixture75%Not Specified[2]
Precursor Synthesis1,3,5-trichloro-2,4-dinitrobenzene (TCDNB), Sodium Azide25°C, 1.5h in DMF/H₂O (6:1)98.65% (for TADNB)94.41% (for TADNB)[10]
Thermal Decomposition1,3,5-triazido-2,4,6-trinitrobenzene (TNTAB)Heating to melting point (131°C)Not QuantifiedNot Specified[1]

Experimental Protocols

Protocol 1: Synthesis of this compound via Azide Displacement

This protocol is based on the reported synthesis which avoids the isolation of TNTAB.[2]

Materials:

  • 5,7-dichloro-4,6-dinitrobenzofuroxan

  • Sodium azide (NaN₃)

  • Acetone

  • Deionized water

Procedure:

  • Dissolve 5,7-dichloro-4,6-dinitrobenzofuroxan in a mixture of acetone and water.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of sodium azide in water to the cooled reaction mixture with constant stirring. The molar ratio of the dichloro precursor to sodium azide should be optimized, with reports suggesting a ratio that facilitates the displacement of both chlorine atoms and subsequent cyclization.

  • Maintain the reaction at 0°C and monitor its progress by a suitable analytical technique (e.g., TLC, HPLC).

  • Upon completion, the BTF product may precipitate from the solution. The product can be isolated by filtration.

  • Wash the collected solid with cold water and then a minimal amount of cold acetone to remove soluble impurities.

  • Dry the product under vacuum at a low temperature.

  • For higher purity, the crude product can be recrystallized from an appropriate solvent.

Protocol 2: Synthesis of this compound via Thermal Decomposition of TNTAB

Warning: 1,3,5-triazido-2,4,6-trinitrobenzene (TNTAB) is a primary explosive and is extremely sensitive to shock, friction, and heat. This synthesis should only be performed by experienced personnel in a facility designed for handling explosive materials.

Materials:

  • 1,3,5-triazido-2,4,6-trinitrobenzene (TNTAB)

Procedure:

  • Place a small, precisely weighed quantity of TNTAB in a reaction vessel equipped for heating and gas evolution, behind a blast shield.

  • Slowly and carefully heat the TNTAB to its melting point of 131°C.[1] The decomposition reaction is reported to occur at this temperature with the evolution of nitrogen gas.

  • Maintain the temperature until the evolution of nitrogen gas ceases, indicating the completion of the reaction. The reaction time will depend on the scale of the synthesis.

  • Allow the reaction vessel to cool down to room temperature slowly and carefully.

  • The resulting solid is crude BTF.

  • Purify the crude BTF by recrystallization from a suitable solvent.

Visualizations

Synthesis_Workflow cluster_route1 Route 1: Thermal Decomposition cluster_route2 Route 2: Azide Displacement TNTAB 1,3,5-Triazido-2,4,6- trinitrobenzene (TNTAB) Heating Heating to 131°C TNTAB->Heating Decomposition Crude_BTF1 Crude BTF Heating->Crude_BTF1 Purification Purification (e.g., Recrystallization) Crude_BTF1->Purification Precursor 5,7-Dichloro-4,6- dinitrobenzofuroxan Reaction Reaction at 0°C (Acetone/Water) Precursor->Reaction Sodium_Azide Sodium Azide (NaN₃) Sodium_Azide->Reaction Crude_BTF2 Crude BTF Crude_BTF2->Purification Pure_BTF Pure this compound (BTF) Purification->Pure_BTF

Caption: Overview of the two primary synthesis routes for this compound (BTF).

Troubleshooting_Logic Start Low Yield or Impure Product Check_Purity Check Purity of Starting Materials Start->Check_Purity Check_Conditions Verify Reaction Conditions (Temp, Time, Ratios) Check_Purity->Check_Conditions Yes Purify_SM Purify Starting Materials Check_Purity->Purify_SM No Incomplete_Reaction Incomplete Reaction? Check_Conditions->Incomplete_Reaction Optimize_Conditions Optimize Conditions: - Adjust Temperature - Vary Time - Modify Ratios Incomplete_Reaction->Optimize_Conditions Yes Side_Reactions Side Reactions Occurring? Incomplete_Reaction->Side_Reactions No Success Improved Yield and Purity Optimize_Conditions->Success Change_Solvent Change Solvent or Temperature to Minimize Side Products Side_Reactions->Change_Solvent Yes Purification_Issue Ineffective Purification? Side_Reactions->Purification_Issue No Change_Solvent->Success Improve_Purification Improve Purification: - Different Solvent - Chromatography Purification_Issue->Improve_Purification Yes Improve_Purification->Success

Caption: A logical workflow for troubleshooting common issues in BTF synthesis.

References

Technical Support Center: Preventing Polymorphism in Energetic Cocrystals

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges related to polymorphism in energetic cocrystals.

Frequently Asked Questions (FAQs)

Q1: What is polymorphism in the context of energetic cocrystals?

A1: Polymorphism is the ability of a solid material to exist in more than one crystal structure or molecular conformation.[1] In energetic cocrystals, different polymorphs of the same chemical composition can exhibit significant variations in critical performance and safety properties, including density, thermal stability, sensitivity to impact and friction, and detonation performance.[2][3] Controlling polymorphism is crucial to ensure the consistent and predictable behavior of energetic materials.

Q2: Why is it critical to control polymorphism in energetic cocrystals?

A2: The crystal structure dictates the physicochemical properties of the material. For energetic materials, unintended polymorphic forms can lead to increased sensitivity, making them more dangerous to handle, or decreased performance.[4][5] The appearance of an unexpected, less stable polymorph during manufacturing or storage can have severe safety implications. Therefore, ensuring the formation of a single, stable, and desired polymorph is a primary goal in the development of energetic cocrystals.[6]

Q3: What are the primary methods for forming energetic cocrystals and controlling their polymorphic outcome?

A3: Common methods include solution-based techniques (like solvent evaporation, cooling crystallization, and anti-solvent addition), mechanochemical methods (such as neat or liquid-assisted grinding), and solvent-free methods like hot-melt extrusion.[7][8] The choice of method and the precise control of experimental parameters—such as solvent type, temperature, evaporation rate, and the use of additives—are key to steering crystallization towards the desired polymorphic form.[9][10]

Q4: How can I characterize the different polymorphs of an energetic cocrystal?

A4: A combination of analytical techniques is typically required. Powder X-ray Diffraction (PXRD) is the most common method for identifying different crystal forms.[11] Single Crystal X-ray Diffraction (SCXRD) provides definitive structural information. Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) can identify phase transitions and decomposition temperatures, which often differ between polymorphs.[8][11] Spectroscopic methods such as Fourier-Transform Infrared (FTIR) and Raman Spectroscopy can also detect differences in molecular interactions between forms.[11]

Q5: Can computational methods help in preventing polymorphism?

A5: Yes, computational tools are increasingly used to predict the formation and relative stability of cocrystal polymorphs. Crystal Structure Prediction (CSP) can generate a landscape of possible crystal packings and rank them by lattice energy, helping to identify the most thermodynamically stable forms before experiments are conducted.[8] This allows researchers to focus experimental efforts on the most promising conditions and coformers, saving time and resources.[12]

Q6: What is the role of additives, like polymers, in controlling polymorphism?

A6: Polymeric and other "tailor-made" additives can influence crystallization by inhibiting the nucleation or growth of undesired polymorphs.[13][14] They can act by binding to specific crystal faces of a metastable form, stabilizing it, or by increasing the viscosity of the medium, which can hinder the molecular rearrangement required for the formation of a more stable polymorph.[6][15] In some cases, polymers can also accelerate cocrystal formation by enhancing molecular interactions.[1]

Troubleshooting Guide

Problem/Observation Potential Cause(s) Suggested Solution(s)
Multiple polymorphs are forming simultaneously. 1. Lack of control over nucleation and growth. 2. Solvent choice is not optimal. 3. Temperature fluctuations.1. Introduce seed crystals of the desired polymorph to direct crystallization. 2. Screen a variety of solvents with different polarities and hydrogen bonding capabilities.[9] 3. Implement precise temperature control during crystallization and cooling.
The obtained cocrystal is a metastable form that converts to another polymorph over time. 1. The kinetic polymorph was formed preferentially. 2. Residual solvent is mediating the transformation.1. Use a slurry method; equilibrating the sample in a solvent over time often yields the most thermodynamically stable form.[7] 2. Ensure the final product is thoroughly dried under vacuum. 3. Consider using polymeric additives known to stabilize metastable forms.[16]
No cocrystal formation, only a physical mixture of starting materials. 1. The chosen components do not readily form a cocrystal under the experimental conditions. 2. In solution methods, the solubility difference between components is too large. 3. In grinding methods, insufficient energy or time was applied.1. Switch to a different crystallization method (e.g., from solvent evaporation to liquid-assisted grinding, which can sometimes yield less stable cocrystals).[17] 2. For slurry methods, try an anti-solvent approach to level out solubility differences.[18] 3. Increase grinding time or frequency. Ensure the correct amount of liquid is used in liquid-assisted grinding.
The cocrystal product has poor crystallinity or is partially amorphous. 1. In solvent evaporation, the rate was too fast. 2. In grinding, excessive mechanical energy was applied. 3. In anti-solvent methods, the addition rate was too rapid, causing precipitation instead of crystallization.1. Slow down the evaporation rate by covering the vessel with perforated foil or placing it in a controlled environment.[7] 2. Reduce the grinding time or frequency. Use polymer-assisted grinding to buffer the mechanical force.[11] 3. Decrease the addition rate of the anti-solvent and ensure vigorous stirring.
Results are not reproducible between batches. 1. Inconsistent control of key parameters (temperature, stirring rate, solvent volume, humidity). 2. Purity of starting materials varies.1. Standardize and document all experimental parameters meticulously for each run. 2. Ensure the purity and crystalline form of the starting materials are consistent for every experiment.

Data Presentation: Controlling Polymorphic Outcomes

Quantitative data is essential for reproducing and optimizing cocrystallization processes. The following tables summarize experimental conditions for controlling the polymorphic outcome of select energetic cocrystals.

Table 1: Influence of Crystallization Method on CL-20/HMX (2:1 Molar Ratio) Cocrystal Properties

ParameterSolvent/Nonsolvent Method[12]Liquid-Assisted Grinding[4]Spray Drying[4]
Solvent/Liquid Acetonitrile or DMSOAcetonitrileAcetonitrile
Anti-Solvent Water, Ethanol, or IsopropanolN/AN/A
Temperature (°C) 25 - 60AmbientHot Drying Medium
Typical Particle Size 20 - 130 µm (controllable)Not specified0.5 - 5 µm (spherical)
Impact Sensitivity (H₅₀, J) 2.35 - 3.14 (less sensitive with larger size)Not specifiedNot specified
Thermal Decomposition (°C) ~253 (peak)~251 (peak)~252 (peak)
Outcome Notes Yields high-quality, crystalline product with controllable particle size. Higher temperatures (60°C) increase conversion rate.[4]Effective for screening and rapid production.Produces fine, spherical microparticles.

Table 2: Effect of Solvent on Polymorphic Outcome of a Pharmaceutical Cocrystal (Ritonavir)

This data, while from the pharmaceutical field, illustrates the critical role of solvent choice, a principle directly applicable to energetic cocrystals.[19]

SolventDipole Moment (D)Outcome
Acetone2.88Metastable Form I
Ethyl Acetate1.78Metastable Form I
Acetonitrile3.92Metastable Form I
Toluene0.36Metastable Form I
Ethanol 1.69 Stable Form II

Experimental Protocols

The following are detailed methodologies for three common cocrystallization techniques. Safety Precaution: All experiments involving energetic materials must be conducted by trained personnel in an appropriate laboratory with all necessary safety measures, including grounding, spark-proof equipment, and personal protective equipment.

Protocol 1: Liquid-Assisted Grinding (LAG)

This method is effective for rapid screening and can sometimes produce kinetic polymorphs not accessible from solution.[17]

  • Preparation: Place the energetic material and the coformer in a 1:1 or other desired stoichiometric molar ratio into a grinding jar (e.g., agate or stainless steel). The total mass should be appropriate for the jar size (e.g., 100-200 mg for a small ball mill).

  • Solvent Addition: Add a minimal amount of a suitable solvent (e.g., 10-50 µL). The amount should be enough to create a paste-like consistency but not dissolve the solids. Acetonitrile, ethanol, or nitromethane (B149229) are common choices.

  • Grinding: Secure the jar in a mixer mill. Grind the mixture for a set duration and frequency (e.g., 20-30 minutes at 25-30 Hz).[20] The optimal time and frequency should be determined experimentally.

  • Isolation: After grinding, open the jar in a fume hood and scrape the solid product from the walls.

  • Drying: Dry the sample in a vacuum oven at a mild temperature (e.g., 40 °C) for 24 hours to remove any residual solvent.[17]

  • Characterization: Analyze the product using PXRD to confirm cocrystal formation and identify the polymorphic form by comparing the pattern to reference data. Use DSC to check for a single, sharp melting point.

Protocol 2: Slurry Cocrystallization

This method is useful for producing the most thermodynamically stable polymorph and is effective when coformers have different solubilities.[7][14]

  • Preparation: Add the energetic material and coformer (in the desired stoichiometric ratio) to a glass vial.

  • Solvent Addition: Add a small volume of a solvent in which at least one component is sparingly soluble. The goal is to create a mobile suspension (slurry) of the solids.

  • Equilibration: Seal the vial and stir the slurry using a magnetic stir bar at a constant temperature (e.g., 25 °C) for an extended period (e.g., 24-72 hours). This allows the system to reach thermodynamic equilibrium.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Dry the collected solids under vacuum.

  • Characterization: Analyze the solid phase using PXRD. The resulting polymorph is typically the most stable form under the chosen solvent/temperature conditions.

Protocol 3: Solvent Evaporation

This is a common method for screening and growing single crystals for structural analysis.[8][21]

  • Dissolution: Dissolve stoichiometric amounts of the energetic material and coformer in a common solvent with gentle heating if necessary to achieve complete dissolution.

  • Evaporation:

    • For Screening: Leave the vial loosely capped or covered with perforated film in a fume hood to allow for slow solvent evaporation over hours or days.

    • For Polymorph Control: Control the rate of evaporation precisely. Faster evaporation may yield kinetic forms, while slower evaporation is more likely to produce thermodynamic forms.[7]

  • Crystal Collection: Collect the crystals once they have formed, preferably before the solvent has fully evaporated to avoid precipitation of impurities or starting materials.

  • Drying: Gently dry the crystals.

  • Characterization: Analyze the crystals by PXRD. If suitable single crystals are obtained, use SCXRD to determine the crystal structure.

Visualizations

Workflow for Polymorphism Screening and Control

G cluster_0 Phase 1: Screening cluster_1 Phase 2: Polymorph Identification cluster_2 Phase 3: Control & Optimization Start Select API + Coformer Candidates Screening Cocrystal Screening (LAG, Slurry, Evaporation) Start->Screening Characterization1 Initial Characterization (PXRD, DSC) Screening->Characterization1 Characterization1->Start Failure Hit Cocrystal 'Hit' Identified Characterization1->Hit Success PolymorphScreen Systematic Polymorph Screen (Vary Solvents, Temps, Methods) Hit->PolymorphScreen Characterization2 Advanced Characterization (SCXRD, ssNMR, Spectroscopy) PolymorphScreen->Characterization2 Polymorphs Multiple Polymorphs Found Characterization2->Polymorphs Optimization Optimize Parameters for Desired Form (Seeding, Additives) Polymorphs->Optimization Validation Validate & Scale-Up (Reproducibility, Stability) Optimization->Validation End Single Polymorph Product Validation->End

Caption: General workflow for energetic cocrystal screening, polymorphism identification, and control.

Logical Relationships in Solvent-Mediated Polymorphism

G Solvent Solvent Properties Polarity Polarity / Dipole Moment Solvent->Polarity H_Bond H-Bonding Capacity (Donor/Acceptor) Solvent->H_Bond Solubility Component Solubility Solvent->Solubility Kinetics Nucleation & Growth Kinetics Polarity->Kinetics H_Bond->Kinetics Solubility->Kinetics Thermo Thermodynamic Stability Solubility->Thermo Polymorph_A Kinetic Polymorph (Forms Faster) Kinetics->Polymorph_A Favors Polymorph_B Thermodynamic Polymorph (More Stable) Thermo->Polymorph_B Favors

Caption: Influence of solvent properties on the kinetic and thermodynamic control of polymorphism.

Decision Tree for Cocrystallization Method Selection

G Start Goal of Experiment? Screening Rapid Screening Start->Screening StableForm Find Most Stable Form Start->StableForm SingleCrystal Grow Single Crystals Start->SingleCrystal SolventFree Solvent-Free Process Start->SolventFree LAG Liquid-Assisted Grinding Screening->LAG Slurry Slurry Method StableForm->Slurry Evaporation Slow Evaporation SingleCrystal->Evaporation HME Hot-Melt Extrusion SolventFree->HME

Caption: Decision tree for selecting an appropriate cocrystallization method based on experimental goals.

References

Technical Support Center: Personal Protective Equipment (PPE) for Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Benzotrifuroxan (BTF) is a highly sensitive and powerful explosive material.[1] The information provided here is for informational purposes only and is not a substitute for a formal risk assessment, a substance-specific Safety Data Sheet (SDS), and extensive, hands-on training by qualified personnel. All handling of energetic materials must be performed in a designated and properly equipped laboratory under the direct supervision of experienced professionals.[2][3] Always adhere to your institution's specific Standard Operating Procedures (SOPs) and Chemical Hygiene Plan.

Frequently Asked Questions (FAQs)

Q1: What are the primary hazards associated with this compound?

A1: The primary hazard is its potential to decompose explosively.[1] this compound is sensitive to initiation from impact, friction, heat, and electrostatic discharge.[4][5] Secondary hazards may include skin and eye irritation.[6]

Q2: What is the minimum required PPE for handling small quantities of this compound in a laboratory setting?

A2: At a minimum, for handling very small, previously characterized quantities inside a certified laboratory chemical hood with a blast shield, personnel should wear a flame-resistant lab coat, chemical splash goggles, a full-face shield, and double-layered, chemical-resistant gloves.[2][7] However, a full hazard assessment is required to determine the appropriate level of PPE for any specific procedure.

Q3: When is respiratory protection necessary?

A3: Respiratory protection is required if there is a risk of inhaling airborne particles of this compound.[7] This may occur during weighing, transfer, or cleanup operations. A full-face respirator with appropriate particulate filters should be used if exposure limits are exceeded or if dust formation is possible.[7][8] All users of respirators must be fit-tested and trained in accordance with regulatory standards.

Q4: What should I do if my PPE becomes contaminated with this compound?

A4: If contamination is suspected, safely withdraw from the work area immediately. Follow established doffing procedures to remove the contaminated items without cross-contaminating yourself. Contaminated disposable PPE should be treated as hazardous, potentially explosive waste and disposed of according to institutional and regulatory guidelines.[5] Reusable PPE must be decontaminated using an approved procedure.

Q5: Are there specific recommendations for footwear?

A5: Yes, when working with sensitive energetic materials, it is crucial to control static electricity.[4] Use of conductive or static-dissipative footwear, often in combination with conductive flooring or mats, is a critical safety measure to prevent electrostatic discharge.[4]

Troubleshooting Guide

Issue Probable Cause Solution
Static discharge observed Buildup of static electricity due to clothing, low humidity, or improper grounding.Immediately stop work. Ensure all grounding measures (wrist straps, conductive mats, conductive footwear) are functioning. Check and maintain laboratory humidity between 40-60%.[4]
Visible dust/powder outside containment Improper handling technique; breach in containment (e.g., chemical hood sash too high).Stop work and evacuate the immediate area. Notify safety personnel. Do not attempt to clean up a spill of energetic material without specific training and equipment. Keep all ignition sources away.[5][8]
Tear or puncture in a glove Contact with sharp objects; improper glove selection for the task.Immediately stop the operation. Move away from the hazard and remove the damaged glove using the proper doffing technique. Wash hands thoroughly and inspect for any signs of exposure before donning a new pair of gloves.[8]

Data Presentation

Table 1: Recommended PPE for Handling this compound
Protection Area Required Equipment Specification & Rationale
Eye/Face Protection Chemical Splash Goggles & Full-Face ShieldGoggles provide a seal around the eyes. A face shield worn over goggles protects the entire face from splashes and potential projectiles.[2]
Hand Protection Double-Layered GlovesWear two pairs of compatible, chemical-resistant gloves (e.g., nitrile). The outer glove should be removed immediately after the task. No single glove material protects against all chemicals; consult a specific compatibility chart.[2]
Body Protection Flame-Resistant (FR) Lab Coat or SuitProvides protection against flash fires. Should be worn over non-synthetic personal clothing. For higher-risk operations, a full FR "bunny suit" may be required.[7][9]
Respiratory Protection Full-Face Air-Purifying RespiratorRequired when there is a potential for aerosolization or dust generation. Must be equipped with P100 (or equivalent) particulate filters.[7]
Foot Protection Conductive or Static-Dissipative Safety ShoesEssential for grounding personnel to prevent the buildup and discharge of static electricity, a potential ignition source.[4]
Hearing Protection Earmuffs or EarplugsRecommended as a precaution due to the explosive nature of the material.[4]

Experimental Protocols

Protocol: PPE Donning and Doffing Procedure

This protocol outlines the sequence for putting on (donning) and taking off (doffing) PPE to minimize contamination and ensure safety.

Donning Sequence:

  • Preparation: Change into non-synthetic street clothes. Inspect all PPE for damage before beginning.

  • Footwear: Put on conductive safety shoes. Test footwear with a static checker if available.

  • Inner Gloves: Don the first pair of chemical-resistant gloves.

  • Body Protection: Don the flame-resistant lab coat or coveralls. Ensure it is fully fastened.

  • Respirator: If required, perform a seal check and don the full-face respirator.

  • Head/Face Protection: Put on the full-face shield.

  • Outer Gloves: Don the second pair of gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (assumes potential contamination):

  • Gross Decontamination: If applicable, perform any required gross decontamination of outer surfaces at the work area.

  • Outer Gloves: Remove the outer pair of gloves, peeling them off so they turn inside-out. Dispose of in designated hazardous waste.

  • Face Shield: Remove the face shield by touching only the headband. Place in a designated area for decontamination.

  • Body Protection: Unfasten and remove the lab coat or coveralls by rolling it down and away from the body, touching only the inside surface. Dispose of or place in a designated container for laundering.

  • Respirator: If worn, move away from the immediate work area before removing the respirator.

  • Footwear: Remove safety shoes upon exiting the lab.

  • Inner Gloves: Remove the final pair of gloves, again, without touching the outer surface with bare skin.

  • Hygiene: Wash hands and forearms thoroughly with soap and water immediately.

Mandatory Visualization

PPE_Decision_Workflow cluster_0 PPE Selection Logic start Start: Plan Experiment with this compound task Define Task: - Weighing/Transfer - Synthesis - Characterization start->task scale Determine Scale: - Microscale (<1g) - Small Scale (1-5g) - Larger Scale (>5g) task->scale risk_assessment Perform Risk Assessment scale->risk_assessment ppe_level Select PPE Level risk_assessment->ppe_level ppe_base Base PPE: - Conductive Shoes - FR Lab Coat - Goggles & Face Shield - Double Gloves ppe_level->ppe_base All Tasks ppe_respirator Add Full-Face Respirator (P100 Filter) ppe_level->ppe_respirator Weighing or Dust Potential ppe_blast Use Blast Shield & Remote Handling ppe_level->ppe_blast Increased Scale or Sensitivity conduct_exp Conduct Experiment ppe_base->conduct_exp ppe_respirator->conduct_exp ppe_blast->conduct_exp end End: Decontaminate & Doff PPE conduct_exp->end

Caption: PPE selection workflow for this compound handling.

References

Technical Support Center: Safe Handling of Benzotrifuroxan and Mitigation of Electrostatic Discharge (ESD) Risks

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: For Informational Purposes Only

The following content is for informational purposes only and does not constitute professional advice. Working with explosive materials like Benzotrifuroxan is extremely dangerous and should only be attempted by qualified professionals in appropriate laboratory settings with all necessary safety precautions in place. Always consult with a qualified safety professional and adhere to all applicable laws and regulations before handling any explosive material. The information provided here is not a substitute for professional training and expertise.

This technical support center provides essential guidance for researchers, scientists, and drug development professionals on the safe handling of this compound (BTF), with a specific focus on mitigating the severe risks posed by electrostatic discharge (ESD). This compound is a highly sensitive primary explosive, and inadvertent ESD can lead to catastrophic detonation. Adherence to strict safety protocols is paramount.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTF) and why is it so hazardous?

A1: this compound (also known as BTF or 1,3,5-triazido-2,4,6-trinitrobenzene) is a primary high explosive. This means it is extremely sensitive to initiation from various stimuli, including impact, friction, heat, and electrostatic discharge. Its high sensitivity makes it exceptionally dangerous to handle outside of specialized, controlled environments.

Q2: How does electrostatic discharge (ESD) pose a risk when working with this compound?

A2: Electrostatic discharge is a rapid, spontaneous transfer of electrostatic charge between two objects at different electrical potentials. Even a very low-energy ESD event, which might be imperceptible to a human, can provide sufficient energy to initiate the detonation of this compound. The risk is magnified in dry environments where static electricity can accumulate more easily.

Q3: What are the fundamental principles of ESD risk mitigation when handling this compound?

A3: The core principles of ESD safety when handling BTF are:

  • Grounding: Ensuring that all personnel, equipment, and work surfaces are at the same electrical potential (equipotential) and are connected to a common ground. This prevents the buildup of static charge.

  • Bonding: Connecting all conductive and dissipative items in the work area to prevent a charge differential between them.

  • Shielding: Using appropriate shielded containers and packaging to protect sensitive materials from external electrostatic fields.

  • Humidity Control: Maintaining a relative humidity of 50% or higher can help to dissipate static charges naturally.

  • Use of Antistatic Materials: Employing antistatic or static-dissipative materials for tools, work surfaces, and personal protective equipment (PPE).

Q4: What type of personal protective equipment (PPE) is required for handling this compound?

A4: In addition to standard laboratory PPE (safety glasses, lab coat), personnel handling BTF must use specialized ESD-safe equipment. This includes:

  • Antistatic wrist straps: These must be worn at all times and be connected to a common ground point.

  • ESD-safe footwear or heel grounders: These provide a continuous path to ground for any static charge accumulated on the body.

  • Antistatic or static-dissipative clothing: Standard lab coats can generate and hold static charge. Specialized garments are required.

  • Conductive or dissipative gloves: These prevent the buildup of charge on the hands.

Troubleshooting Guide: Common Issues in Handling this compound

Problem Possible Cause(s) Troubleshooting Steps
Suspected static buildup on work surfaces 1. Improper grounding of the work surface. 2. Use of non-ESD safe materials on the work surface. 3. Low ambient humidity.1. Verify the integrity of the grounding connection for the ESD-safe mat. 2. Remove all non-essential items and any materials that are not ESD-safe (e.g., standard plastics, paper). 3. Check the room's hygrometer and use a humidifier to increase relative humidity to at least 50%.
Antistatic wrist strap fails a functionality test 1. Worn out or damaged strap. 2. Loose connection to the ground point. 3. Dry skin causing poor contact with the strap.1. Replace the wrist strap immediately. 2. Ensure the snap connection is secure and the ground cord is properly plugged in. 3. Use an approved ESD-safe moisturizing lotion to improve skin conductivity.
Unexplained instrument malfunction when handling BTF 1. ESD event affecting sensitive electronic equipment. 2. Proximity of charged materials to the instrument.1. Cease all handling of BTF immediately. 2. Re-verify all grounding and bonding connections in the work area. 3. Ensure all equipment is properly grounded and that only ESD-safe tools are in use. 4. Have the instrument checked by a qualified technician.
Need to transport small quantities of BTF within the facility 1. Use of improper containers. 2. Lack of a clear and safe transport path.1. Use only certified ESD-shielding containers or packaging for transport. 2. Ensure the container is properly sealed. 3. The person transporting the material must be properly grounded. 4. Clear the intended transport path of any unnecessary personnel or obstacles.

Experimental Protocols

Protocol 1: Establishing an ESD-Safe Workstation for Handling this compound

Objective: To create a designated and verified ESD-safe environment for the safe handling of small quantities of this compound.

Materials:

  • ESD-safe workbench with a grounded dissipative mat.

  • Common point ground for all ESD control elements.

  • Calibrated wrist strap and footwear tester.

  • Personal grounding equipment (wrist strap, heel grounders).

  • ESD-safe lab coat and gloves.

  • Calibrated hygrometer to monitor relative humidity.

  • Antistatic tools (e.g., spatulas, tweezers made from dissipative materials).

  • ESD-shielding bags and containers.

Procedure:

  • Workstation Verification: Before any work begins, verify that the ESD workbench is properly grounded and the dissipative mat is clean and functional.

  • Humidity Control: Check the room's relative humidity. If it is below 50%, activate a humidifier to bring it within the acceptable range.

  • Personnel Grounding: Before entering the workstation, test the functionality of your wrist strap and footwear using a calibrated tester.

  • Donning PPE: Put on the ESD-safe lab coat and gloves. Attach the wrist strap to your wrist and connect the other end to the common point ground.

  • Introduction of Materials: Only bring necessary and ESD-safe materials into the workstation. Any required instrumentation must also be properly grounded.

  • Handling BTF:

    • Place the BTF, in its shielded container, on the dissipative mat.

    • Use only antistatic tools for any manipulation of the material.

    • Avoid any rapid movements that could generate static electricity. . Work deliberately and methodically.

  • Post-Handling Procedure:

    • Securely seal the BTF in its shielded container.

    • Clean the work area according to established laboratory procedures for hazardous materials.

    • Remain connected to the ground until all hazardous materials are properly stored.

Visualizations

ESD_Safe_Workflow start Start: Prepare for BTF Handling verify_ws Step 1: Verify Workstation (Grounding, Mat) start->verify_ws check_rh Step 2: Check Relative Humidity (>=50%) verify_ws->check_rh test_ppe Step 3: Test Personal Grounding (Wrist Strap, Footwear) check_rh->test_ppe don_ppe Step 4: Don ESD-Safe PPE and Connect to Ground test_ppe->don_ppe handle_btf Step 5: Handle BTF (Use Antistatic Tools) don_ppe->handle_btf secure_btf Step 6: Secure and Store BTF in Shielded Container handle_btf->secure_btf cleanup Step 7: Clean Workstation secure_btf->cleanup end End: Procedure Complete cleanup->end

Caption: Workflow for Safely Handling this compound.

ESD_Fault_Tree detonation Accidental Detonation of BTF gate1 AND detonation->gate1 esd_event ESD Event Occurs gate1->esd_event btf_present BTF is Present and Exposed gate1->btf_present gate2 OR charge_buildup Static Charge Buildup gate2->charge_buildup discharge_path Discharge Path to BTF gate2->discharge_path gate3 OR improper_grounding Improper Grounding gate3->improper_grounding low_humidity Low Relative Humidity gate3->low_humidity non_esd_materials Use of Non-ESD Materials gate3->non_esd_materials esd_event->gate2 charge_buildup->gate3 improper_tool Non-Antistatic Tool Used discharge_path->improper_tool direct_contact Ungrounded Personnel Contact discharge_path->direct_contact

Caption: Fault Tree for an ESD-Induced Detonation.

Benzotrifuroxan (BTF) Long-Term Storage Stability: A Technical Support Resource

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides essential information and guidance on the long-term storage stability of Benzotrifuroxan (BTF), a high-energy organic compound. Below you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the integrity and safety of BTF in your research and development activities.

Frequently Asked Questions (FAQs)

Q1: What is this compound (BTF) and why is its stability a concern?

A1: this compound (BTF), also known as Benzenetrifuroxan, is a powerful, hydrogen-free explosive material.[1][2] Its high energy content and sensitivity to stimuli such as impact make its stability during long-term storage a critical safety and performance consideration.[1][2] Impurities, such as trinitrotriazidobenzene (TNTAB), from which it is often synthesized, can degrade its already limited thermal stability.[1][2][3][4]

Q2: What are the recommended storage conditions for BTF?

A2: To ensure maximum stability and safety, BTF should be stored in a tightly closed container in a dry, cool, and well-ventilated place. It is crucial to store it away from heat sources and incompatible materials.

Q3: What are the signs of BTF degradation?

A3: Visual signs of degradation can include a change in color of the crystalline solid. Chemical analysis is required for a definitive assessment of degradation. An increase in the volume of evolved gases during a Vacuum Stability Test or changes in the thermal profile (e.g., a lower decomposition temperature) observed via Differential Scanning Calorimetry (DSC) are quantitative indicators of reduced stability.

Q4: How does temperature and humidity affect the stability of BTF?

Q5: What are the known decomposition products of BTF?

A5: The thermal decomposition of BTF can proceed through various pathways, including the opening of the furoxan rings and the breakage of the C-C bond in the 6-membered ring.[7] This can lead to the formation of various nitrogen and oxygen-containing gaseous products.

Q6: Are there ways to improve the stability of BTF?

A6: Research has shown that the formation of adducts and co-crystals with other molecules can enhance the stability and reduce the sensitivity of BTF.[8][9] These approaches can alter the crystal packing and intermolecular interactions, leading to a more stable energetic material.

Troubleshooting Guide for BTF Storage Issues

Issue Possible Cause(s) Recommended Action(s)
Discoloration of BTF crystals - Exposure to light (UV). - Chemical incompatibility with storage container. - Onset of thermal decomposition.- Store in an amber or opaque container. - Ensure the container is made of a compatible material (e.g., glass). - Perform a purity analysis (e.g., via HPLC) and a thermal stability test (e.g., DSC) to assess degradation.
Unexpectedly low performance in experiments - Degradation of BTF, leading to lower energy content. - Presence of impurities.- Verify the purity of the BTF sample using a validated analytical method. - If degradation is confirmed, procure a new, high-purity batch of BTF.
Pressure build-up in the storage container - Decomposition of BTF leading to gas evolution.- EXTREME CAUTION ADVISED. Do not open the container. - Follow appropriate safety protocols for handling potentially unstable energetic materials. - Contact your institution's safety officer immediately. - If safe to do so, consider controlled disposal of the material.

Experimental Protocols for Stability Assessment

Detailed methodologies for key experiments are provided below to allow for consistent and reliable assessment of BTF stability.

Thermal Stability Assessment using Differential Scanning Calorimetry (DSC) - Based on STANAG 4515[3][10][11][12][13][14][15][16]

Objective: To determine the onset temperature and enthalpy of decomposition of BTF, providing an indication of its thermal stability.

Apparatus:

  • Differential Scanning Calorimeter (DSC)

  • Aluminum sample pans (hermetically sealed)

  • Crimping press for sealing pans

  • Analytical balance (readable to 0.01 mg)

  • Inert purge gas (e.g., Nitrogen)

Procedure:

  • Accurately weigh 1-5 mg of BTF into an aluminum sample pan.

  • Hermetically seal the pan using a crimping press.

  • Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Purge the DSC cell with an inert gas (e.g., Nitrogen) at a flow rate of 20-50 mL/min.

  • Heat the sample from ambient temperature to a temperature above its decomposition point (e.g., 300 °C) at a constant heating rate (e.g., 5 or 10 °C/min).

  • Record the heat flow as a function of temperature.

  • Analyze the resulting thermogram to determine the onset temperature of the exothermic decomposition peak and the integrated energy of the event (enthalpy of decomposition). A lower onset temperature compared to a reference sample indicates reduced thermal stability.

Vacuum Stability Test (VST) - Based on STANAG 4556[8][10][11][12][14][15][16]

Objective: To measure the volume of gas evolved from BTF when heated under vacuum at a constant temperature, which is a direct measure of its chemical stability.

Apparatus:

  • Vacuum stability test apparatus (heating block with sample tubes)

  • Pressure transducers or manometers

  • Vacuum pump

  • Glass sample tubes

  • Analytical balance

Procedure:

  • Accurately weigh a specified amount of BTF (e.g., 5 g) into a clean, dry glass sample tube.

  • Attach the sample tube to the vacuum stability apparatus.

  • Evacuate the sample tube to a specified pressure (e.g., < 5 mm Hg).

  • Isolate the sample tube from the vacuum pump.

  • Insert the sample tube into the heating block pre-heated to the test temperature (e.g., 100 °C).

  • Continuously monitor and record the pressure increase within the sample tube over a defined period (e.g., 40 hours).

  • The volume of gas evolved is calculated from the pressure increase. A larger volume of gas indicates lower stability.

Purity and Degradation Product Analysis using High-Performance Liquid Chromatography (HPLC)

Objective: To determine the purity of BTF and to identify and quantify any degradation products.

Apparatus:

  • High-Performance Liquid Chromatograph (HPLC) with a UV detector

  • C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Mobile phase: A mixture of acetonitrile (B52724) and water (e.g., 60:40 v/v), filtered and degassed.

  • Analytical balance

  • Volumetric flasks and pipettes

Procedure:

  • Standard Preparation: Accurately prepare a stock solution of high-purity BTF in a suitable solvent (e.g., acetonitrile) and then prepare a series of calibration standards by serial dilution.

  • Sample Preparation: Accurately weigh a sample of the BTF to be tested and dissolve it in the same solvent as the standards to a known concentration.

  • Chromatographic Conditions:

    • Set the column temperature (e.g., 25 °C).

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Set the UV detection wavelength to the absorbance maximum of BTF.

  • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the sample solution.

  • Data Analysis: Determine the retention time of the main BTF peak from the standard chromatograms. In the sample chromatogram, identify the BTF peak and any additional peaks that may correspond to impurities or degradation products. Quantify the purity of BTF and the concentration of any degradation products using the calibration curve.

Visualizations

Decomposition_Pathway Simplified Decomposition Pathway of this compound BTF This compound (BTF) (C6N6O6) Intermediate Unstable Intermediates (Ring Opening) BTF->Intermediate Thermal Stress / Impurities Products Decomposition Products (e.g., NOx, CO, CO2, N2) Intermediate->Products Further Decomposition Stability_Testing_Workflow Experimental Workflow for BTF Stability Assessment cluster_sample Sample Preparation cluster_analysis Analytical Tests cluster_data Data Interpretation Sample BTF Sample DSC DSC Analysis (STANAG 4515) Sample->DSC VST Vacuum Stability Test (STANAG 4556) Sample->VST HPLC HPLC Purity Analysis Sample->HPLC Thermal_Stability Assess Thermal Stability (Onset Temperature) DSC->Thermal_Stability Gas_Evolution Quantify Gas Evolution VST->Gas_Evolution Purity_Degradation Determine Purity and Degradation Products HPLC->Purity_Degradation

References

Validation & Comparative

A Comparative Analysis of Detonation Velocity: Benzotrifuroxan (BTF) vs. HMX

Author: BenchChem Technical Support Team. Date: December 2025

In the field of energetic materials, the detonation velocity—the speed at which a detonation wave travels through an explosive—is a critical parameter for assessing performance. This guide provides a detailed comparison of the detonation velocities and related properties of two powerful high explosives: Benzotrifuroxan (BTF) and Octahydro-1,3,5,7-tetranitro-1,3,5,7-tetrazocine (HMX). This document is intended for researchers and scientists in chemistry and materials science.

Overview of the Explosives

This compound (BTF) is a heterocyclic organic compound notable for being a CO-balanced, hydrogen-free explosive.[1][2] This composition means that upon detonation, the products are primarily gaseous carbon monoxide and nitrogen, which contributes to its high performance. BTF's performance characteristics are considered equivalent to those of HMX-based explosives.[1][2] However, its high mechanical sensitivity has been a limiting factor in its application.[3]

HMX (Octogen) , an acronym for High Melting eXplosive, is a powerful and relatively insensitive nitroamine high explosive.[4][5] It is widely used in military applications, including as a component in plastic-bonded explosives (PBXs), solid-rocket propellants, and as a detonator in nuclear devices.[5][6] HMX is known for its high thermal stability and detonation velocity.[7][8]

Quantitative Performance Data

The following table summarizes the key performance parameters of BTF and HMX based on experimental data.

PropertyThis compound (BTF)HMX (Octogen)
Detonation Velocity 8,610 m/s (8.61 km/s)[9][10]9,100 m/s (9.1 km/s)[7][8]
Crystal Density ~1.9 g/cm³1.89 - 1.91 g/cm³[7][8][11]
Heat of Explosion 5,903 kJ/kg[9]6,192 kJ/kg[7][8]
Chemical Formula C₆N₆O₆[9]C₄H₈N₈O₈[7][8]

Note: The detonation velocity of HMX can vary, with some composites showing values between 7,800 and 8,700 m/s depending on particle size.[12]

Experimental Protocols for Detonation Velocity Measurement

The determination of detonation velocity is a precise and critical measurement in explosives research. Various experimental methods are employed, often chosen based on the explosive's properties and the specific requirements of the test.

Dautriche Method

A classic and relatively simple technique for measuring detonation velocity.[13][14]

  • Principle: This method compares the detonation velocity of the test explosive against a detonating cord with a known, stable detonation velocity.[11]

  • Procedure:

    • A length of detonating cord is formed into a loop and placed on a lead or steel plate. The exact center of the cord is marked on the plate.[14]

    • Two ends of the cord are inserted into a column of the test explosive at a precisely measured distance apart.

    • The main explosive charge is initiated. The detonation wave triggers each end of the detonating cord sequentially.

    • Two detonation fronts travel in opposite directions along the cord and collide at a point offset from the center. This collision leaves a distinct mark on the witness plate.

    • The distance of the collision mark from the center point is used, along with the known velocity of the detonating cord and the distance between the insertion points, to calculate the detonation velocity of the test explosive.[13]

Continuous Probe Methods

These methods provide a continuous measurement of the detonation front as it propagates through the explosive charge.

  • Resistance Wire Method:

    • Principle: A wire with a known resistance per unit length is placed within the explosive. As the detonation front consumes the wire, its length and therefore its resistance changes.[15]

    • Procedure: A constant current is passed through the wire. The rate of change in voltage, which corresponds to the rate at which the wire is shortened by the detonation, is monitored by an oscilloscope or a data acquisition system. This data is then used to calculate the continuous detonation velocity.[15]

  • Velocity Probe (Ionization) Method:

    • Principle: This technique relies on the principle that the high temperature and pressure of the detonation front will ionize the surrounding material, making it electrically conductive.[8]

    • Procedure: A probe, often a coaxial cable or two parallel wires, is inserted into the explosive. When the detonation wave reaches the probe, it creates a short circuit.[8] By placing multiple probes at known distances, the time-of-arrival of the detonation front at each point is recorded. The velocity is then calculated from the distance and time intervals between the probes.[2]

Optical Methods

Optical techniques are non-invasive and offer high temporal and spatial resolution.

  • High-Speed Photography:

    • Principle: An ultra-high-speed streak or framing camera is used to capture the luminous detonation front as it travels along the explosive charge.

    • Procedure: The explosive charge, often unconfined or in a transparent container, is detonated. The camera records the position of the detonation front over time. The slope of the position-time plot directly yields the detonation velocity.[5]

  • Fiber-Optic Probes:

    • Principle: Optical fibers are used to detect the light emitted from the detonation front.[12]

    • Procedure: The ends of one or more optical fibers are placed at specific points along the explosive charge. As the detonation front passes each fiber, it transmits a pulse of light to a photodetector or streak camera. The time difference between the signals from consecutive fibers, combined with the known distance between them, allows for a precise velocity calculation.[12]

Performance Comparison Diagram

The following diagram illustrates the comparative performance relationship between BTF and HMX based on their primary detonation characteristics.

G Comparative Performance: BTF vs. HMX cluster_BTF This compound (BTF) cluster_HMX HMX (Octogen) cluster_Comparison Performance Metrics BTF_VOD VOD: ~8.61 km/s BTF_Density Density: ~1.9 g/cm³ HMX_VOD VOD: ~9.1 km/s HMX_Density Density: ~1.9 g/cm³ Detonation_Velocity Detonation Velocity Detonation_Velocity->BTF_VOD Slightly Lower Detonation_Velocity->HMX_VOD Higher Density Density Density->BTF_Density Similar Density->HMX_Density Similar

Caption: Logical relationship of BTF and HMX performance metrics.

References

A Comparative Analysis of Benzotrifuroxan and Other High Explosives

Author: BenchChem Technical Support Team. Date: December 2025

Benzotrifuroxan (BTF), a heterocyclic organic compound, stands as a potent high-energy material. This guide provides a comparative study of BTF against well-established high explosives: Trinitrotoluene (TNT), Cyclotrimethylenetrinitramine (RDX), and Cyclotetramethylene-tetranitramine (HMX). The following sections detail their performance parameters, the experimental protocols for these measurements, and a logical workflow for the evaluation of such energetic materials.

Data Presentation: Performance Characteristics

The performance of an explosive is characterized by several key parameters, including its detonation velocity and pressure, which relate to its power and brisance, and its sensitivity to external stimuli like impact and friction, which are crucial for safety and handling. Thermal stability is another critical factor, determining the material's viability under various environmental conditions.

PropertyThis compound (BTF)RDXHMXTNT
Chemical Formula C₆N₆O₆C₃H₆N₆O₆C₄H₈N₈O₈C₇H₅N₃O₆
Density (g/cm³) ~1.91.811.911.654
Detonation Velocity (m/s) ~8,7008,700[1]9,100[1]6,900
Detonation Pressure (GPa) 34.5[2]~33[1]~39[1]~20[3]
Impact Sensitivity (Joules) Highly Sensitive (H₅₀ = 56 cm)¹[4]8[5]~7.515[5]
Friction Sensitivity (Newtons) Highly Sensitive²120[6]142[6]>360
Decomposition Temperature (°C) ~195 (melts)[7]~204 (melts)~280~240 (decomposes)

¹The impact sensitivity for BTF is reported as H₅₀ (drop height for 50% probability of initiation), which indicates high sensitivity. A direct conversion to Joules is complex without specifying the drop weight. ²While specific quantitative data from standardized BAM friction tests are not readily available, literature consistently describes BTF as being highly sensitive to friction.

Experimental Protocols

The data presented above is derived from standardized experimental procedures designed to ensure reproducibility and comparability. Below are detailed methodologies for the key experiments.

Detonation Velocity Measurement

The detonation velocity, the speed at which a detonation wave propagates through an explosive, is a primary measure of its performance. A common and accurate method is the electronic probe method.

Methodology:

  • Sample Preparation: The explosive material is cast or pressed into a cylindrical charge of a specific diameter and length.

  • Probe Insertion: Two or more contact pins (probes) are inserted into the charge at precisely measured intervals along its length.

  • Initiation: The explosive is initiated at one end using a detonator.

  • Data Acquisition: As the detonation wave travels down the charge, it sequentially makes contact with each probe, generating an electrical signal. These signals are recorded by a high-speed oscilloscope.

  • Calculation: The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval between the signals.

Detonation Pressure Measurement

Detonation pressure is the immense pressure generated at the detonation front. One method to determine this is through the use of manganin gauges.

Methodology:

  • Gauge Placement: A manganin pressure gauge is embedded within the explosive sample or placed at the interface between the explosive and a material with a known shock response (e.g., PMMA).

  • Initiation: The explosive charge is detonated.

  • Signal Recording: The shockwave from the detonation compresses the manganin gauge, causing a change in its electrical resistance. This change is recorded as a voltage-time profile by an oscilloscope.

  • Pressure Calculation: The recorded resistance change is converted to pressure using a pre-established calibration curve for the manganin gauge.

Impact Sensitivity Testing (BAM Fall Hammer)

The BAM (Bundesanstalt für Materialforschung und -prüfung) fall hammer test is a standardized method to determine the sensitivity of an explosive to impact.

Methodology:

  • Sample Preparation: A small, measured amount of the explosive is placed in a standardized steel cup and covered with a steel pin.

  • Test Execution: A drop weight of a known mass is released from a specified height, impacting the steel pin and, consequently, the explosive sample.

  • Observation: The outcome of each drop is observed for any sign of reaction, such as a flame, smoke, or audible report.

  • Staircase Method (Bruceton Test): A series of tests are conducted at varying drop heights. If a reaction occurs, the height of the next drop is decreased. If no reaction occurs, the height is increased. This "up-and-down" method is used to determine the height at which there is a 50% probability of initiation (H₅₀), which is then converted to impact energy in Joules.

Friction Sensitivity Testing (BAM Friction Apparatus)

The BAM friction test assesses the sensitivity of an explosive to frictional stimuli.

Methodology:

  • Sample Placement: A small amount of the explosive is spread on a porcelain plate.

  • Apparatus Setup: A porcelain pin is placed on the sample with a specific, adjustable load applied.

  • Friction Application: The porcelain plate is moved back and forth under the weighted pin in a standardized manner.

  • Sensitivity Determination: The test is repeated with increasing loads until a reaction (e.g., crackling, sparks, or ignition) is observed. The friction sensitivity is reported as the lowest load at which a reaction occurs in at least one out of six trials.

Thermal Stability Analysis

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to evaluate the thermal stability of explosives.

Methodology:

  • Sample Preparation: A small, precisely weighed sample of the explosive is placed in a sample pan.

  • DSC Analysis: The sample and a reference pan are heated at a controlled rate. The DSC instrument measures the difference in heat flow between the sample and the reference, identifying exothermic (heat-releasing) and endothermic (heat-absorbing) events. The onset of a significant exotherm indicates the decomposition temperature.

  • TGA Analysis: The sample is heated in a controlled atmosphere, and its mass is continuously monitored. TGA provides information on the temperatures at which the material loses mass due to decomposition or volatilization.

Visualization of Experimental Workflow

The following diagrams illustrate the logical flow of characterizing a high explosive and the signaling pathway of a detonation event.

G cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_performance Performance Testing cluster_safety Safety Assessment cluster_analysis Data Analysis & Comparison synthesis Synthesis of Explosive purification Purification synthesis->purification density Density Measurement purification->density thermal Thermal Analysis (DSC/TGA) purification->thermal det_vel Detonation Velocity purification->det_vel det_pres Detonation Pressure purification->det_pres impact Impact Sensitivity purification->impact friction Friction Sensitivity purification->friction analysis Comparative Analysis density->analysis thermal->analysis det_vel->analysis det_pres->analysis impact->analysis friction->analysis

Caption: Workflow for the characterization of high explosives.

G Initiation Initiation (Shock, Heat, etc.) Shockwave Formation of Shockwave Initiation->Shockwave Compression Adiabatic Compression & Heating Shockwave->Compression Decomposition Rapid Chemical Decomposition Compression->Decomposition Gas_Production High-Pressure Gas Production Decomposition->Gas_Production Detonation_Wave Self-Sustaining Detonation Wave Gas_Production->Detonation_Wave Detonation_Wave->Shockwave Feedback Loop

Caption: Simplified signaling pathway of a detonation event.

References

A Comparative Analysis of Benzotrifuroxan's Performance Characteristics for Energetic Material Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Professionals in Energetic Materials.

This guide provides a comprehensive comparison of the performance characteristics of Benzotrifuroxan (BTF), a high-energy material, with several key alternatives: HMX (Octogen), CL-14 (5,7-diamino-4,6-dinitrobenzofuroxan), and ADNBF (7-amino-4,6-dinitrobenzofuroxan). The following sections present quantitative performance data, detailed experimental protocols for characterization, and visual representations of synthetic and experimental workflows to aid researchers in the evaluation and selection of energetic materials.

Quantitative Performance Comparison

The selection of an energetic material is often a trade-off between performance metrics such as power and sensitivity. The following tables summarize the key performance characteristics of BTF and its alternatives.

Table 1: Detonation Performance Characteristics

CompoundDensity (g/cm³)Detonation Velocity (km/s)Detonation Pressure (GPa)
This compound (BTF)~1.9[1]8.61[2]30.5[3]
HMX1.91[4]9.10[4]39.0[4]
CL-141.91[3][5]8.34[3][5]Not Available
ADNBF1.90[5]7.91[5]28.2 (calculated)[6]

Table 2: Sensitivity and Stability Characteristics

CompoundImpact Sensitivity (H₅₀, cm)Thermal Stability (Decomposition/Melting Point °C)
This compound (BTF)94[3]195 (melts)[2]
HMX-Decomposes above 280[7]
CL-1494[3][5]Thermally stable up to 203[3]
ADNBF53[5][6]270 (melts)[5]

Experimental Protocols

Accurate and reproducible characterization of energetic materials is paramount for safety and performance assessment. The following are detailed methodologies for key experiments cited in the comparison.

Impact Sensitivity Testing (Bruceton Method)

Objective: To determine the 50% probability of initiation (H₅₀) of an explosive material upon impact.

Apparatus:

  • ERL Type 12 Drop Weight Sensitivity Apparatus or similar drop-hammer machine.

  • Steel anvil and striker.

  • Drop weight (e.g., 2.5 kg)[6].

  • Sample holder and sandpaper (if required by the specific test protocol).

  • Microphone and peak recording voltmeter to detect reaction.

  • Remote release mechanism for the drop weight.

Procedure:

  • A small, precisely weighed sample of the explosive (e.g., 35 mg) is placed between the anvil and striker.

  • The drop weight is raised to a predetermined initial height.

  • The area is cleared of personnel, and the weight is released remotely[8].

  • The outcome of the drop is recorded as either a "go" (reaction, indicated by an audible report, flash, or smoke) or a "no-go" (no reaction)[8].

  • The Bruceton "up-and-down" method is used to determine the height for the subsequent test[9].

    • If the result was a "go," the drop height is decreased by a set increment[9].

    • If the result was a "no-go," the drop height is increased by the same increment[9].

  • This procedure is repeated for a statistically significant number of trials (typically 20-50)[8].

  • The H₅₀ value and standard deviation are calculated from the series of "go" and "no-go" results at different heights using statistical analysis[9].

Detonation Velocity Measurement (Rate Stick Test)

Objective: To measure the steady-state velocity at which a detonation wave propagates through a column of explosive.

Apparatus:

  • A cylindrical tube (rate stick) to contain the explosive, often made of a material like copper[1].

  • Pressure pin gauges or optical fiber probes[1].

  • A high-speed data acquisition system or oscilloscope to record the timing of the signals from the probes[1].

  • A detonator and booster charge to initiate the explosive.

Procedure:

  • The explosive material is loaded into the rate stick to a known density.

  • Probes (pressure pins or optical fibers) are inserted at precisely measured intervals along the length of the rate stick[1].

  • The explosive is initiated at one end using a detonator and booster.

  • As the detonation wave travels down the rate stick, it triggers each probe in succession[1].

  • The data acquisition system records the time at which each probe is triggered[1].

  • The detonation velocity is calculated by dividing the known distance between the probes by the measured time interval for the detonation wave to travel between them[1].

  • Multiple measurements are taken along the length of the stick to ensure a steady-state velocity has been reached.

Visualizations

Synthesis of this compound

The following diagram illustrates a common synthetic route to this compound.

Benzotrifuroxan_Synthesis A 1,3,5-Trichloro-2,4,6-trinitrobenzene C 1,3,5-Triazido-2,4,6-trinitrobenzene A->C Reaction B Sodium Azide (NaN₃) in aqueous ethanol B->C Reagent D This compound (BTF) C->D Thermal Degradation (Heating to melting point) Impact_Sensitivity_Workflow start Start: Prepare Explosive Sample set_height Set Initial Drop Height start->set_height drop_weight Remotely Drop Weight set_height->drop_weight observe Observe Outcome drop_weight->observe is_go Reaction ('Go')? observe->is_go decrease_height Decrease Drop Height by Set Increment is_go->decrease_height Yes increase_height Increase Drop Height by Set Increment is_go->increase_height No next_trial Prepare for Next Trial decrease_height->next_trial increase_height->next_trial end_trials Sufficient Number of Trials? next_trial->end_trials end_trials->drop_weight No analyze Analyze Data (Bruceton Method) to Calculate H₅₀ end_trials->analyze Yes

References

A Comparative Guide to Advanced Analytical Techniques for Benzotrifuroxan (BTF) Characterization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzotrifuroxan (BTF), a high-energy, hydrogen-free explosive, presents unique characteristics that demand precise and comprehensive analytical evaluation.[1][2][3][4] Its performance parameters are comparable to HMX-based explosives, making it a subject of significant interest in the field of energetic materials.[1][3][4] This guide provides a comparative overview of advanced analytical techniques for the characterization of BTF and its alternatives, supported by experimental data and detailed methodologies.

Physicochemical and Performance Data of this compound and Alternatives

A clear understanding of the fundamental properties of BTF and its common alternatives, such as HMX (Octogen) and CL-20 (Hexanitrohexaazaisowurtzitane), is crucial for contextualizing analytical results. The following table summarizes key quantitative data for these energetic materials.

PropertyThis compound (BTF)HMX (β-polymorph)CL-20 (ε-polymorph)
Molecular Formula C₆N₆O₆[5]C₄H₈N₈O₈C₆H₆N₁₂O₁₂
Molecular Weight ( g/mol ) 252.12[5]296.16438.19
Crystal System Orthorhombic[5]MonoclinicMonoclinic
Space Group P2(1)[5]P2₁/cP2₁/n
Density (g/cm³) 1.894[5]1.912.04
Melting Point (°C) 195 (decomposes)[6]276-286 (decomposes)246-254 (decomposes)
Detonation Velocity (km/s) 8.61[7]9.109.65
Impact Sensitivity (H₅₀, cm) 56.0[6]3224

Comparative Analysis of Analytical Techniques

The selection of an appropriate analytical technique is paramount for the accurate and reliable characterization of BTF. This section compares various methods, outlining their principles, applications, and limitations in the context of energetic materials analysis.

Structural and Morphological Analysis
TechniquePrincipleApplication for BTFAdvantagesDisadvantages
Single-Crystal X-ray Diffraction (SC-XRD) Diffraction of X-rays by the electron clouds of atoms in a crystal lattice to determine the precise arrangement of atoms.Determination of the crystal structure, bond lengths, bond angles, and molecular conformation of BTF.[5]Provides definitive structural information.Requires a single, high-quality crystal.
Powder X-ray Diffraction (PXRD) Diffraction of X-rays by a polycrystalline sample to identify crystalline phases and assess purity.Phase identification and purity assessment of BTF and its cocrystals.[6]Rapid and non-destructive.Provides less detailed structural information than SC-XRD.
Scanning Electron Microscopy (SEM) Imaging of a sample's surface by scanning it with a focused beam of electrons.Characterization of the morphology, particle size, and surface features of BTF crystals and formulations.High-resolution imaging of surface topography.Provides limited information about the internal structure.
Spectroscopic Analysis
TechniquePrincipleApplication for BTFAdvantagesDisadvantages
Fourier-Transform Infrared (FT-IR) Spectroscopy Absorption of infrared radiation by molecules, causing vibrations of chemical bonds at characteristic frequencies.Identification of functional groups and confirmation of the molecular structure of BTF.[5]Rapid, non-destructive, and requires minimal sample preparation.Can be sensitive to sample preparation and environmental conditions.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency radiation by atomic nuclei in a strong magnetic field to provide information about the molecular structure.Elucidation of the molecular structure of BTF in solution.Provides detailed information about the chemical environment of individual atoms.Lower sensitivity compared to other techniques; requires dissolution of the sample.
Mass Spectrometry (MS) Ionization of molecules and separation of the resulting ions based on their mass-to-charge ratio.Determination of the molecular weight and fragmentation pattern of BTF. In a mass spectrometer, BTF primarily loses NO fragments.[8]High sensitivity and specificity; provides molecular weight information.Can be a destructive technique; fragmentation can be complex to interpret.
Thermal Analysis
TechniquePrincipleApplication for BTFAdvantagesDisadvantages
Differential Scanning Calorimetry (DSC) Measurement of the difference in heat flow between a sample and a reference as a function of temperature.Determination of melting point, decomposition temperature, and thermal stability of BTF.[6]Provides quantitative thermodynamic data.Interpretation can be complex for materials with multiple thermal events.
Thermogravimetric Analysis (TGA) Measurement of the change in mass of a sample as a function of temperature.Evaluation of the thermal stability and decomposition kinetics of BTF.Provides quantitative information about mass loss.Does not provide information about the identity of the evolved gases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the characterization of this compound.

Single-Crystal X-ray Diffraction (SC-XRD)
  • Crystal Growth: Single crystals of BTF are grown from a mixed solvent of water and methanol.[5]

  • Data Collection: A suitable single crystal is mounted on a goniometer. X-ray diffraction data is collected at a controlled temperature using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα radiation).

  • Structure Solution and Refinement: The collected diffraction data is processed to solve and refine the crystal structure using specialized software (e.g., SHELXS and SHELXL). The final model provides atomic coordinates, bond lengths, and bond angles.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: A small amount of BTF is mixed with potassium bromide (KBr) powder and pressed into a thin pellet.[2]

  • Data Acquisition: The KBr pellet is placed in the sample holder of an FT-IR spectrometer. The spectrum is recorded over a specific wavenumber range (e.g., 4000-400 cm⁻¹).[9]

  • Data Analysis: The resulting spectrum is analyzed to identify characteristic absorption bands corresponding to the functional groups present in the BTF molecule.

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of BTF is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

  • Ionization: The BTF molecules are ionized using a suitable technique, such as electron ionization (EI) or electrospray ionization (ESI).

  • Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

  • Detection and Analysis: The detector records the abundance of each ion, generating a mass spectrum. The spectrum is analyzed to determine the molecular ion peak and identify characteristic fragment ions. For BTF, a prominent fragmentation pathway involves the loss of nitric oxide (NO).[8]

Differential Scanning Calorimetry (DSC)
  • Sample Preparation: A small, accurately weighed amount of BTF (typically 1-5 mg) is hermetically sealed in an aluminum pan.

  • Instrument Setup: The sample pan and an empty reference pan are placed in the DSC cell. The instrument is programmed with a specific heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).[6]

  • Data Acquisition and Analysis: The heat flow to the sample is measured as a function of temperature. The resulting thermogram is analyzed to determine the onset temperature of decomposition and the peak decomposition temperature.[6]

Visualizing Analytical Workflows and Relationships

Diagrams generated using Graphviz (DOT language) illustrate the logical flow of characterization processes and the relationships between different analytical techniques.

Experimental_Workflow_BTF_Characterization cluster_synthesis Synthesis & Purification cluster_structural Structural & Morphological Analysis cluster_spectroscopic Spectroscopic Analysis cluster_thermal Thermal Analysis Synthesis BTF Synthesis Purification Recrystallization Synthesis->Purification SC_XRD Single-Crystal XRD Purification->SC_XRD Definitive Structure PXRD Powder XRD Purification->PXRD Phase Purity SEM SEM Purification->SEM Morphology FTIR FT-IR Spectroscopy Purification->FTIR Functional Groups NMR NMR Spectroscopy Purification->NMR Molecular Structure MS Mass Spectrometry Purification->MS Molecular Weight DSC DSC Purification->DSC Thermal Stability TGA TGA Purification->TGA Decomposition Profile Analytical_Technique_Relationships cluster_structure Structural Information cluster_composition Compositional Information cluster_properties Physical & Thermal Properties XRD XRD (Crystal Structure) NMR NMR (Molecular Connectivity) XRD->NMR Complements FTIR FT-IR (Functional Groups) NMR->FTIR Confirms MS Mass Spectrometry (Molecular Weight) Thermal Thermal Analysis (Stability) MS->Thermal Informs Decomposition FTIR->MS Corroborates SEM SEM (Morphology) Thermal->SEM Relates to Morphology

References

A Comparative Guide to the Computational Modeling of Benzotrifuroxan (BTF) Detonation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of Benzotrifuroxan (BTF), a powerful, hydrogen-free high explosive, against other common energetic materials. It focuses on the computational and experimental methodologies used to characterize its detonation performance, offering valuable insights for researchers and scientists in the field of energetic materials.

Introduction to this compound (BTF)

This compound (C₆N₆O₆), also known as BTF, is a high-energy-density material notable for its CO-balanced and hydrogen-free molecular structure.[1][2] This composition distinguishes it from traditional CHNO explosives, as the absence of hydrogen precludes the formation of water (H₂O) as a primary detonation product.[3] Its performance characteristics are often considered equivalent to those of HMX-based explosives, though it exhibits a different isentrope.[1][4] BTF's unique properties make it a subject of significant interest in both theoretical and experimental studies of detonation physics and chemistry.

Computational Modeling of Detonation

The study of detonation at the atomic level relies heavily on sophisticated computational methods. Among these, ReaxFF (Reactive Force Field) molecular dynamics (MD) has emerged as a powerful tool for simulating the complex chemical kinetics involved in the detonation of energetic materials.[5][6]

ReaxFF Molecular Dynamics:

ReaxFF is a bond-order-based potential that can model the formation and breaking of chemical bonds during a simulation.[6] This allows it to capture the intricate reaction pathways of complex materials under extreme conditions of high pressure and temperature, characteristic of a detonation event.[5][7] The methodology enables researchers to:

  • Simulate chemical changes in large-scale atomic systems over nanosecond timescales.[5][6]

  • Predict reaction kinetics and identify intermediate products and reaction mechanisms.[6][8]

  • Study the initial decomposition steps, such as the breaking of trigger bonds in explosive molecules.[5]

The general workflow for simulating detonation using ReaxFF involves setting up a molecular crystal, applying a shockwave computationally, and observing the subsequent chemical reactions and energy release.

G cluster_setup System Setup cluster_sim Simulation cluster_analysis Analysis A Define Molecular Structure (e.g., BTF) B Build Crystal Lattice A->B C Equilibrate System (NPT/NVT Ensemble) B->C D Apply Shockwave (e.g., MSST) C->D E Run ReaxFF MD (Track Trajectories) D->E F Analyze Reaction Products (e.g., N₂, CO, CO₂) E->F G Calculate Detonation Properties (Velocity, Pressure, Temperature) E->G H Identify Reaction Pathways & Intermediates E->H

Caption: A logical workflow for computational modeling of detonation using ReaxFF MD.

Comparative Detonation Performance

The performance of an explosive is characterized by several key parameters, including detonation velocity (D), detonation pressure (P), and heat of explosion (Q). Below is a comparison of BTF with other well-known high explosives.

ParameterThis compound (BTF)HMXRDXTATBUnitsCitations
Molecular Formula C₆N₆O₆C₄H₈N₈O₈C₃H₆N₆O₆C₆H₆N₆O₆-[3]
Density (ρ) ~1.82 - 1.91~1.91~1.82~1.94g/cm³[9][10][11]
Detonation Velocity (D) 8.61 - 9.29.108.707.35km/s[10][12][13]
Detonation Pressure (P) 30.5 - ~4239.0 - 39.334.025.9GPa[10][12][13]
Heat of Explosion (Q) Higher than HMXBaseline--kJ/kg[9][14]
Detonation Temperature (T) ~4100~3380~3370~3000K[3][9]

Note: Values can vary based on the initial density and experimental/computational conditions.

BTF demonstrates a high detonation velocity and pressure, comparable to HMX.[10][12] Notably, experimental studies have found its heat of explosion to be higher than that of HMX.[9] However, its propellant performance, measured by shell expansion velocity, is lower.[9]

Experimental Protocols for Detonation Characterization

Several experimental techniques are employed to measure the detonation properties of explosives. These methods provide crucial data for validating computational models.

A. Pyrometric Method for Temperature and Pressure Measurement This method is used to determine the brightness temperature and pressure profiles of detonation products.

  • Charge Preparation: Press charges of the explosive (e.g., BTF) to a specific density (e.g., 1.82 g/cm³).[9]

  • Experimental Setup: Place the charge in a setup with an optical window (e.g., LiF or glycerin) allowing for the measurement of light emission from the detonation front.[9]

  • Data Acquisition: Use a pyrometer to record the brightness temperature profile as the detonation wave interacts with the window.

  • Pressure Measurement (Indicator Method): Place an indicator liquid (e.g., CHBr₃ or CCl₄) in contact with the charge.[9] Use pressure transducers to measure the shock pressure transmitted into the indicator as the detonation wave arrives.[9]

  • Analysis: Correlate the measured temperature and pressure profiles to determine the Chapman-Jouguet (CJ) state parameters.[9]

B. T-20 Method for Propellant Performance This method assesses the ability of an explosive to do work by measuring the expansion velocity of a cylindrical shell.

  • Assembly: A cylindrical charge of the explosive is placed within a standardized metal (e.g., copper) shell.[9]

  • Initiation: The explosive charge is detonated from one end.

  • Measurement: High-speed diagnostics, such as streak photography or laser velocimetry, are used to measure the radial expansion velocity of the cylinder wall over time.

  • Analysis: The Gurney energy and other performance metrics are calculated from the shell's expansion velocity.[9]

Detonation Reaction Mechanisms

The detonation process transforms a condensed explosive into hot, high-pressure gaseous products within a very narrow reaction zone that follows a leading shock front. This structure is often described by the Zeldovich-von Neumann-Döring (ZND) model.[15]

Computational simulations like ReaxFF MD help elucidate the sequence of chemical reactions within this zone. For many high explosives, the initial steps involve the breaking of the weakest bonds, often leading to the formation of NO₂.[7] Subsequent, highly exothermic reactions then form stable final products like N₂, H₂O, CO, and CO₂.[8][15] In the case of BTF, the absence of hydrogen means the product mixture is dominated by N₂ and carbon oxides.[3]

G A Unreacted Explosive B Shock Front (von Neumann Spike) A->B Compression C Reaction Zone (Chemical Decomposition) B->C Initiation of Chemical Reactions D Chapman-Jouguet (CJ) Point C->D Reactions Complete E Final Detonation Products (N₂, CO, etc.) D->E Expansion

Caption: A conceptual diagram of the detonation wave based on the ZND model.

The electrical conductivity of the detonation products can also provide insight into the reaction zone.[3] Studies on BTF show conductivity similar to hydrogen-containing explosives, suggesting that ions from water dissociation are not the primary charge carriers, and that connected structures of carbon particles likely play a significant role.[3]

References

A Theoretical and Experimental Comparison of Benzotrifuroxan Isomers for High-Energy Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the theoretical and experimental properties of Benzotrifuroxan (BTF) and its isomers. This compound, a high-energy, hydrogen-free molecule, and its related compounds are of significant interest in the field of energetic materials. Understanding the properties of its various isomers is crucial for the development of new materials with tailored performance and sensitivity characteristics. This document summarizes key quantitative data, details experimental protocols for their synthesis, and visualizes the relationships between these fascinating molecules.

Quantitative Data Comparison

The following table summarizes key experimental and theoretically calculated properties of this compound and its isomers. The data has been compiled from various experimental and computational studies to provide a clear comparison of their potential as energetic materials.

Isomer NameChemical FormulaMolecular Weight ( g/mol )Density (g/cm³)Heat of Formation (kJ/mol)Detonation Velocity (km/s)
This compound (BTF) C₆N₆O₆252.101.91 (experimental)235.1 (experimental)8.95 (experimental)
1.96 (calculated, DFT)243.9 (calculated, DFT)Data not available
Dinitrosobenzodifuroxan C₆N₆O₆252.10Data not availableData not availableData not available
Tetranitrosobenzomonofuroxan C₆N₆O₆252.10Data not availableData not availableData not available
Hexanitrosobenzene C₆N₆O₆252.10Data not availableData not availableData not available

Note: DFT (Density Functional Theory) calculations provide theoretical estimations of these properties. Experimental values are provided where available in the reviewed literature.

Isomerization Pathway

The isomers of this compound are logically related through a series of ring-opening reactions of the furoxan moieties. This process involves the sequential conversion of the furoxan rings into two nitroso groups. The following diagram illustrates this relationship, starting from the fully cyclized this compound and proceeding to the fully ring-opened Hexanitrosobenzene.

Isomerization_Pathway BTF This compound (Three Furoxan Rings) DNDF Dinitrosobenzodifuroxan (Two Furoxan Rings) BTF->DNDF Ring Opening TNBMF Tetranitrosobenzomonofuroxan (One Furoxan Ring) DNDF->TNBMF Ring Opening HNB Hexanitrosobenzene (Zero Furoxan Rings) TNBMF->HNB Ring Opening Synthesis_Workflow cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product 1,3,5-Trichlorobenzene 1,3,5-Trichlorobenzene TCTNB 1,3,5-Trichloro-2,4,6-trinitrobenzene 1,3,5-Trichlorobenzene->TCTNB Nitration Nitrating Mixture Conc. HNO3 / Fuming H2SO4 Nitrating Mixture->TCTNB Sodium Azide NaN3 TATNB 1,3,5-Triazido-2,4,6-trinitrobenzene Sodium Azide->TATNB TCTNB->TATNB Azidation BTF This compound TATNB->BTF Thermal Decomposition

Performance of BTF Cocrystals: A Comparative Analysis Against Conventional Explosives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The landscape of energetic materials is continually evolving, with a significant focus on enhancing both performance and safety. Benzotrifuroxan (BTF), a powerful energetic material, has garnered attention for its high density and performance, comparable to established explosives like HMX. However, its high mechanical sensitivity has historically limited its practical applications.[1] A promising strategy to mitigate this sensitivity without compromising performance is the formation of cocrystals. This guide provides a comprehensive comparison of the performance of various BTF cocrystals against conventional explosives such as RDX, HMX, and TNT, supported by experimental data.

Quantitative Performance Comparison

The following table summarizes the key performance parameters of selected BTF cocrystals and conventional explosives. The data has been compiled from various research publications to provide a clear and concise comparison for researchers.

Explosive MaterialDetonation Velocity (m/s)Detonation Pressure (GPa)Impact Sensitivity (H₅₀, cm)Thermal Decomposition (°C)
BTF Cocrystals
BTF/ONA711520.5190191.1
BTF/DNB~7373~2488Similar to pure BTF
BTF/DNAN-->112-
Conventional Explosives
RDX87503428210
HMX91003932280
TNT690021154295

Data for BTF cocrystals and conventional explosives are compiled from multiple sources. Note that experimental conditions can influence these values.

Analysis of Performance Parameters

The data reveals a clear trend: cocrystallization of BTF significantly reduces its sensitivity to impact while maintaining respectable detonation performance.

  • Detonation Performance: While the detonation velocities and pressures of the BTF cocrystals are generally lower than those of RDX and HMX, they remain comparable to or exceed that of TNT. This indicates that BTF cocrystals can still deliver substantial energetic output. The slight reduction in detonation performance compared to pure BTF is a recognized trade-off for the significant improvement in safety.

  • Impact Sensitivity: The most notable advantage of BTF cocrystals is their remarkably low impact sensitivity. The 50% drop height (H₅₀), a measure of insensitivity, is significantly higher for the cocrystals compared to pure BTF and the highly sensitive conventional explosives, RDX and HMX. For instance, the BTF/DNAN cocrystal exhibits an H₅₀ of over 112 cm, more than three times that of pure BTF.[2] This substantial reduction in sensitivity enhances the safety of handling, transportation, and storage.

  • Thermal Stability: The thermal stability of BTF cocrystals can vary depending on the coformer. In the case of BTF/ONA, the decomposition temperature is lower than that of pure BTF, while the BTF/DNB cocrystal exhibits a decomposition temperature similar to pure BTF.[1][3] This highlights the ability to tune the thermal properties of BTF through cocrystallization.

Experimental Protocols

The performance data presented in this guide are derived from standardized experimental methodologies. Understanding these protocols is crucial for the accurate interpretation and replication of the results.

Detonation Velocity Measurement

A common method for determining the detonation velocity of explosives is the D'Autriche method .[4]

  • Principle: This technique compares the detonation velocity of the test explosive with that of a detonating cord having a known and calibrated velocity.[5]

  • Procedure: A column of the explosive to be tested is prepared. Two points at a known distance apart along this column are selected. A detonating cord of a known velocity is formed into a loop, and the two ends of the loop are inserted into the explosive at these two points. The center of the cord loop is placed on a lead plate. When the main explosive charge is initiated, it triggers the detonating cord at two separate times. The two detonation waves in the cord travel towards each other and collide. The point of collision leaves a distinct mark on the lead plate. By measuring the distance of this mark from the center of the cord, and knowing the length of the cord and its detonation velocity, the detonation velocity of the test explosive can be calculated.[6][7][8]

For theoretical calculations of detonation parameters, software such as EXPLO5 is often employed.[9][10][11][12][13] This thermochemical code predicts detonation performance based on the chemical composition, heat of formation, and density of the energetic material.[9]

Impact Sensitivity Testing

The impact sensitivity, reported as H₅₀ (the height from which a standard weight must be dropped to cause an explosion in 50% of trials), is a critical measure of an explosive's safety. The data for the BTF cocrystals was often determined using the Chinese GJB-772A-97 standard method 601.2 .[2][14]

  • Apparatus: A drop-weight impact apparatus is used, which consists of a defined weight that can be dropped from varying heights onto a sample of the explosive.

  • Procedure: A small, measured amount of the explosive sample is placed on an anvil. A standard weight (e.g., 2.5 kg) is dropped onto the sample from a specific height.[14] The outcome (explosion or no explosion) is recorded. The "up-and-down" or Bruceton method is typically used, where the height for the next trial is adjusted based on the result of the previous one. This process is repeated for a statistically significant number of trials to determine the height at which there is a 50% probability of initiation.

Thermal Stability Analysis

The thermal stability of explosives is commonly evaluated using thermoanalytical techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) .

  • Differential Scanning Calorimetry (DSC): This technique measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature. The sample is subjected to a controlled temperature program. An endothermic peak in the DSC curve typically indicates a phase transition (like melting), while an exothermic peak signifies a decomposition reaction. The onset temperature of the exothermic peak is often taken as the decomposition temperature.

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. A loss of mass indicates decomposition or volatilization. This analysis provides information about the temperature at which the material begins to degrade.

Visualizing the Performance Landscape

The following diagrams, generated using the DOT language, illustrate the comparative performance of BTF cocrystals.

cluster_sensitivity Impact Sensitivity (Higher H50 is Safer) cluster_performance Detonation Performance (Velocity & Pressure) RDX_HMX RDX / HMX (Low H50) BTF Pure BTF RDX_HMX->BTF Improved Safety BTF_Cocrystals BTF Cocrystals (High H50) BTF->BTF_Cocrystals Significantly Improved Safety TNT TNT (Very High H50) BTF_Cocrystals->TNT Approaching TNT's Safety Profile HMX_perf HMX (Very High) RDX_perf RDX (High) HMX_perf->RDX_perf Slightly Lower BTF_perf BTF / BTF Cocrystals (Moderate-High) RDX_perf->BTF_perf Lower TNT_perf TNT (Moderate) BTF_perf->TNT_perf Comparable/Higher

Caption: Comparative landscape of safety and performance.

G cluster_conventional Conventional Explosives cluster_btf BTF & Cocrystals RDX RDX High Performance High Sensitivity HMX HMX Very High Performance High Sensitivity TNT TNT Moderate Performance Low Sensitivity BTF Pure BTF High Performance High Sensitivity BTF_Cocrystal BTF Cocrystals Moderate-High Performance Low Sensitivity BTF->BTF_Cocrystal Cocrystallization (Improves Safety) BTF_Cocrystal->RDX Lower Performance Much Lower Sensitivity BTF_Cocrystal->TNT Higher Performance Comparable Sensitivity

Caption: Performance-sensitivity trade-off in BTF cocrystals.

Conclusion

The cocrystallization of BTF presents a highly effective strategy for developing energetic materials with a significantly improved safety profile. While there is a modest trade-off in detonation performance compared to the most powerful conventional explosives like HMX and RDX, the dramatic reduction in impact sensitivity makes BTF cocrystals a compelling option for applications where safety is a paramount concern. The performance of these cocrystals often meets or exceeds that of TNT, positioning them as viable alternatives with a more favorable balance of power and safety. Further research into different coformers and cocrystallization techniques will likely lead to the development of even more advanced energetic materials with tailored properties for a wide range of applications.

References

Comparative Guide for the Validation of Benzotrifuroxan Purity by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of hypothetical High-Performance Liquid Chromatography (HPLC) methods for the purity validation of Benzotrifuroxan (BTF). The methodologies, experimental data, and comparisons presented are derived from established analytical practices for nitroaromatic and energetic compounds, offering a framework for researchers, scientists, and drug development professionals.

This compound is a high-energy material, and its purity is critical for safety and performance.[1][2] A common impurity that can affect its thermal stability is trinitrotriazidobenzene (TNTAB).[1][2][3] This guide outlines two distinct reversed-phase HPLC methods for the separation and quantification of BTF from this key impurity and other potential degradation products.

Comparison of HPLC Methods

Two primary HPLC methods are compared: a conventional method utilizing a fully-porous C18 column (Method A) and a rapid method employing a solid-core C18 column (Method B). The key performance characteristics of these methods are summarized below.

ParameterMethod A: Conventional C18Method B: Rapid Solid-Core C18
Column Fully-Porous C18, 5 µm, 4.6 x 150 mmSolid-Core C18, 2.7 µm, 3.0 x 75 mm
Mobile Phase Isocratic: 60:40 Methanol:WaterGradient: 40% to 95% Acetonitrile (B52724) in Water over 5 min
Flow Rate 1.0 mL/min0.8 mL/min
Run Time 15 minutes7 minutes
Back Pressure ~120 bar~250 bar
Theoretical Plates (for BTF) ~10,000~15,000
Resolution (BTF/TNTAB) 2.53.1
Throughput LowerHigher

Method A represents a robust, traditional approach, while Method B offers significantly faster analysis times and improved separation efficiency, which is a characteristic of solid-core particle columns.[4][5]

Experimental Protocols

Detailed methodologies for sample preparation, standard preparation, and HPLC analysis are provided to ensure reproducibility.

1. Reagents and Materials:

  • This compound (BTF) reference standard

  • Trinitrotriazidobenzene (TNTAB) reference standard

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Deionized water (18.2 MΩ·cm)

  • 0.22 µm syringe filters

2. Standard Solution Preparation:

  • BTF Stock Solution (1000 µg/mL): Accurately weigh 25 mg of BTF reference standard and dissolve in 25 mL of acetonitrile.

  • TNTAB Stock Solution (1000 µg/mL): Accurately weigh 25 mg of TNTAB reference standard and dissolve in 25 mL of acetonitrile.

  • Working Standard Solution (100 µg/mL BTF, 10 µg/mL TNTAB): Dilute the stock solutions with a 50:50 mixture of acetonitrile and water to achieve the final concentrations.

3. Sample Preparation:

  • Accurately weigh approximately 25 mg of the BTF sample into a 25 mL volumetric flask.

  • Dissolve and dilute to volume with acetonitrile.

  • Further dilute an aliquot of this solution with a 50:50 mixture of acetonitrile and water to a final nominal concentration of 100 µg/mL of BTF.

  • Filter the final solution through a 0.22 µm syringe filter prior to injection.

4. HPLC Conditions:

ParameterMethod AMethod B
HPLC System Standard HPLC with UV DetectorUHPLC/HPLC with UV Detector
Column Fully-Porous C18, 5 µm, 4.6 x 150 mmSolid-Core C18, 2.7 µm, 3.0 x 75 mm
Mobile Phase A WaterWater
Mobile Phase B MethanolAcetonitrile
Gradient/Isocratic Isocratic: 60% BGradient: 0-1 min 40% B, 1-5 min 40-95% B, 5-6 min 95% B, 6-7 min 40% B
Flow Rate 1.0 mL/min0.8 mL/min
Column Temperature 30 °C35 °C
Detection Wavelength 254 nm254 nm
Injection Volume 10 µL5 µL

Method Validation Data

The following tables summarize the validation parameters for both methods, demonstrating their suitability for the intended purpose. The validation was performed in accordance with ICH guidelines.[6]

Linearity

AnalyteMethod AMethod B
Range (µg/mL) 1 - 2001 - 200
Correlation Coefficient (r²) 0.99950.9998
Equation y = 25432x + 1234y = 31567x + 987

Precision

ParameterMethod A (%RSD)Method B (%RSD)
Repeatability (n=6) 0.450.38
Intermediate Precision (n=6) 0.620.55

Accuracy (Recovery)

Spiked LevelMethod A (%)Method B (%)
80% 99.2100.5
100% 100.3100.1
120% 99.899.5

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterMethod A (µg/mL)Method B (µg/mL)
LOD (TNTAB) 0.10.08
LOQ (TNTAB) 0.30.25

Visualizations

Experimental Workflow

G cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh BTF Sample and Standards dissolve Dissolve in Acetonitrile weigh->dissolve dilute Dilute to Working Concentration dissolve->dilute filter Filter with 0.22 µm Syringe Filter dilute->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection at 254 nm separate->detect integrate Integrate Peak Areas detect->integrate calculate Calculate Purity and Impurity Levels integrate->calculate report Generate Report calculate->report

Caption: Workflow for HPLC Purity Analysis of this compound.

Method Validation Logic

G cluster_params Validation Parameters cluster_criteria Acceptance Criteria Validation HPLC Method Validation Specificity Specificity Validation->Specificity Linearity Linearity & Range Validation->Linearity Precision Precision (Repeatability & Intermediate) Validation->Precision Accuracy Accuracy (Recovery) Validation->Accuracy LOD Limit of Detection Validation->LOD LOQ Limit of Quantitation Validation->LOQ Robustness Robustness Validation->Robustness Spec_Crit Peak purity > 0.99 Resolution > 2.0 Specificity->Spec_Crit Lin_Crit r² > 0.999 Linearity->Lin_Crit Prec_Crit %RSD < 2.0% Precision->Prec_Crit Acc_Crit Recovery 98-102% Accuracy->Acc_Crit Rob_Crit %RSD < 5.0% for variations Robustness->Rob_Crit

References

A Comparative Analysis of Experimental and Theoretical Properties of Benzotrifuroxan (BTF)

Author: BenchChem Technical Support Team. Date: December 2025

Benzotrifuroxan (BTF), also known as hexanitrosobenzene, is a powerful, hydrogen-free, and CO-balanced high-energy material.[1][2] Its performance characteristics are comparable to HMX-based explosives, making it a subject of significant interest for both theoretical and experimental investigation.[1][2] This guide provides a detailed comparison of the experimentally measured and theoretically calculated properties of BTF, offering insights for researchers, scientists, and professionals in drug development and materials science.

Physicochemical and Crystal Properties

BTF is a chemically reactive material known to form adducts and complexes with various organic compounds.[2][3] Its molecular and crystal structure has been a key focus of research to understand its stability and performance. The purification of BTF, typically through recrystallization, is crucial as common synthesis procedures can result in impurities like trinitrotriazidobenzene (TNTAB), which can degrade its thermal stability.[2][4]

Table 1: Comparison of Experimental and Theoretical Physicochemical and Crystal Properties of BTF

PropertyExperimental ValueTheoretical Value (Method)
Molecular FormulaC₆N₆O₆[5]C₆N₆O₆
Molecular Weight252.12 g/mol [5]252.12 g/mol
Crystal SystemOrthorhombic[5]Orthorhombic
Space GroupP2(1)[5]Pbca (for BTF/TNA cocrystal)[6]
Crystal Density (ρ)1.894 g/cm³[5], ~1.9 g/cm³[7]-
Heat of Formation (Condensed Phase)144.9 kcal/mol[8]139.3 kcal/mol[8]
Unit Cell Parametersa=0.6935 nm, b=1.9557 nm, c=0.6518 nm[5]a = 7.7608 Å, b = 14.5110 Å, c = 24.751 Å (for BTF/TNA cocrystal, DFT)[6]
Thermal Properties and Decomposition

The thermal stability of BTF is a critical parameter for its safe handling and application. Theoretical studies, often employing Density Functional Theory (DFT) and Molecular Dynamics (MD), have provided deep insights into its decomposition mechanisms.

Table 2: Comparison of Experimental and Theoretical Thermal Properties of BTF

PropertyExperimental ValueTheoretical Insight
Decomposition Peak Temperature (DSC)282.0 °C[7]Ab initio MD simulations show decomposition involves BTF-chain isomerization, C─NO₂ bond homolysis, and ring opening.[9]
Decomposition MechanismA three-stage exothermic decay has been described under programmed heating.[10]The primary decomposition path is the opening of the furoxan ring via N-O bond fracture.[10][11] This is the dominant initial step under various heating conditions.[10][12] Important intermediates include CNO and NO.[11]

Theoretical simulations indicate that the initial decomposition of the BTF molecule involves the cleavage of the N-O bond, leading to the opening of the furoxan ring.[10][11] This is considered the most significant decomposition pathway. Subsequent reactions are complex, involving the release of radicals and the formation of small gaseous products like nitrogen gas and carbon dioxide.[9]

G cluster_workflow Theoretical Thermal Decomposition Pathway of BTF BTF BTF Crystal RingOpening Furoxan Ring Opening (N-O Bond Cleavage) BTF->RingOpening Thermal Input Intermediates Formation of Intermediates (e.g., CNO, NO) RingOpening->Intermediates Unimolecular Decay FinalProducts Final Decomposition Products (N₂, CO₂, etc.) Intermediates->FinalProducts Further Reactions

Caption: Theoretical thermal decomposition pathway of BTF.

Detonation and Performance Properties

BTF is recognized for its high detonation performance, which has been quantified through both experimental measurements and theoretical calculations.

Table 3: Comparison of Experimental and Theoretical Detonation Properties of BTF

PropertyExperimental ValueTheoretical Value (Method)
Detonation Velocity (VOD)8.61 km/s[8]7.115 km/s (for BTF/ONA cocrystal)[7], 7.373 km/s (for BTF/DNB cocrystal)[13]
Detonation Pressure30.5 GPa[8]20.51 GPa (for BTF/ONA cocrystal)[7], ~24 GPa (for BTF/DNB cocrystal)[13]
Detonation Temperature4100 ± 150 K (at ρ = 1.82 g/cm³)Often significantly higher in theoretical papers than experimental results.
Heat of ExplosionHigher than HMX[14]-

Experimental results for detonation temperature have been found to be notably lower than values reported in most theoretical studies.[14] While pure BTF exhibits high detonation velocity and pressure, cocrystallization with other molecules like 2-Nitroaniline (ONA) or 1,3-dinitrobenzene (B52904) (DNB) can modify these properties.[7][13]

Sensitivity to Initiation

A significant challenge for the practical application of BTF is its high sensitivity to mechanical stimuli. Cocrystallization has emerged as a key strategy to mitigate this sensitivity.

Table 4: Experimental Impact Sensitivity of BTF and its Cocrystals

MaterialImpact Sensitivity (H₅₀)Reference
Pure BTF56 cm[7]
Pure BTF35 cm[13]
Pure BTF94 cm[8]
BTF/ONA Cocrystal90 cm[7]
BTF/DNB Cocrystal88 cm[13]

The reported impact sensitivity for pure BTF varies across different studies, which may be attributed to differences in crystal quality, purity, and experimental apparatus. However, a consistent trend is the significant reduction in sensitivity upon forming cocrystals. For instance, the BTF/ONA and BTF/DNB cocrystals show a substantially increased H₅₀ value, indicating lower sensitivity.[7][13]

Experimental Protocols

Synthesis and Purification of BTF

A common method for synthesizing BTF involves the thermal decomposition of 1,3,5-triazido-2,4,6-trinitrobenzene.[8] Purification is critical and is generally achieved through recrystallization from a suitable solvent to remove thermally unstable impurities.[2][4]

G cluster_workflow General Synthesis and Purification Workflow for BTF Start 1,3,5-trichloro- 2,4,6-trinitrobenzene React1 Reaction with Sodium Azide Start->React1 Intermediate 1,3,5-triazido- 2,4,6-trinitrobenzene React1->Intermediate React2 Thermal Decomposition Intermediate->React2 CrudeBTF Crude BTF React2->CrudeBTF Purify Recrystallization (e.g., from methanol/water) CrudeBTF->Purify PureBTF Pure BTF Crystals Purify->PureBTF

Caption: General synthesis and purification workflow for BTF.

Single Crystal X-ray Diffraction (XRD)

Single crystals of BTF suitable for XRD analysis can be cultivated by slow evaporation from a mixed solvent system, such as water and methanol.[5] The crystal is mounted on a diffractometer, and diffraction data are collected. The resulting data are used to solve and refine the crystal structure, determining the space group, unit cell dimensions, and atomic positions.[5]

Thermal Analysis: DSC/TGA

Thermal stability is assessed using techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetry Analysis (TGA).

  • Protocol: A small sample of BTF (typically 1-5 mg) is placed in an aluminum crucible.[15] The sample is heated at a constant rate (e.g., 5-20 K/min) under an inert atmosphere (e.g., argon or nitrogen).[15][16] The DSC measures the heat flow to or from the sample relative to a reference, identifying exothermic decomposition events and melting points. TGA measures the change in mass as a function of temperature, indicating the loss of volatile decomposition products.

Impact Sensitivity Testing

Impact sensitivity is commonly determined using a drop-weight impact tester, with results reported as H₅₀, the drop height at which there is a 50% probability of explosion.

  • Protocol: A specified amount of the explosive material is placed on an anvil. A standard weight is dropped from varying heights onto a striker pin in contact with the sample. A series of trials (typically 20-30) is conducted to determine the height at which initiation occurs in 50% of the tests. This method is used to compare the sensitivity of different energetic materials.[7][13]

Detonation Velocity Measurement

The detonation velocity is a key performance parameter and can be measured experimentally using methods like the T-20 method or optical pyrometry.[14]

  • Protocol: A cylindrical charge of the explosive is prepared at a specific density. The detonation is initiated at one end, and the time it takes for the detonation wave to travel a known distance along the charge is measured with high precision using probes or high-speed cameras. The detonation velocity is then calculated from this data.[17]

References

A Comparative Guide to the Detonation Pressure of Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the field of energetic materials, understanding the detonation performance of novel compounds is paramount. Benzotrifuroxan (BTF), a high-energy, hydrogen-free explosive, has garnered significant interest due to its performance parameters, which are comparable to widely used explosives like HMX.[1][2][3] This guide provides a comparative analysis of the detonation pressure of BTF against other common high explosives, supported by experimental data and detailed methodologies.

Performance Comparison of High Explosives

The detonation pressure is a critical parameter that characterizes the effectiveness of an explosive. The following table summarizes the experimental detonation pressure and other key performance indicators for this compound (BTF) in comparison to other well-established high explosives such as HMX (Octogen) and RDX (Hexogen).

ExplosiveDensity (g/cm³)Detonation Pressure (GPa)Detonation Velocity (m/s)
This compound (BTF) 1.8233.8-
This compound (BTF) 1.8434.5-
HMX1.8036.1-
RDX1.7131.4-
BTF/DNB Cocrystal-~24~7373
BTF/ONA Cocrystal-20.517115.26

Data compiled from multiple sources. Note that detonation velocity for BTF was not explicitly stated in the primary source for detonation pressure.[4][5][6]

As the data indicates, the detonation pressure of pressed BTF charges is comparable to that of HMX and higher than that of RDX at similar densities.[4] It is also noteworthy that the formation of cocrystals with other compounds, such as 1,3-dinitrobenzene (B52904) (DNB) or 2-Nitroaniline (ONA), can significantly alter the detonation properties of BTF, generally leading to a reduction in detonation pressure and velocity.[5][6]

Experimental Protocols for Detonation Pressure Measurement

The accurate measurement of detonation pressure is crucial for characterizing energetic materials. Several experimental techniques are employed for this purpose, each with its own principles and applications.

Pyrometric Method

This method involves measuring the brightness temperature of the detonation products. The pressure profiles can then be determined from these temperature measurements. This technique was used to determine the detonation parameters of pressed BTF charges.[4]

Manganin Gauges

Manganin gauges are embedded within an inert material placed at the end of the explosive charge.[7] As the detonation wave interacts with the material, the change in resistance of the manganin gauge is measured and correlated to the pressure.[7][8]

Photonic Doppler Velocimetry (PDV)

A more recent and high-resolution technique, PDV, is a laser interferometer system used to directly measure the particle velocity at an interface.[9] This velocity data can then be used with Hugoniot shock matching equations to calculate the detonation pressure.[9]

The following diagram illustrates a generalized experimental workflow for measuring detonation pressure using embedded gauges.

G cluster_0 Explosive Charge Preparation cluster_1 Gauge Assembly cluster_2 Detonation and Data Acquisition A Pressing of This compound Powder B Charge Machining to Desired Dimensions A->B D Attaching Gauge Assembly to Explosive Charge B->D C Embedding Manganin Gauge in Inert Material (e.g., PMMA) C->D E Initiation of Detonation D->E F Recording Gauge Signal (e.g., Oscilloscope) E->F G Data Conversion to Pressure Profile F->G

Caption: Experimental workflow for detonation pressure measurement.

Chemical Considerations and Future Directions

This compound is a chemically reactive material, and its thermal stability can be affected by impurities.[1][2] Purification through methods like recrystallization is crucial for safe handling and obtaining reliable experimental data.[1][3]

The study of BTF cocrystals presents a promising avenue for tuning the sensitivity and performance of energetic materials.[5][6] While cocrystallization often leads to a decrease in detonation pressure, it can significantly improve the material's insensitivity to impact, a critical factor for practical applications.[6]

The logical relationship for considering the application of BTF-based materials is outlined in the diagram below.

G A High Detonation Pressure (Comparable to HMX) B High Mechanical Sensitivity A->B Limiting Factor C Cocrystallization (e.g., with DNB, ONA) B->C Mitigation Strategy D Reduced Detonation Pressure C->D E Improved Insensitivity C->E F Enhanced Application Viability E->F

Caption: Logic diagram for BTF application development.

References

A Comparative Analysis of the Sensitivity of Benzotrifuroxan (BTF) and Pentaerythritol Tetranitrate (PETN)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the sensitivity of two energetic materials: Benzotrifuroxan (BTF) and Pentaerythritol tetranitrate (PETN). The following sections present a quantitative analysis of their sensitivity to impact, friction, and electrostatic discharge, supported by experimental data and detailed methodologies.

Executive Summary

This compound (BTF) and Pentaerythritol tetranitrate (PETN) are both powerful energetic materials. This guide compiles and compares their sensitivity to common stimuli—impact, friction, and electrostatic discharge (ESD). While extensive data is available for the widely used PETN, quantitative sensitivity data for BTF is less common in open literature. This comparison summarizes the available data to provide a clear overview for researchers and professionals in relevant fields.

Sensitivity Data Comparison

The sensitivity of an energetic material to external stimuli is a critical parameter for safe handling and application. The following table summarizes the available quantitative data for BTF and PETN.

Sensitivity ParameterThis compound (BTF)Pentaerythritol Tetranitrate (PETN)Test Method
Impact Sensitivity H₅₀: 56 cm (2.5 kg drop weight)[1]H₅₀: ~8 - 12 cm (drop weight not specified)[2], 1.8 - 8.5 J (2.5 kg drop weight)[3]Drop-Weight Impact Test
Friction Sensitivity Data not available in open literature53 - 60 N[3]BAM Friction Test
Electrostatic Discharge (ESD) Sensitivity Data not available in open literature48.2 mJ - 120 mJ[4]Spark Discharge Test

H₅₀: 50% probability of initiation height N: Newtons J: Joules, mJ: millijoules

Experimental Protocols

A comprehensive understanding of the sensitivity data requires familiarity with the experimental methods used to obtain it. The following are detailed descriptions of the standard protocols for impact, friction, and electrostatic discharge sensitivity testing.

Impact Sensitivity Testing

Objective: To determine the susceptibility of an energetic material to initiation by a single impact.

Apparatus: A drop-weight impact tester, such as the ERL Type 12 or BAM Fallhammer, is used. This apparatus consists of a guided drop weight, an anvil to hold the sample, and a striker.

Procedure:

  • A small, precisely measured amount of the explosive sample (typically 20-40 mg) is placed on the anvil. For solid samples, it may be pressed into a pellet.

  • The striker is carefully placed on top of the sample.

  • A weight of a specified mass (e.g., 2.5 kg) is dropped from a known height onto the striker.

  • The outcome of the drop (initiation or no initiation) is recorded. Initiation is typically determined by auditory (report), visual (flash or smoke), or instrumental (pressure or light sensor) means.

  • The "up-and-down" or Bruceton method is commonly employed, where the drop height for the subsequent test is adjusted based on the previous result (increased after a "no-go" and decreased after a "go").

  • This process is repeated for a statistically significant number of trials (e.g., 20-50 drops).

  • The data is then statistically analyzed to determine the height at which there is a 50% probability of initiation (H₅₀). This value can be converted to energy (in Joules) using the formula E = mgh, where m is the mass of the drop weight, g is the acceleration due to gravity, and h is the H₅₀ height.

Friction Sensitivity Testing (BAM Method)

Objective: To assess the sensitivity of an energetic material to frictional stimuli.

Apparatus: The BAM (Bundesanstalt für Materialprüfung) friction tester is the standard apparatus. It consists of a fixed porcelain pin and a movable porcelain plate.

Procedure:

  • A small sample of the explosive (approximately 10 mm³) is placed on the porcelain plate.

  • A load is applied to the porcelain pin, which is in contact with the sample. The load can be varied by placing weights on a lever arm.

  • The porcelain plate is then moved back and forth under the pin for a specified distance (typically 10 mm) at a constant speed.

  • The test is observed for any signs of initiation, such as a flame, spark, or audible report.

  • The "up-and-down" method is often used to determine the load at which there is a 50% probability of initiation.

  • The result is reported as the force in Newtons (N) required to cause initiation.

Electrostatic Discharge (ESD) Sensitivity Testing

Objective: To determine the susceptibility of an energetic material to initiation by an electrical spark.

Apparatus: An ESD sensitivity tester is used, which typically includes a high-voltage power supply, a capacitor bank, and a sample holder with two electrodes.

Procedure:

  • A small amount of the explosive sample is placed in a holder between two electrodes.

  • A capacitor of a known capacitance is charged to a specific voltage, storing a known amount of energy (E = 0.5 * C * V²).

  • The stored energy is then discharged through the sample in the form of a spark.

  • The test is observed for any signs of initiation.

  • The energy level is varied by changing the capacitance or the voltage.

  • A statistical method, such as the Bruceton method, is used to determine the energy level at which there is a 50% probability of initiation (E₅₀). The result is typically reported in Joules (J) or millijoules (mJ).

Logical Workflow for Sensitivity Testing

The following diagram illustrates the logical workflow for determining the sensitivity of an energetic material.

Sensitivity_Testing_Workflow cluster_0 Sensitivity Assessment Start Select Energetic Material Impact Impact Sensitivity Test (e.g., Drop-Weight) Start->Impact Friction Friction Sensitivity Test (e.g., BAM) Start->Friction ESD ESD Sensitivity Test Start->ESD Data_Analysis Statistical Analysis (e.g., Bruceton Method) Impact->Data_Analysis Friction->Data_Analysis ESD->Data_Analysis Results Determine H₅₀, Friction Value (N), E₅₀ (J) Data_Analysis->Results

Caption: Workflow for energetic material sensitivity testing.

Conclusion

Based on the available data, PETN is a well-characterized energetic material with established sensitivity values for impact, friction, and electrostatic discharge. In contrast, while this compound is known to be a sensitive material, there is a notable lack of publicly available, quantitative data for its friction and electrostatic discharge sensitivity. The impact sensitivity of BTF appears to be lower than that of PETN, as indicated by a significantly higher H₅₀ value in drop-weight tests using a similar weight. However, a direct and comprehensive comparison is limited by the absence of standardized friction and ESD data for BTF. Further experimental investigation is required to fully characterize the sensitivity of this compound and enable a more complete and direct comparison with established energetic materials like PETN.

References

A Comparative Thermal Analysis of Benzotrifuroxan (BTF) and RDX

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and scientists on the thermal characteristics of two prominent energetic materials, Benzotrifuroxan (BTF) and Cyclotrimethylenetrinitramine (RDX).

This guide provides a comparative overview of the thermal properties of this compound (BTF) and RDX, two powerful energetic materials of significant interest in research and development. The following sections detail their thermal stability and decomposition characteristics, supported by available experimental data. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a concise and data-driven comparison of these compounds.

Quantitative Thermal Analysis Data

The thermal behavior of energetic materials is a critical factor in determining their stability, safety, and performance. Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are key techniques used to elucidate these properties. Below is a summary of the available quantitative data for BTF and RDX.

Thermal PropertyThis compound (BTF)RDX (Cyclotrimethylenetrinitramine)
Melting Point (°C) 195.1[1]204 - 207.7[2][3]
Decomposition Onset Temperature (°C) Not Reported~170 - 188[2][4]
Decomposition Peak Temperature (°C) 282.0[1]225 - 245.8[3][5]
Heat of Decomposition (J/g) Not Reported763.6 - 939.0[3]
Heat of Explosion (kJ/kg) 5903Not Reported
Activation Energy (Ea) (kJ/mol) Not Reported115.9 - 167.7[3][6]

Note: The thermal properties of materials can be influenced by factors such as purity, crystal structure, and experimental conditions (e.g., heating rate). The data presented here are compiled from various sources and should be considered within the context of the cited experimental protocols. A significant lack of publicly available, detailed experimental thermal analysis data for pure this compound (BTF) limits a more direct quantitative comparison with RDX.

Experimental Protocols

The data presented in this guide were obtained using standard thermal analysis techniques. While specific experimental details can vary between studies, the following provides a generalized overview of the methodologies employed for the analysis of energetic materials like BTF and RDX.

Differential Scanning Calorimetry (DSC)

DSC experiments are conducted to measure the heat flow into or out of a sample as it is subjected to a controlled temperature program.

  • Sample Preparation: A small, precisely weighed sample (typically 1-5 mg) of the energetic material is hermetically sealed in an aluminum or copper crucible.

  • Instrumentation: A differential scanning calorimeter, calibrated for temperature and enthalpy, is used.

  • Experimental Conditions:

    • Atmosphere: The experiment is typically run under an inert atmosphere, such as nitrogen or argon, with a constant purge gas flow rate (e.g., 50 mL/min).

    • Heating Rate: A linear heating rate, commonly between 5 to 20 °C/min, is applied over a defined temperature range.

    • Reference: An empty, sealed crucible is used as a reference to measure the differential heat flow.

  • Data Analysis: The resulting thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified by peaks. The peak area is integrated to determine the enthalpy change (e.g., heat of fusion or decomposition). Kinetic parameters like activation energy can be calculated using methods such as the Kissinger method, which involves running the experiment at multiple heating rates.

Thermogravimetric Analysis (TGA)

TGA is used to measure the change in mass of a sample as a function of temperature or time.

  • Sample Preparation: A small sample (typically 5-10 mg) is placed in an open crucible (e.g., alumina (B75360) or platinum).

  • Instrumentation: A thermogravimetric analyzer with a sensitive microbalance is used.

  • Experimental Conditions:

    • Atmosphere: The experiment is conducted under a controlled atmosphere, usually an inert gas like nitrogen, to prevent oxidation.

    • Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) over a specified temperature range.

  • Data Analysis: The TGA curve plots the percentage of weight loss against temperature. The onset temperature of decomposition and the temperature at maximum weight loss are determined from the curve and its derivative (DTG curve).

Visualizing Thermal Decomposition Pathways

The thermal decomposition of energetic materials is a complex process involving a series of chemical reactions. The following diagrams, generated using the DOT language, illustrate the proposed initial steps in the decomposition pathways of RDX and BTF.

RDX_Decomposition_Pathway RDX RDX (C₃H₆N₆O₆) N_NO2_cleavage N-NO₂ Bond Cleavage (Primary Pathway) RDX->N_NO2_cleavage Heat Ring_Fission Concerted Ring Fission RDX->Ring_Fission Heat Intermediates1 NO₂ Radicals + RDR Radical N_NO2_cleavage->Intermediates1 Intermediates2 3 CH₂NNO₂ (Methylenenitramine) Ring_Fission->Intermediates2 Products Final Decomposition Products (N₂, CO, CO₂, H₂O, etc.) Intermediates1->Products Intermediates2->Products

Caption: Initial decomposition pathways of RDX.

BTF_Decomposition_Pathway BTF This compound (BTF) (C₆N₆O₆) Furoxan_Ring_Opening Furoxan Ring Opening (N-O Bond Fracture) BTF->Furoxan_Ring_Opening Heat Intermediates Reactive Intermediates Furoxan_Ring_Opening->Intermediates Products Final Decomposition Products (CO, N₂, etc.) Intermediates->Products Thermal_Analysis_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Interpretation Sample Weigh Sample (1-10 mg) Crucible Seal in Crucible (DSC) or Place in Open Pan (TGA) Sample->Crucible DSC Differential Scanning Calorimetry (DSC) Crucible->DSC TGA Thermogravimetric Analysis (TGA) Crucible->TGA Thermogram Generate Thermograms (Heat Flow vs. Temp) (Weight Loss vs. Temp) DSC->Thermogram TGA->Thermogram Parameters Determine Thermal Parameters (Melting Point, T_onset, T_peak, ΔH_d) Thermogram->Parameters Kinetics Kinetic Analysis (e.g., Kissinger Method) Determine Activation Energy (Ea) Parameters->Kinetics Mechanism Elucidate Decomposition Mechanism Kinetics->Mechanism

References

A Researcher's Guide to Validating Computational Models for Benzotrifuroxan (BTF) Decomposition

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating computational models used to predict the thermal decomposition of Benzotrifuroxan (BTF), a high-energy material. Understanding the decomposition pathways and kinetics of BTF is crucial for assessing its stability, performance, and safety. This document outlines common computational approaches, key experimental validation techniques, and presents a structured methodology for comparing theoretical predictions with empirical data.

Introduction to Computational Models for Energetic Materials

Computational chemistry offers powerful tools to investigate the complex chemical reactions involved in the decomposition of energetic materials like BTF. These models provide insights into reaction mechanisms, transition states, and kinetic parameters at an atomic level. Common computational methods include:

  • Density Functional Theory (DFT): DFT is a quantum mechanical method used to calculate the electronic structure of molecules. It is widely employed to determine reaction pathways, activation energies, and reaction rates for the elementary steps in decomposition. Various functionals (e.g., B3LYP, PBE, M06) are available, and their performance can vary for specific systems, making comparative validation essential.[1]

  • Reactive Force Fields (ReaxFF): ReaxFF is a molecular dynamics (MD) method that can simulate large-scale chemical reactions. Unlike traditional MD, ReaxFF can model the formation and breaking of chemical bonds, allowing for the simulation of complex reaction networks in the condensed phase over longer timescales.[2][3]

  • Quantum Molecular Dynamics (QMD): QMD combines molecular dynamics with electronic structure calculations, providing a more accurate description of chemical reactions than classical MD. It is particularly useful for studying the initial stages of decomposition at high temperatures.[4]

The selection of a computational model depends on the specific properties of interest, the desired level of accuracy, and available computational resources. Validation against experimental data is a critical step to ensure the reliability of the chosen model.[5][6]

Comparative Analysis of Computational Models

The validation of a computational model hinges on its ability to reproduce experimentally observed data. Below is a structured comparison of hypothetical performance metrics for different computational models in predicting BTF decomposition.

Table 1: Comparison of Predicted vs. Experimental Decomposition Parameters for BTF

ParameterExperimental ValueDFT (B3LYP/6-31G**)ReaxFFQMD
Decomposition Onset Temperature (°C) 280 - 285295310325
Activation Energy (kJ/mol) 160 ± 10175155180
Major Gaseous Products NO, CO, N₂, CO₂NO, CO, N₂NO, CO, N₂, C₂N₂NO, CO
Primary Decomposition Step Furoxan Ring OpeningFuroxan Ring OpeningN-O Bond ScissionN-O Bond Scission

Note: The data in this table are illustrative and intended to demonstrate a comparative framework. Actual values would be derived from specific experimental and computational studies.

Experimental Protocols for Model Validation

Accurate experimental data is the cornerstone of computational model validation. The following section details a standard protocol for Thermogravimetric Analysis coupled with Mass Spectrometry (TGA-MS), a powerful technique for studying the thermal decomposition of energetic materials.

Protocol: TGA-MS Analysis of this compound (BTF) Decomposition

1. Objective: To determine the thermal stability, decomposition kinetics, and identify the gaseous products of BTF decomposition.

2. Materials and Equipment:

  • This compound (BTF) sample (typically 1-5 mg)

  • Thermogravimetric Analyzer (TGA) coupled to a Mass Spectrometer (MS)

  • Inert gas supply (e.g., Nitrogen or Argon)

  • Alumina or platinum crucibles

3. Procedure:

  • Sample Preparation: Carefully weigh 1-3 mg of the BTF sample into a TGA crucible.

  • Instrument Setup:

    • Purge the TGA furnace with an inert gas (e.g., nitrogen at a flow rate of 50 mL/min) to ensure an oxygen-free environment.

    • Set the initial temperature to ambient (e.g., 30°C).

    • Program a heating ramp. For kinetic studies, multiple heating rates (e.g., 5, 10, 15, and 20°C/min) are typically used. The temperature range should extend beyond the final decomposition temperature (e.g., up to 400°C).[7][8]

    • Couple the gas outlet of the TGA to the inlet of the mass spectrometer.

  • Data Acquisition:

    • Begin the heating program and simultaneously record the sample mass (TGA) and the mass spectra of the evolved gases (MS).

    • Monitor specific mass-to-charge ratios (m/z) corresponding to expected decomposition products (e.g., m/z = 30 for NO, 28 for N₂ and CO, 44 for CO₂).

  • Data Analysis:

    • From the TGA data, determine the onset temperature of decomposition and the total mass loss.

    • Use kinetic analysis software (e.g., Kissinger method) to calculate the activation energy and pre-exponential factor from the data obtained at different heating rates.[9]

    • From the MS data, identify the major gaseous decomposition products by their mass spectra and correlate their evolution profiles with the mass loss steps observed in the TGA curve.[10]

4. Safety Precautions:

  • This compound is a high-energy material and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated area.

  • The small sample sizes used in TGA minimize the risk, but caution should always be exercised.

Visualizing the Validation Workflow and Decomposition Pathways

Diagrams are essential for illustrating the logical flow of the validation process and the complex chemical transformations during decomposition.

G cluster_model Computational Modeling cluster_exp Experimental Validation cluster_comp Comparison and Refinement model_selection Select Model (DFT, ReaxFF, etc.) sim_parameters Define Simulation Parameters model_selection->sim_parameters run_simulation Run Decomposition Simulation sim_parameters->run_simulation predict_data Predict Data (Kinetics, Products) run_simulation->predict_data compare Compare Predicted vs. Experimental Data predict_data->compare exp_design Design Experiment (TGA-MS, DSC) perform_exp Perform BTF Decomposition Exp. exp_design->perform_exp collect_data Collect Experimental Data perform_exp->collect_data collect_data->compare validate Model Validated? compare->validate refine Refine Model Parameters validate->refine No end Validated Model validate->end Yes refine->model_selection

Caption: Workflow for validating computational models.

G BTF This compound (BTF) TS1 Transition State 1 (Ring Opening) BTF->TS1 ΔE_act1 Intermediate1 Ring-Opened Intermediate TS1->Intermediate1 TS2 Transition State 2 (Fragmentation) Intermediate1->TS2 ΔE_act2 Products Final Products (NO, CO, N₂, etc.) TS2->Products

Caption: A plausible decomposition pathway for BTF.

References

Comparative Performance of Benzotrifuroxan Adducts and Derivatives in Biological Applications

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the biological performance of benzofuroxan-based compounds, focusing on their anticancer and nitric oxide-donating capabilities.

Benzotrifuroxan (BTF), a high-energy heterocyclic compound, and its broader class of derivatives, benzofuroxans, have garnered significant interest beyond their traditional use as energetic materials.[1] For drug development professionals, the benzofuroxan (B160326) scaffold serves as a versatile platform for designing novel therapeutic agents. These compounds have demonstrated a wide array of biological activities, including anticancer, antimicrobial, anti-inflammatory, and vasodilatory properties.[2] This guide provides a comparative analysis of the performance of various this compound adducts and benzofuroxan derivatives, with a focus on experimental data related to their anticancer cytotoxicity and their function as nitric oxide (NO) donors, a key mechanism in their vasodilatory and other biological effects.

Comparative Cytotoxicity of Benzofuroxan Derivatives

The anticancer potential of benzofuroxan derivatives has been a primary focus of research. The mechanism of action is often attributed to the induction of apoptosis through the mitochondrial pathway and the generation of reactive oxygen species (ROS).[3][4] The following tables summarize the in vitro cytotoxic activity of various benzofuroxan derivatives against several human cancer cell lines, providing a basis for comparing their potency and selectivity.

Table 1: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Benzofuroxan/Sterically Hindered Phenol Hybrids [3]

CompoundHuTu 80 (Duodenal Adenocarcinoma)MCF-7 (Breast Adenocarcinoma)M-HeLa (Cervical Carcinoma)Chang Liver (Normal Cells)Selectivity Index (SI) vs. Chang Liver (for M-HeLa)
4c 1.8 ± 0.12.5 ± 0.11.4 ± 0.18.8 ± 0.36.3
4d 1.9 ± 0.13.1 ± 0.21.5 ± 0.112.0 ± 0.48.0
5d 2.5 ± 0.14.3 ± 0.22.0 ± 0.115.0 ± 0.57.5
Doxorubicin 0.9 ± 0.041.8 ± 0.071.0 ± 0.054.5 ± 0.24.5
Sorafenib 3.5 ± 0.14.2 ± 0.23.8 ± 0.110.0 ± 0.42.6

Table 2: Comparative in vitro Cytotoxicity (IC₅₀ in µM) of Benzofuroxan/Aminothiazole Hybrids [5]

CompoundM-HeLa (Cervical Carcinoma)Chang Liver (Normal Cells)
3a 19.8 ± 0.9> 100
3d 25.1 ± 1.8> 100
3f 15.5 ± 0.9> 100
Tamoxifen 20.1 ± 1.110.5 ± 0.9
5-Fluorouracil 18.5 ± 1.515.1 ± 1.1

Nitric Oxide Donor Properties and Vasodilatory Effects

A key biological activity of certain benzofuroxan derivatives is their ability to act as nitric oxide (NO) donors. NO is a critical signaling molecule involved in various physiological processes, including vasodilation. The furoxan ring system can release NO, particularly in the presence of thiols like cysteine.[6][7] Interestingly, studies have shown that while simple benzofuroxans are generally poor NO donors, benzodifuroxan and this compound are potent NO-releasing agents and, consequently, powerful vasodilators.[6]

Table 3: Comparative Vasodilatory Activity and cGMP Stimulation [6]

CompoundVasodilatory Activity (pD₂)cGMP Fold Increase (at 100 µM)
This compound 6.8 ± 0.115.2 ± 1.5
Benzodifuroxan 6.5 ± 0.110.5 ± 1.1
Benzofuroxan < 42.1 ± 0.2
Glyceryl Trinitrate (GTN) 7.5 ± 0.1Not Reported

*pD₂ is the negative logarithm of the EC₅₀ value for vasodilation. A higher value indicates greater potency.

Experimental Protocols

Synthesis of this compound Adducts

A general method for the preparation of this compound (BTF) adducts involves dissolving 100-200 mg of BTF in 0.3-0.5 ml of the adduct-forming compound (AFC).[1] The resulting product is then dried in vacuo to a constant weight, or if a precipitate forms, it is isolated and air-dried.[1]

In Vitro Cytotoxicity Assay (MTT Assay)
  • Cell Seeding: Cancer and normal cells are seeded into 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., benzofuroxan derivatives) and incubated for a specified period (e.g., 48 hours).[3]

  • MTT Addition: After incubation, a solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

  • Formazan (B1609692) Solubilization: The plates are incubated to allow for the formation of formazan crystals by viable cells. Subsequently, a solubilizing agent (e.g., DMSO) is added to dissolve the crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is then calculated from the dose-response curves.

Nitric Oxide (NO) Release Assay (Griess Reaction)
  • Sample Preparation: Solutions of the test compounds (e.g., this compound) are prepared in a suitable buffer (e.g., phosphate (B84403) buffer, pH 7.4).[7]

  • Thiol Addition: To assess thiol-dependent NO release, L-cysteine is added to the sample solutions.[7]

  • Incubation: The mixtures are incubated for a defined period to allow for NO release.

  • Griess Reagent Addition: The Griess reagent (a solution containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine) is added to the samples. This reagent reacts with nitrite (B80452) (a stable oxidation product of NO) to form a colored azo compound.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength, and the amount of nitrite is quantified by comparison with a standard curve of sodium nitrite.

Visualizing Mechanisms and Workflows

Experimental Workflow for Cytotoxicity Screening

G Experimental Workflow for In Vitro Cytotoxicity Screening cluster_prep Preparation cluster_treatment Treatment & Incubation cluster_assay MTT Assay cluster_analysis Data Analysis cell_seeding Seed Cancer and Normal Cells in 96-well Plates treatment Treat Cells with Compounds cell_seeding->treatment compound_prep Prepare Serial Dilutions of Benzofuroxan Derivatives compound_prep->treatment incubation Incubate for 48 hours treatment->incubation mtt_add Add MTT Reagent incubation->mtt_add formazan Incubate for Formazan Formation mtt_add->formazan solubilize Add Solubilizing Agent (DMSO) formazan->solubilize read_plate Measure Absorbance solubilize->read_plate calc_ic50 Calculate IC50 Values read_plate->calc_ic50

Caption: Workflow for determining the IC₅₀ values of benzofuroxan derivatives.

Proposed Signaling Pathway for Anticancer Activity

G Proposed Anticancer Mechanism of Benzofuroxan Derivatives cluster_cell Cancer Cell benzofuroxan Benzofuroxan Derivative ros Increased ROS Production benzofuroxan->ros mitochondria Mitochondria benzofuroxan->mitochondria Direct or Indirect Effect ros->mitochondria bax Bax Activation mitochondria->bax bcl2 Bcl-2 Inhibition mitochondria->bcl2 cytochrome_c Cytochrome c Release bax->cytochrome_c bcl2->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

Caption: Induction of apoptosis via the mitochondrial pathway by benzofuroxans.

References

Safety Operating Guide

Mitigating Risk: A Comprehensive Guide to the Proper Disposal of Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

The safe and compliant disposal of Benzotrifuroxan (BTF), a potent energetic material, is a critical component of laboratory safety protocols. Due to its explosive nature and sensitivity to impact and heat, standard chemical waste disposal methods are inappropriate and dangerous. This guide provides essential, step-by-step procedures for the proper handling and disposal of this compound, designed for researchers, scientists, and drug development professionals. Adherence to these guidelines is paramount to ensuring the safety of laboratory personnel and the protection of the environment.

This compound is a high-energy heterocyclic organic compound known for its explosive properties. It is sensitive to impact and can decompose explosively when heated.[1] The primary hazard associated with this compound is its potential for unexpected detonation, which can be triggered by friction, shock, or elevated temperatures. Therefore, all handling and disposal procedures must be conducted with extreme caution, utilizing appropriate personal protective equipment (PPE) and within a controlled environment.

Immediate Safety and Handling Precautions

Before initiating any disposal procedures, it is imperative to conduct a thorough risk assessment. Personnel handling this compound waste must be fully trained on the associated hazards.

Required Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles and a face shield.

  • Hand Protection: Chemical-resistant gloves (nitrile or neoprene).

  • Body Protection: Flame-retardant lab coat.

  • Hearing Protection: Earmuffs or earplugs should be readily available in case of accidental detonation.

Engineering Controls:

  • All handling of this compound waste should be performed in a designated area, away from heat sources, direct sunlight, and areas with high traffic.

  • A chemical fume hood may be used for containment of powders, but it is not a substitute for proper explosive handling procedures.

  • Use only non-sparking tools for any manipulation of this compound waste.

Step-by-Step Disposal Protocol

The recommended and safest method for the disposal of this compound is through a licensed and experienced hazardous waste disposal company specializing in energetic materials. Under no circumstances should laboratory personnel attempt to neutralize or treat this compound waste chemically or thermally.

  • Segregation and Collection:

    • Designate a specific, clearly labeled, and sealed waste container for all this compound waste. This includes pure compound, contaminated labware (e.g., spatulas, weighing paper), and any personal protective equipment that has come into direct contact with the substance.

    • The container should be compatible with the waste and should be robust enough to prevent accidental breakage. A sturdy, sealable plastic or metal container is recommended.

    • Do not mix this compound waste with any other chemical waste streams, especially with acids, bases, or organic solvents, as this could lead to a dangerous reaction.

  • Labeling:

    • Clearly label the waste container with the following information:

      • "Hazardous Waste: Explosive"

      • "this compound"

      • CAS Number: 3470-17-5

      • Accumulation Start Date

      • Principal Investigator/Lab Supervisor Name and Contact Information

  • Storage:

    • Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials and sources of ignition.

    • The storage location should be secure and accessible only to authorized personnel.

    • Refer to your institution's specific guidelines for the storage of explosive or reactive hazardous waste.

  • Arranging for Professional Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the this compound waste.

    • Provide the EHS department with a complete and accurate description of the waste, including the quantity and any potential contaminants.

    • Follow all instructions provided by the EHS department and the licensed hazardous waste disposal company.

Quantitative Data on this compound Hazards

To underscore the importance of these safety procedures, the following table summarizes key quantitative data related to the explosive properties of this compound.

PropertyValueReference
Melting Point195 °C[1]
Heat of Explosion5903 kJ·kg⁻¹[1]
Detonation Speed8.61 km·s⁻¹[1]
Molar Enthalpy of Formation606 kJ·mol⁻¹[1]
Enthalpy of Combustion-2967 kJ·mol⁻¹[1]

Experimental Protocols

Due to the significant explosive hazard, there are no recommended experimental protocols for the in-laboratory treatment or neutralization of this compound . The only approved protocol is the safe segregation, packaging, and transfer of the waste to a qualified professional disposal service.

Logical Workflow for this compound Disposal

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound waste.

Benzotrifuroxan_Disposal_Workflow This compound Disposal Workflow start Generation of This compound Waste ppe Don Appropriate PPE: - Safety Goggles & Face Shield - Flame-Retardant Lab Coat - Chemical-Resistant Gloves start->ppe segregate Segregate Waste into a Designated, Labeled Container ppe->segregate label Label Container: - 'Hazardous Waste: Explosive' - 'this compound' - CAS Number - Date & Contact Info segregate->label storage Store in a Cool, Dry, Secure Location label->storage contact_ehs Contact Institutional Environmental Health & Safety (EHS) storage->contact_ehs follow_instructions Follow EHS and Professional Disposal Company Instructions contact_ehs->follow_instructions end Waste Safely Removed for Professional Disposal follow_instructions->end

Caption: Workflow for the safe disposal of this compound waste.

By adhering to these rigorous safety and logistical procedures, laboratories can effectively manage the risks associated with this compound and ensure a safe working environment for all personnel.

References

Essential Safety and Logistical Information for Handling Benzotrifuroxan

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: Benzotrifuroxan (BTF) is a highly energetic and sensitive primary explosive. The information provided herein is for guidance purposes and should be supplemented by a thorough risk assessment conducted by qualified personnel at your institution. Always consult with your institution's Environmental Health and Safety (EHS) department before handling this substance.

Immediate Safety and Hazard Information

This compound is a powerful explosive that is highly sensitive to initiation from shock, friction, impact, heat, and electrostatic discharge. It is also reported to be a mild skin irritant and a severe eye irritant. Due to its hazardous nature, all handling of BTF must be conducted with extreme caution in a controlled laboratory environment specifically designed for handling explosives.

Quantitative Hazard Data

PropertyValueNotes
Physical State Crystalline solid
Molecular Formula C₆N₆O₆
Molecular Weight 252.10 g/mol [1]
Explosive Type Primary ExplosiveCan be initiated by dropping, impacting, friction, or electrostatic discharge.
Detonation Velocity 7115.26 m/s (for BTF/ONA cocrystal)The detonation velocity of pure BTF may be higher. Cocrystallization is a technique used to reduce the sensitivity of explosives.
Impact Sensitivity (H₅₀) 56.0 cm (pure BTF) to 90.0 cm (BTF/ONA cocrystal)H₅₀ is the drop height at which there is a 50% probability of initiation. A higher value indicates lower sensitivity. The value for pure BTF indicates high sensitivity.
Personal Protective Equipment (PPE)

A multi-layered approach to PPE is mandatory when handling this compound.

  • Primary Protection (Essential for all handling):

    • Eye Protection: Chemical splash goggles and a full-face shield are required at all times.

    • Hand Protection: Use dual-layered gloves. The outer glove should be a heavy-duty, chemical-resistant glove (e.g., Butyl rubber), and the inner glove can be a disposable nitrile glove for dexterity. Nitrile gloves provide splash protection but should be changed immediately upon contact with BTF.[2][3][4] Always consult a glove compatibility chart, though specific data for BTF is limited.

    • Body Protection: A flame-resistant lab coat is essential. For operations with a higher risk of explosion, a leather jacket with arm protection or a blast suit may be required.

    • Footwear: Closed-toe, sturdy leather shoes are mandatory. Conductive-sole shoes should be worn when handling uncharacterized energetic materials to dissipate static electricity.[5]

  • Secondary Protection (Task-dependent):

    • Blast Shield: All operations involving BTF must be conducted behind a certified blast shield.

    • Hearing Protection: Earmuffs or earplugs should be worn during any procedure with a risk of detonation.

    • Respiratory Protection: While BTF is a solid, if there is any risk of generating dust or aerosols, a full-face respirator with appropriate cartridges should be used.[6]

Operational Plan: Handling and Storage

3.1. Engineering Controls

  • Fume Hood: All handling of BTF should be performed in a chemical fume hood with the sash at the lowest possible position. The fume hood should be equipped with a blast shield.

  • Ventilation: Ensure adequate ventilation to prevent the accumulation of any potential vapors or dust.

  • Static Control: The work area must be grounded. Use of anti-static mats and wrist straps is highly recommended. All equipment must be properly bonded and grounded.

3.2. Safe Handling Procedures

  • Minimize Quantities: Use the smallest feasible quantity of BTF for any experiment.

  • Avoid Ignition Sources: Prohibit all sources of ignition, including open flames, hot plates, and spark-producing equipment, from the handling area.

  • Use Non-Sparking Tools: Utilize tools made of non-sparking materials (e.g., wood, plastic, or non-ferrous metals). Avoid scraping or creating friction.

  • Controlled Environment: Maintain a clean and organized workspace. Remove all unnecessary chemicals and equipment from the immediate area.

  • Date and Inspect: All containers of BTF must be dated upon receipt and upon opening. Regularly inspect containers for signs of instability, such as discoloration or crystal formation around the cap.[6] If any of these signs are present, do not handle the container and contact your EHS department immediately.

  • Recrystallization: BTF can be purified by recrystallization, which may improve its stability and safe handling.[7][8][9] However, this process itself carries significant risks and should only be performed by experienced personnel following a validated protocol.

3.3. Storage

  • Segregation: Store BTF in a dedicated, locked, and well-ventilated explosives magazine or a specially designed storage cabinet. It must be segregated from all other chemicals, particularly flammable and combustible materials.

  • Secondary Containment: Store containers of BTF in a secondary container to prevent spills and breakage.

  • Temperature Control: Store in a cool, dry place away from direct sunlight and heat sources.

  • Container Type: Store in the original container if possible. If transferring, use containers made of compatible materials and ensure they are properly labeled. Avoid glass containers with screw-top caps.

Emergency and Disposal Plan

4.1. Spill Response

  • Evacuate: In the event of a spill, immediately evacuate the area and alert others.

  • Isolate: Secure the area and prevent entry.

  • Contact EHS: Notify your institution's EHS department and emergency response team immediately. Do not attempt to clean up a spill of BTF unless you are trained and equipped to do so.

  • Decontamination: If a clean-up is authorized, use non-sparking tools and appropriate absorbents as directed by your EHS team.

4.2. Exposure Procedures

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station. Seek immediate medical attention.

  • Skin Contact: Promptly wash the affected area with soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse the mouth with water. Seek immediate medical attention.

4.3. Disposal Plan

  • Do Not Dispose in Regular Waste: BTF is a hazardous and explosive waste and must not be disposed of in regular laboratory trash or down the drain.

  • EHS Coordination: All disposal of BTF and BTF-contaminated materials must be coordinated through your institution's EHS department. They will have established procedures for the safe collection and disposal of explosive waste.

  • Waste Labeling: All waste containers must be clearly labeled as "Hazardous Waste: this compound (Explosive)" and include the date of generation.

  • Deactivation: Do not attempt to chemically deactivate BTF unless you are following a well-established and validated procedure under the direct supervision of an explosives expert. The search results did not provide a specific protocol for the chemical deactivation of furoxan-based explosives.

Experimental Protocols

Due to the extreme hazards associated with this compound, detailed experimental protocols are not provided here. Any work with this compound requires the development of a specific Standard Operating Procedure (SOP) that is reviewed and approved by the Principal Investigator and the institution's EHS department.

A 1977 technical report mentions a general procedure for preparing adducts of BTF, which involves dissolving 100-200 mg of BTF in 0.3-0.5 ml of the adduct-forming compound.[10] This indicates that small-scale solution-phase handling has been performed, but this information is dated and should be approached with extreme caution.

Visualizations

Logical Workflow for Handling this compound

BTF_Handling_Workflow cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase cluster_emergency Emergency Procedures a1 Obtain EHS Approval and Develop SOP a2 Assemble all necessary PPE a1->a2 a3 Prepare and inspect handling area (fume hood, blast shield, grounding) a2->a3 a4 Verify emergency equipment is accessible and functional a3->a4 b1 Don all required PPE a4->b1 b2 Transfer minimum required quantity of BTF behind blast shield b1->b2 b3 Perform experimental procedure as per approved SOP b2->b3 b4 Secure any remaining BTF in designated storage b3->b4 d1 Spill or Exposure Occurs b3->d1 If incident occurs c1 Decontaminate work surfaces and equipment b4->c1 c2 Package all BTF waste in labeled, sealed containers c1->c2 c3 Doff and inspect PPE c2->c3 c4 Arrange for EHS pickup of hazardous waste c3->c4 d2 Evacuate and Alert Others d1->d2 d3 Administer First Aid (if safe) d1->d3 d4 Contact EHS / Emergency Services d2->d4

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.